molecular formula C3H5Cl2N3 B3024578 3-Chloro-1H-pyrazol-4-amine hydrochloride CAS No. 63680-90-0

3-Chloro-1H-pyrazol-4-amine hydrochloride

Cat. No.: B3024578
CAS No.: 63680-90-0
M. Wt: 154 g/mol
InChI Key: AXDDRARIOLEYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C3H5Cl2N3 and its molecular weight is 154 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3.ClH/c4-3-2(5)1-6-7-3;/h1H,5H2,(H,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDDRARIOLEYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979970
Record name 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63680-90-0
Record name Pyrazole, 4-amino-3-chloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-1H-pyrazol-4-amine hydrochloride synthesis from 4-nitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-1H-pyrazol-4-amine Hydrochloride from 4-Nitropyrazole

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry and drug development. Starting from the readily available precursor 4-nitropyrazole, this document details a two-step synthetic sequence involving regioselective chlorination followed by a chemoselective nitro group reduction. The guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, safety considerations, and characterization data. By integrating established chemical principles with practical, field-proven insights, this document serves as both a theoretical and a practical resource for the synthesis of this important pyrazole derivative.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] First synthesized in 1889, pyrazole derivatives have demonstrated an astonishingly broad spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs.[1] Their structural versatility allows them to act as key pharmacophores in drugs targeting a wide range of conditions, including inflammation (e.g., Celecoxib), obesity (e.g., Rimonabant), and viral infections.[1][3][4]

The target molecule of this guide, this compound[5], is a particularly useful synthetic intermediate. The vicinal chloro and amino substituents on the pyrazole core provide two orthogonal handles for further chemical elaboration, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide outlines a reliable and scalable synthesis from 4-nitropyrazole, a commercially available starting material.

Overall Synthetic Strategy

The transformation of 4-nitropyrazole into this compound is efficiently achieved via a two-step sequence. The chosen strategy prioritizes regioselectivity in the initial chlorination step and chemoselectivity in the subsequent reduction to preserve the sensitive chloro substituent.

The overall workflow can be visualized as follows:

G cluster_0 Synthetic Pathway Start 4-Nitropyrazole Intermediate 3-Chloro-4-nitro-1H-pyrazole Start->Intermediate Step 1: Regioselective Chlorination Product_amine 3-Chloro-1H-pyrazol-4-amine Intermediate->Product_amine Step 2: Chemoselective Nitro Reduction Final_Product 3-Chloro-1H-pyrazol-4-amine HCl Product_amine->Final_Product Step 3: Salt Formation

Caption: Overall synthetic workflow from 4-nitropyrazole.

Step 1: Regioselective Chlorination of 4-Nitropyrazole

The initial step involves the introduction of a chlorine atom onto the pyrazole ring. The position of chlorination is critical. Due to the tautomeric nature of the N-unsubstituted pyrazole ring and the electronic influence of the C4-nitro group, electrophilic chlorination is directed to the C3 (or C5) position.

Rationale for Reagent Selection

Several reagents can effect the chlorination of pyrazoles. While traditional agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are effective, a more modern and increasingly preferred reagent is 1,3,5-trichloroisocyanuric acid (TCCA).[6]

Advantages of TCCA:

  • Safety and Handling: TCCA is a stable, crystalline solid, making it significantly easier and safer to handle than corrosive liquids like SO₂Cl₂.

  • High Atom Economy: It serves as a source of electrophilic chlorine ("Cl⁺") with minimal toxic byproducts.

  • Mild Reaction Conditions: The reaction often proceeds efficiently under mild conditions, which is beneficial for preserving the sensitive nitro group.[6][7]

Detailed Experimental Protocol

Reaction: 4-Nitropyrazole → 3-Chloro-4-nitro-1H-pyrazole

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitropyrazole (1.0 eq).

  • Solvent: Add a suitable solvent such as acetonitrile or trifluoroethanol (TFE). TFE is particularly effective as it can activate TCCA.[6]

  • Reagent Addition: Add 1,3,5-trichloroisocyanuric acid (TCCA) (0.35-0.40 eq., as TCCA provides three active chlorine atoms) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining active chlorine.

    • Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid, 3-chloro-4-nitro-1H-pyrazole[8], can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 2: Chemoselective Reduction of 3-Chloro-4-nitro-1H-pyrazole

This step is the most critical part of the synthesis. The goal is to reduce the nitro group to an amine while leaving the C-Cl bond intact. Aggressive reduction methods can lead to undesired hydrodechlorination.

Causality Behind Method Selection

The choice of reducing agent is paramount for achieving chemoselectivity. Catalytic hydrogenation with palladium on carbon (Pd/C) is often too harsh and can readily cleave the C-Cl bond. Therefore, metal-acid systems are generally preferred for this transformation.

G cluster_1 Decision Workflow: Selecting a Reduction Method Input Substrate: 3-Chloro-4-nitro-1H-pyrazole Q1 Is the C-Cl bond labile to reduction? Input->Q1 Path_A Catalytic Hydrogenation (e.g., H₂, Pd/C) Q1->Path_A Yes Path_B Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl) Q1->Path_B Yes Result_A High risk of hydrodechlorination. LOW SELECTIVITY Path_A->Result_A Result_B Preferential reduction of nitro group. HIGH SELECTIVITY Path_B->Result_B

Caption: Rationale for choosing a chemoselective reduction method.

Based on established precedents for reducing chlorinated nitroaromatics, tin(II) chloride (SnCl₂) or metallic tin (Sn) in the presence of concentrated hydrochloric acid (HCl) is a reliable and highly selective method.[9]

Detailed Experimental Protocol

Reaction: 3-Chloro-4-nitro-1H-pyrazole → 3-Chloro-1H-pyrazol-4-amine

  • Setup: In a round-bottom flask fitted with a reflux condenser, suspend 3-chloro-4-nitro-1H-pyrazole (1.0 eq.) in ethanol or methanol.

  • Reagent Addition: Add tin (Sn) powder (2.5-3.0 eq.) to the suspension.

  • Reaction: Heat the mixture to 50-60 °C and add concentrated HCl dropwise via an addition funnel. The reaction is exothermic and may require an ice bath to maintain the temperature.

  • Completion: After the addition is complete, heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). A thick precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate or dichloromethane (DCM).

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with additional ethyl acetate or DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude 3-chloro-1H-pyrazol-4-amine as a solid. This product is often pure enough for the next step, but can be further purified if necessary.

Step 3: Formation of the Hydrochloride Salt

The final step involves converting the free amine into its hydrochloride salt. This is advantageous as the salt form often exhibits higher stability, better crystallinity, and improved handling characteristics compared to the free base.

Detailed Experimental Protocol

Reaction: 3-Chloro-1H-pyrazol-4-amine → this compound

  • Dissolution: Dissolve the crude 3-chloro-1H-pyrazol-4-amine from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Acidification: To this solution, add a solution of HCl in diethyl ether (commercially available) or bubble anhydrous HCl gas through the solution until precipitation is complete.

  • Isolation: Stir the resulting suspension at room temperature for 30 minutes.

  • Purification: Collect the solid precipitate by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to afford the final product, this compound, as a stable solid.

Product Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (DMSO-d₆) δ (ppm)
4-NitropyrazoleC₃H₃N₃O₂113.07~8.5 (s, 1H), ~9.2 (s, 1H), ~14.0 (br s, 1H)
3-Chloro-4-nitro-1H-pyrazoleC₃H₂ClN₃O₂147.51~8.8 (s, 1H), ~14.5 (br s, 1H)
3-Chloro-1H-pyrazol-4-amineC₃H₄ClN₃117.54[10]~4.0-5.0 (br s, 2H, NH₂), ~7.2 (s, 1H), ~11.5 (br s, 1H, NH)
3-Chloro-1H-pyrazol-4-amine HCl C₃H₅Cl₂N₃ 154.00 [5]~7.5 (s, 1H), ~8.0-9.0 (br s, 3H, NH₃⁺), ~12.5 (br s, 1H, NH)

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Safety and Handling Precautions

  • Trichloroisocyanuric Acid (TCCA): Strong oxidizing agent. Avoid contact with combustible materials.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Solvents: Acetonitrile, diethyl ether, and other organic solvents are flammable. Ensure all operations are performed away from ignition sources.

  • General: Always perform a thorough safety assessment before beginning any chemical synthesis.

Conclusion

This guide presents a detailed and scientifically grounded methodology for the synthesis of this compound from 4-nitropyrazole. The described three-step process is designed to be efficient and selective, employing modern, safer reagents like TCCA for chlorination and a robust metal-acid system for the critical chemoselective nitro reduction. By providing not just the procedural steps but also the rationale behind them, this document equips researchers with the necessary knowledge to successfully and safely synthesize this valuable chemical building block for application in pharmaceutical research and development.

References

The Strategic Intermediate: A Technical Guide to 3-Chloro-1H-pyrazol-4-amine Hydrochloride for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of Pyrazole-Based Therapeutics

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a cornerstone for the development of a multitude of therapeutic agents. Its unique electronic properties and versatile reactivity have made it a privileged structure in the design of targeted therapies. Within this important class of heterocycles, 3-Chloro-1H-pyrazol-4-amine hydrochloride (CAS Number: 63680-90-0) has emerged as a critical and highly strategic building block. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this pivotal intermediate, from its synthesis and chemical properties to its profound applications in the synthesis of next-generation kinase inhibitors and other vital pharmaceuticals. We will delve into the causality behind its synthetic utility and provide field-proven insights into its application, empowering researchers to leverage this molecule to its full potential in their drug discovery endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and use in aqueous reaction media.

PropertyValueSource
CAS Number 63680-90-0[1]
Molecular Formula C₃H₅Cl₂N₃[2]
Molecular Weight 154.00 g/mol [2]
IUPAC Name 5-chloro-1H-pyrazol-4-amine;hydrochloride[2]
Appearance Off-white to light yellow crystalline powderCommercially available data
Solubility Soluble in water and methanolGeneral knowledge based on hydrochloride salts

The structural features of 3-Chloro-1H-pyrazol-4-amine are key to its reactivity. The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. The presence of an amino group at the 4-position and a chloro group at the 3-position creates a unique electronic and steric environment. The amino group is a versatile handle for further functionalization, while the chloro group can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions.

Synthesis of this compound: A Detailed Protocol

The most common and efficient synthesis of this compound involves the reductive chlorination of 4-nitropyrazole. This process, detailed in US Patent 10,233,155 B2, provides high selectivity and yield.[3]

Reaction Scheme

Synthesis_of_3_Chloro_1H_pyrazol_4_amine_hydrochloride 4-Nitropyrazole 4-Nitropyrazole Intermediate In situ chlorination and reduction 4-Nitropyrazole->Intermediate HCl (31-38%) H₂, Pd/C or Pt/C Product 3-Chloro-1H-pyrazol-4-amine hydrochloride Intermediate->Product

Caption: Synthesis of this compound from 4-nitropyrazole.

Step-by-Step Experimental Protocol

Materials:

  • 4-Nitropyrazole

  • Concentrated Hydrochloric Acid (31-38%)

  • Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst (5-10 wt%)

  • Ethanol (optional, as a co-solvent)

  • Pressurized reaction vessel (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charging the Reactor: In a suitable glass-lined or Hastelloy C pressure reactor, charge 4-nitropyrazole.

  • Addition of Acid and Catalyst: Add concentrated hydrochloric acid (e.g., 37%) and a catalytic amount of Pd/C or Pt/C. The use of higher concentrations of HCl is crucial for the regioselective chlorination at the 3-position.[3]

  • Hydrogenation: Seal the reactor and purge with nitrogen gas. Subsequently, introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 30-60 °C with vigorous stirring. The reaction progress can be monitored by techniques such as HPLC or TLC.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture to remove the catalyst. The filtrate, containing the product as the hydrochloride salt, can be concentrated under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation and Causality:

  • Role of Concentrated HCl: The high concentration of hydrochloric acid serves a dual purpose. It acts as a source of chloride for the in situ chlorination of the pyrazole ring and maintains an acidic environment that facilitates the reduction of the nitro group. The regioselectivity for the 3-position is a key advantage of this method.[3]

  • Catalyst Choice: Both Pd/C and Pt/C are effective catalysts for the reduction of the nitro group. The choice of catalyst can influence the reaction rate and selectivity, and may be optimized for specific process conditions.[3]

  • Pressure and Temperature: These parameters are critical for achieving a reasonable reaction rate and ensuring the complete reduction of the nitro group. Optimization of both is necessary for process efficiency and safety.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a cornerstone intermediate in the synthesis of a class of drugs known as kinase inhibitors. Its inherent structural features allow for the facile construction of the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold for targeting the ATP-binding site of various kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of modern drug development.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A "Key" for the Kinase "Lock"

The pyrazolo[3,4-d]pyrimidine scaffold, readily synthesized from this compound, mimics the purine core of ATP. This structural similarity allows it to bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. The substituents on the pyrazolo[3,4-d]pyrimidine core can be modified to achieve selectivity for specific kinases.

Kinase_Inhibition cluster_0 ATP Binding Site of Kinase Hinge_Region Hinge Region (Hydrogen Bonding) Hydrophobic_Pocket_I Hydrophobic Pocket I Hydrophobic_Pocket_II Hydrophobic Pocket II Pyrazolopyrimidine_Core Pyrazolo[3,4-d]pyrimidine Core Pyrazolopyrimidine_Core->Hinge_Region Forms H-bonds Substituent_R1 R1 Substituent Substituent_R1->Hydrophobic_Pocket_I Occupies Substituent_R2 R2 Substituent Substituent_R2->Hydrophobic_Pocket_II Occupies

Caption: General binding mode of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Case Studies: From Building Block to Clinical Candidates

The utility of this compound is exemplified in the synthesis of inhibitors for several important kinase families:

  • Janus Kinase (JAK) Inhibitors: JAKs are critical components of signaling pathways that regulate immune responses. Inhibitors of JAKs are used to treat autoimmune diseases and myeloproliferative neoplasms. Several pyrazolo[3,4-d]pyrimidine-based JAK inhibitors have been developed, with the core scaffold being constructed from intermediates derived from 3-Chloro-1H-pyrazol-4-amine.[4]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key kinase in B-cell receptor signaling, and its inhibitors are effective in treating B-cell malignancies. Ibrutinib, a highly successful BTK inhibitor, features a pyrazolo[3,4-d]pyrimidine core. The synthesis of this core often involves precursors that can be derived from this compound.[5][6]

  • Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have shown promise as Aurora kinase inhibitors, and this compound serves as a valuable starting material for their synthesis.[7][8]

Reactivity and Synthetic Utility: The Chemist's Perspective

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.

  • The Amino Group: The 4-amino group is a potent nucleophile and can readily react with a variety of electrophiles. This allows for the construction of the pyrimidine ring in pyrazolo[3,4-d]pyrimidines through condensation reactions with dicarbonyl compounds or their equivalents.

  • The Chloro Group: The 3-chloro substituent can be displaced by nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This enables the introduction of a wide range of substituents at this position, which is often crucial for achieving kinase selectivity and potency.

This dual reactivity allows for a modular and convergent approach to the synthesis of complex kinase inhibitors, where different fragments can be introduced in a stepwise manner to fine-tune the pharmacological properties of the final molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[1]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Conclusion: A Small Molecule with a Large Impact

This compound is more than just a chemical intermediate; it is a key enabler of innovation in drug discovery. Its efficient synthesis, versatile reactivity, and central role in the construction of the privileged pyrazolo[3,4-d]pyrimidine scaffold have solidified its importance in the development of targeted therapies, particularly in the field of oncology. This guide has provided a comprehensive technical overview of this vital molecule, from its fundamental properties and synthesis to its strategic application in the creation of life-saving medicines. As the quest for more selective and potent kinase inhibitors continues, the demand for and the strategic importance of this compound are set to grow, further cementing its legacy as a small molecule with a large and lasting impact on human health.

References

A Technical Guide to 3-Chloro-1H-pyrazol-4-amine Hydrochloride: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth overview of 3-Chloro-1H-pyrazol-4-amine hydrochloride, a pivotal chemical intermediate. The document details its fundamental chemical and physical properties, molecular structure, and established synthesis protocols. Furthermore, it explores its significant applications, particularly in the development of agrochemicals and its potential as a versatile building block in medicinal chemistry. Safety and handling protocols are also discussed, offering a comprehensive resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Core Properties

This compound is the hydrochloride salt of the parent compound, 3-chloro-1H-pyrazol-4-amine.[1] The addition of hydrochloric acid enhances the compound's stability and solubility in certain solvents, making it a convenient form for storage and use in various chemical reactions. Its identity is well-defined by its molecular formula, weight, and CAS registry number, which are essential for accurate sourcing and regulatory compliance.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

IdentifierValueSource
IUPAC Name 5-chloro-1H-pyrazol-4-amine;hydrochloridePubChem[1]
CAS Number 63680-90-0PubChem[1]
Molecular Formula C₃H₅Cl₂N₃PubChem[1]
Molecular Weight 154.00 g/mol PubChem[1]
Monoisotopic Mass 152.9860526 DaPubChem[1]
Canonical SMILES C1=NNC(=C1N)Cl.ClPubChem[1]
InChI Key AXDDRARIOLEYKW-UHFFFAOYSA-NPubChem[1]

Molecular Structure and Conformation

The molecular structure consists of a five-membered pyrazole ring, a heterocyclic aromatic amine. The ring is substituted with a chlorine atom at the C3 position and an amine group at the C4 position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its application in further chemical manufacturing. A well-documented and efficient method involves the halogenation and subsequent reduction of 4-nitropyrazole.[2][3] This process is notable for its high selectivity and yield.

Experimental Protocol: Synthesis from 4-Nitropyrazole

This protocol is based on methodologies described in U.S. Patent US10233155B2.[2]

Objective: To synthesize this compound (1a) by the halogenation and reduction of 4-nitropyrazole.

Reaction Scheme: 4-Nitropyrazole → (HCl, Catalyst) → this compound

Materials:

  • 4-nitropyrazole

  • Hydrochloric acid (HCl), concentrated (e.g., 31-38%)

  • Catalyst: Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas

  • Solvent (e.g., water)

  • Glass-lined or Hastelloy C pressure reactor

Procedure:

  • Charging the Reactor: Charge the pressure reactor with 4-nitropyrazole, the chosen catalyst (Pt/C is noted for high selectivity at lower HCl concentrations), and the hydrochloric acid solution.[2]

  • Pressurization: Seal the reactor and purge with an inert gas, such as nitrogen, before pressurizing with hydrogen gas.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 30°C and 40°C. Maintain agitation (e.g., 800 rpm) to ensure a homogenous reaction mixture.[2]

  • Monitoring: Monitor the reaction progress by observing the rate of hydrogen uptake. The reaction is considered complete when hydrogen uptake ceases.[2]

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen gas, and purge again with nitrogen.

  • Isolation: The product mixture is collected from the reactor. The solid product, this compound, can be isolated through filtration. The yield for this process has been reported to be as high as 96.8%.[2]

Causality and Optimization:

  • Choice of Acid Concentration: The concentration of HCl is a critical parameter. While concentrations up to 40% can be used, the process is optimized to achieve high selectivity (>95%) at lower, more manageable concentrations.[2]

  • Catalyst Selection: The choice between Pt/C and Pd/C can influence the reaction's selectivity, particularly in relation to the HCl concentration. Pt/C has shown a pronounced selectivity benefit at lower acid levels.[2]

  • Temperature Control: Maintaining the temperature in the 30-40°C range is crucial for controlling the reaction rate and minimizing the formation of byproducts.

The workflow for this synthesis is illustrated in the diagram below.

G Start Start: 4-Nitropyrazole Reactor Charge Reactor: - 4-Nitropyrazole - HCl (31-38%) - Pt/C or Pd/C Catalyst Start->Reactor Reaction Reaction Conditions: - Pressurize with H₂ - Heat to 30-40°C - Agitate (800 rpm) Reactor->Reaction Monitor Monitor H₂ Uptake Reaction->Monitor Reaction proceeds Monitor->Reaction H₂ uptake active Workup Cool, Vent & Purge Reactor Monitor->Workup H₂ uptake ceases Isolation Filter Product Mixture Workup->Isolation End End Product: 3-Chloro-1H-pyrazol-4-amine Hydrochloride (Yield >96%) Isolation->End

Caption: Synthesis workflow from 4-nitropyrazole.

Applications in Research and Industry

The primary documented application of this compound is as a crucial intermediate in the synthesis of pesticidal thioethers.[2][3] The pyrazole scaffold is a common feature in many biologically active compounds, and the specific arrangement of chloro and amino groups on this molecule makes it a versatile precursor for creating more complex molecules.

Beyond agrochemicals, the pyrazole nucleus is of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, and compounds like this compound serve as valuable starting materials for the synthesis of novel therapeutic agents.[4] Its functional groups—the amine and the chloro—provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery screening.

Safety and Handling

While some safety data sheets for related compounds indicate specific hazards, information for this compound itself is less specific.[5][6] General good laboratory practices should always be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[5]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.

It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a well-characterized chemical compound with significant utility as a synthetic intermediate. Its defined molecular formula of C₃H₅Cl₂N₃ and molecular weight of 154.00 g/mol provide a solid foundation for its use in quantitative chemical synthesis.[1] The efficient and high-yield synthesis process starting from 4-nitropyrazole underscores its industrial relevance, particularly in the agrochemical sector.[2] For researchers in drug discovery, its reactive functional groups and the inherent biological relevance of the pyrazole core make it an attractive building block for creating novel compounds. Adherence to standard safety protocols ensures its safe handling in a laboratory setting.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-1H-pyrazol-4-amine hydrochloride (CAS Number: 63680-90-0), a key building block in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also the underlying scientific principles and practical insights necessary for its accurate interpretation and application.

Molecular Structure and its Spectroscopic Implications

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom and an amino group. The hydrochloride salt form protonates the basic amino group, influencing its electronic environment and, consequently, its spectroscopic signature. Understanding this structure is fundamental to interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A standard protocol for acquiring the ¹H NMR spectrum involves dissolving the sample in a deuterated solvent, typically dimethyl sulfoxide-d6 (DMSO-d6), which is capable of dissolving the polar hydrochloride salt and contains a residual proton signal for reference. The spectrum is then recorded on a 400 MHz or higher field spectrometer.

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.03Singlet1HC5-H
~10.35Broad Singlet3H-NH₃⁺

Interpretation:

The ¹H NMR spectrum is characterized by two main signals. A sharp singlet around 8.03 ppm is attributed to the proton attached to the C5 carbon of the pyrazole ring.[1] Its singlet nature is due to the absence of adjacent protons. The downfield chemical shift is a result of the deshielding effect of the aromatic pyrazole ring and the neighboring nitrogen atom.

A broad singlet observed at approximately 10.35 ppm corresponds to the three protons of the protonated amino group (-NH₃⁺).[2][3] The broadness of this peak is a consequence of rapid proton exchange with the solvent and quadrupole broadening from the nitrogen atom. The integration of this peak corresponds to three protons, confirming the presence of the ammonium group. The exact chemical shift of this peak can be highly dependent on the sample concentration and the presence of any water in the solvent.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Data Summary:

Chemical Shift (δ) ppmAssignment
~128.24C3
~125.97C5
~116.71C4

Note: There are some discrepancies in the reported ¹³C NMR data from different sources. The values presented here are from a chemical supplier and are consistent with the expected electronic environment of the pyrazole ring.[2] Another source reports values of 167.81 and 130.07 ppm, which may correspond to a different but related compound or require further investigation to be definitively assigned to this molecule.[3]

Interpretation:

The ¹³C NMR spectrum displays three distinct signals corresponding to the three carbon atoms of the pyrazole ring.

  • C3 (~128.24 ppm): This carbon is bonded to the electronegative chlorine atom, which results in a significant downfield shift.

  • C5 (~125.97 ppm): This carbon is adjacent to two nitrogen atoms and bears a hydrogen atom. Its chemical shift is influenced by the overall aromaticity of the ring.

  • C4 (~116.71 ppm): This carbon is attached to the electron-withdrawing ammonium group, which also contributes to its chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, and C-Cl bonds.

Experimental Protocol:

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Expected Data Summary and Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (pyrazole ring)
3200-2800Strong, BroadN-H stretching (-NH₃⁺)
~1650-1550Medium-StrongC=N and C=C stretching (pyrazole ring)
~1550-1450MediumN-H bending (-NH₃⁺)
~800-600Medium-StrongC-Cl stretching

The broad and strong absorptions in the high-frequency region (2800-3400 cm⁻¹) are characteristic of the N-H stretching vibrations of both the pyrazole ring NH and the ammonium group (-NH₃⁺). The broadening is due to hydrogen bonding in the solid state. The absorptions in the 1550-1650 cm⁻¹ region are attributed to the stretching vibrations of the C=N and C=C bonds within the aromatic pyrazole ring. The N-H bending vibrations of the ammonium group are expected to appear in the 1450-1550 cm⁻¹ range. A medium to strong absorption in the lower frequency region (600-800 cm⁻¹) is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol:

For a polar and non-volatile compound like this compound, Electrospray Ionization (ESI) is the most suitable ionization technique. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental formula.

Predicted Data Summary:

AdductPredicted m/z
[M+H]⁺118.0167
[M+Na]⁺139.9986

M refers to the free base, 3-Chloro-1H-pyrazol-4-amine.

Interpretation:

In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, at an m/z of approximately 118.0167.[4] The presence of chlorine would be indicated by an isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. The formation of a sodium adduct, [M+Na]⁺, at an m/z of around 139.9986 is also possible.[4]

MS_Fragmentation parent [M+H]⁺ m/z = 118.0167 frag1 Loss of HCl [C₃H₃N₃]⁺ m/z = 81.0354 parent->frag1 -HCl frag2 Loss of HCN [C₂H₃ClN₂]⁺ m/z = 90.0012 parent->frag2 -HCN

Caption: Plausible fragmentation pathway for the [M+H]⁺ ion of 3-Chloro-1H-pyrazol-4-amine.

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a detailed electronic and vibrational profile. This comprehensive spectroscopic guide serves as a valuable resource for researchers, enabling confident identification, quality control, and informed application of this important chemical intermediate in their scientific endeavors.

References

Understanding the Molecular Profile of 3-Chloro-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Chloro-1H-pyrazol-4-amine Hydrochloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides a detailed experimental protocol for quantitative determination, and offers insights into its expected behavior in a range of common organic solvents.

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₃H₅Cl₂N₃) is the hydrochloride salt of 3-chloro-1H-pyrazol-4-amine.[1][2] This salt formation is a critical determinant of its physical and chemical properties, including solubility.

The molecule possesses several key features that influence its interaction with various solvents:

  • Aromatic Pyrazole Ring: The core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system contributes to the molecule's rigidity and potential for π-π stacking interactions.[3]

  • Polar Functional Groups: The presence of an amine (-NH₂) group and a chlorine (-Cl) atom, in addition to the nitrogen atoms within the pyrazole ring, introduces significant polarity to the molecule.

  • Hydrogen Bonding Capability: The amine group and the N-H of the pyrazole ring can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary driver of its solubility in protic solvents.[4][5][6]

  • Hydrochloride Salt Form: As a hydrochloride salt, the compound exists in an ionized state in the presence of polar solvents. This ionic character generally enhances solubility in polar solvents, particularly water, due to favorable ion-dipole interactions.[7]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Due to its polar and ionic nature, this compound is expected to be more soluble in polar solvents and less soluble in nonpolar solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in strong hydrogen bonding and can effectively solvate both the cation (the protonated pyrazole amine) and the chloride anion. Therefore, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants and can solvate ions, but they lack the ability to donate hydrogen bonds. Solubility is expected to be moderate to good in these solvents, though likely less than in polar protic solvents.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and cannot effectively solvate ions or engage in hydrogen bonding with the solute. Consequently, the solubility of this compound is expected to be very low in these solvents.[7]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a standardized experimental method is crucial. The isothermal equilibrium method, also known as the shake-flask method, is a widely accepted technique for determining the solubility of a solid in a liquid.[7][8]

Objective:

To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:
  • This compound (purity >99%)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or incubator

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

Experimental Workflow Diagram:

G prep Preparation of Saturated Solutions equil Equilibration prep->equil Incubate with agitation sep Phase Separation equil->sep Centrifuge to pellet excess solid quant Quantification sep->quant Analyze supernatant by HPLC calc Calculation of Solubility quant->calc Determine concentration

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study can determine the minimum time required to achieve equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow for initial settling of the excess solid.

    • Centrifuge the vials at a controlled temperature to pellet the remaining undissolved solid.

  • Sample Preparation and Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Data Analysis and Reporting:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation.

Predicted Solubility Profile

While specific experimental data for the solubility of this compound is not widely available in the literature, a qualitative and semi-quantitative prediction can be made based on its chemical properties and the principles of solubility.

Table 1: Predicted Solubility of this compound in Various Organic Solvents at Room Temperature.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterVery HighStrong ion-dipole interactions and hydrogen bonding.
MethanolHighGood hydrogen bonding and polarity.
EthanolModerate to HighSlightly lower polarity than methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHigh polarity and ability to solvate cations.
Dimethylformamide (DMF)Moderate to HighSimilar to DMSO but slightly less polar.
AcetonitrileModerateLower polarity compared to DMSO and DMF.
Less Polar AcetoneLow to ModerateIntermediate polarity.
DichloromethaneLowLimited ability to solvate ions.
Nonpolar TolueneVery LowNonpolar nature, unable to solvate ions effectively.
HexaneInsolubleNonpolar, no favorable interactions.
Diethyl EtherVery LowLow polarity and limited hydrogen bonding ability.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[9][10][11][12][13] General safety recommendations include:

  • Working in a well-ventilated area or a fume hood.[9]

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Avoiding inhalation of dust and contact with skin and eyes.[9][12]

Conclusion

This compound is a polar, ionic compound whose solubility is governed by its ability to form strong interactions with the solvent. It is predicted to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For precise quantitative data, the detailed isothermal equilibrium method provided in this guide offers a robust and reliable approach. A thorough understanding of the solubility of this compound is essential for its effective use in drug discovery and development, enabling appropriate solvent selection for synthesis, purification, formulation, and biological screening.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for ensuring safety, stability, and efficacy throughout its lifecycle, from synthesis and purification to formulation and storage. This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, offering both theoretical insights and practical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material properties of this compound.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its thermal behavior.

PropertyValueSource
Molecular FormulaC₃H₅Cl₂N₃[2]
Molecular Weight154.00 g/mol [2]
AppearanceOff-white to light yellow solid[3]
StorageUnder inert gas (nitrogen or Argon) at 2-8°C[3]

Anticipated Thermal Stability

While specific experimental data for this compound is not extensively published, the thermal stability of pyrazole derivatives has been a subject of investigation. Generally, pyrazole-containing compounds exhibit good thermal stability. For instance, some pyrazole nopinone derivatives have been shown to be thermally stable up to approximately 243°C to 283°C.[4] The thermal decomposition of a free pyrazole derivative ligand has been observed in the range of 110–400 °C.[5] However, the presence of both a chloro and an amine substituent, as well as its formulation as a hydrochloride salt, can significantly influence the thermal behavior of the title compound.

Halogenated organic compounds can present specific hazards upon decomposition, potentially releasing toxic and corrosive gases.[6][7][8] Therefore, a cautious and systematic approach to thermal analysis is crucial.

Potential Decomposition Pathways

The thermal decomposition of this compound is likely a multi-step process. Based on its structure, several decomposition pathways can be hypothesized:

  • Dehydrochlorination: The initial decomposition step may involve the loss of hydrogen chloride (HCl). This is a common decomposition pathway for hydrochloride salts of amines.

  • Deamination: The loss of the amino group (as ammonia or other nitrogenous species) could occur at elevated temperatures.

  • Ring Opening and Fragmentation: Following initial losses of substituents, the pyrazole ring itself will eventually fragment. The presence of chlorine and nitrogen atoms suggests that the decomposition products could include nitrogen oxides (NOx), hydrogen cyanide (HCN), and chlorinated hydrocarbons.

The following diagram illustrates a hypothetical decomposition pathway for this compound.

G A 3-Chloro-1H-pyrazol-4-amine Hydrochloride B Initial Heat Application A->B ΔT C Loss of HCl (Dehydrochlorination) B->C D 3-Chloro-1H-pyrazol-4-amine (Free Base) C->D E Further Heating D->E ΔT F Deamination and/or Dechlorination E->F G Ring Fragmentation F->G H Volatile Decomposition Products (e.g., NOx, HCN, Chlorinated organics) G->H

Caption: Hypothetical thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate species, and quantifying mass loss at different stages.

Protocol:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

  • Atmosphere: Use a dry, inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the mass change (%) and the derivative of the mass change (DTG) as a function of temperature. The onset temperature of decomposition is determined from the initial mass loss, and the peaks in the DTG curve indicate the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[10][11]

Protocol:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pierced lid may be used if significant off-gassing is expected, but caution is advised due to the potential release of corrosive HCl.

  • Atmosphere: Use a dry, inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature to a temperature beyond its final decomposition point (as determined by TGA, e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. Integrate the peaks to determine the enthalpy of the transitions.

The following diagram illustrates the experimental workflow for the thermal analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation A Weigh Sample B Thermogravimetric Analysis (TGA) (RT to 600°C @ 10°C/min, N2) A->B C Differential Scanning Calorimetry (DSC) (RT to 400°C @ 10°C/min, N2) A->C D TGA Data: - Onset of Decomposition - Mass Loss Stages - Residual Mass B->D E DSC Data: - Melting Point (Endotherm) - Decomposition (Exotherm) - Enthalpy of Transitions C->E F Comprehensive Thermal Stability Profile D->F E->F

Caption: Experimental workflow for thermal analysis.

Interpretation of Results and Safety Considerations

The combined TGA and DSC data will provide a comprehensive thermal stability profile. The TGA thermogram will indicate the temperatures at which mass loss occurs, and the DSC will help to distinguish between physical transitions (like melting) and chemical reactions (decomposition). An exothermic decomposition in the DSC is a critical safety indicator, suggesting a potential for a thermal runaway reaction.

Safety Precautions:

  • The thermal decomposition of halogenated and nitrogenous compounds can produce toxic and corrosive gases, including HCl, NOx, and HCN.[6][8] All thermal analyses should be conducted in a well-ventilated area, preferably with the instrument's exhaust vented to a fume hood.

  • Some nitrogen-rich compounds can be energetic and may decompose explosively upon heating.[12] It is crucial to start with small sample sizes and to have appropriate safety measures in place.

  • Always consult the Safety Data Sheet (SDS) for the most up-to-date handling and safety information.[12][13][14]

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is essential for its safe handling and effective use in research and development. While direct experimental data is limited, a systematic approach using TGA and DSC, guided by knowledge of related pyrazole derivatives and halogenated compounds, can provide the necessary insights. The protocols and considerations outlined in this guide offer a robust framework for researchers to characterize the thermal properties of this important molecule, ensuring both scientific integrity and laboratory safety.

References

An In-Depth Technical Guide to the Storage and Handling of 3-Chloro-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, technically grounded protocols for the safe storage and handling of 3-Chloro-1H-pyrazol-4-amine hydrochloride (CAS No: 63680-90-0). As a crucial building block in medicinal chemistry and drug development, the integrity and proper management of this compound are paramount for ensuring experimental reproducibility, personnel safety, and regulatory compliance. This document moves beyond simple checklists to explain the scientific rationale behind each procedural recommendation, empowering researchers to make informed decisions in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics. This compound is an off-white to light yellow solid.[1] Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 63680-90-0[1][2]
Molecular Formula C₃H₅Cl₂N₃[2]
Molecular Weight 154.00 g/mol [2]
Appearance Off-white to light yellow solid[1]
IUPAC Name 5-chloro-1H-pyrazol-4-amine;hydrochloride[2]
Synonyms 4-Amino-3-chloropyrazole HCl, 3-Chloro-1H-pyrazol-4-ylamine HCL[1]

Section 2: Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of a robust safety protocol. The parent compound, 3-chloro-1H-pyrazol-4-amine, is classified with several hazard statements, which should be considered applicable to the hydrochloride salt.[3]

Globally Harmonized System (GHS) Hazard Classifications (for parent compound):

  • H302: Harmful if swallowed[3]

  • H312: Harmful in contact with skin[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H332: Harmful if inhaled[3]

  • H335: May cause respiratory irritation[3]

The causality behind these classifications stems from the compound's chemical reactivity and its ability to interact with biological tissues. The amine and chloro functionalities on the pyrazole ring can lead to irritation and toxicity upon exposure. Therefore, a systematic risk assessment is mandatory before any handling operations commence.

G Figure 1: Risk Assessment Workflow A Identify Compound: 3-Chloro-1H-pyrazol-4-amine HCl B Review Safety Data Sheet (SDS) A->B C Assess Hazards - Acute Toxicity (Oral, Dermal, Inhalation) - Skin & Eye Irritation - Respiratory Irritation B->C D Determine Control Measures C->D E Engineering Controls (Fume Hood, Ventilated Area) D->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->F G Safe Work Practices (Avoid Dust, Hygiene) D->G H Proceed with Experiment E->H F->H G->H

Caption: Figure 1: A systematic workflow for assessing risks before handling the compound.

Section 3: Optimal Storage Protocols

The chemical stability and purity of this compound are directly influenced by its storage environment. Improper storage can lead to degradation, affecting experimental outcomes and potentially creating unknown hazards.

Recommended Storage Conditions:

  • Temperature: Store refrigerated at 2-8°C.[1] This temperature range is critical for minimizing the rate of potential decomposition reactions over time.

  • Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon).[1] This is a crucial step to prevent oxidation and hydrolysis. The hydrochloride salt can be hygroscopic, and atmospheric moisture can compromise the material's integrity.

  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4] The "tightly closed" directive prevents the ingress of moisture and air, directly supporting the rationale for an inert atmosphere.

  • Security: For accountability and safety, it is recommended to store the compound in a locked cabinet or area with controlled access.[5][4]

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Given the compound's hazard profile, direct contact and aerosol generation must be strictly avoided. All handling of the solid material should be performed within a certified chemical fume hood or a glovebox to protect the operator from inhalation of airborne particles.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound from storage, ensure the designated handling area (fume hood) is clean and uncluttered. Verify that the safety shower and eyewash station are accessible and operational.[5]

  • Don PPE: Wear all required PPE as detailed in the diagram below. Gloves must be inspected for integrity before use.[6]

  • Equilibration: Allow the container to warm to room temperature before opening. This is a critical, often overlooked step that prevents atmospheric moisture from condensing on the cold solid, which would compromise its purity.

  • Weighing: Carefully weigh the desired amount of the compound in the fume hood. Use a spatula to gently transfer the solid, avoiding actions that could generate dust. If dust is unavoidable, ensure respiratory protection is used.

  • Container Sealing: After dispensing, securely close the container. If the original inert atmosphere is compromised, it is best practice to flush the container headspace with nitrogen or argon before resealing.

  • Cleanup: Clean any residual material from the spatula and weighing vessel. Decontaminate the work surface.

  • Post-Handling: Remove gloves and lab coat before leaving the laboratory area. Wash hands thoroughly with soap and water.[5][6]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; each component serves a specific protective function directly correlated with the compound's hazards.

G Figure 2: Mandatory PPE for Handling Compound 3-Chloro-1H-pyrazol-4-amine hydrochloride Goggles Chemical Splash Goggles (EN166 or ANSI Z87.1) Compound->Goggles Protects Eyes from Particles Gloves Nitrile Gloves (Inspect Before Use) Compound->Gloves Prevents Skin Contact/Irritation Coat Lab Coat (Closed) Compound->Coat Protects Body/ Clothing Respirator Respiratory Protection (e.g., N95/FFP2) If dust generation is likely Compound->Respirator Prevents Inhalation of Irritating Dust

Caption: Figure 2: Essential PPE to mitigate exposure risks during handling operations.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[5]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.

Accidental Release Measures

For a small spill, the following procedure should be followed:

  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further spread of the powder.

  • Cleanup: Wearing appropriate PPE, carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[5][7] Crucially, avoid dry sweeping that generates dust; if necessary, gently moisten the material with a suitable solvent (e.g., water, if compatible) to minimize aerosolization.

  • Decontaminate: Wipe the spill area clean and dispose of all cleanup materials as hazardous waste.

Section 6: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as chemical waste.

  • Procedure: Dispose of contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[5][4][6]

  • Incompatibilities: Do not mix with incompatible waste streams, such as strong oxidizing agents or strong acids, to avoid hazardous reactions in the waste container.[8][7]

References

An In-depth Technical Guide to the Purity Specifications of Commercially Available 3-Chloro-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 3-Chloro-1H-pyrazol-4-amine hydrochloride in Drug Discovery

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, comprising a substituted pyrazole core, make it a valuable synthon for the development of a diverse range of therapeutic agents. The precise control over its purity is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the reproducibility of synthetic routes, the predictability of pharmacological outcomes, and the safety of potential drug candidates. This guide provides an in-depth technical overview of the purity specifications for commercially available this compound, offering insights for researchers, scientists, and drug development professionals.

Understanding the Molecular Identity

It is essential to first establish the chemical identity of the compound .

Identifier Value Source
Chemical Name This compound--INVALID-LINK--[1]
CAS Number 63680-90-0--INVALID-LINK--[1]
Molecular Formula C₃H₅Cl₂N₃--INVALID-LINK--[1]
Molecular Weight 154.00 g/mol --INVALID-LINK--[1]
Parent Compound 3-Chloro-1H-pyrazol-4-amine--INVALID-LINK--[2]
Parent CAS Number 103286-54-0--INVALID-LINK--[2]

Commercial Purity Specifications: A Comparative Overview

The purity of commercially available this compound is a critical parameter for its application in research and development. While specifications can vary between suppliers, a general standard of high purity is expected. The following table summarizes typical purity specifications encountered in the market.

Parameter Typical Specification Method of Analysis
Assay (Purity) ≥97.0% to ≥98.0%HPLC
Appearance White to off-white or light-yellow powder/crystalsVisual Inspection
Solubility Soluble in DMSO and MethanolVisual Inspection
Identification Conforms to the structure¹H NMR, Mass Spectrometry
Water Content Typically ≤ 0.5%Karl Fischer Titration
Residual Solvents Varies based on synthesis; should meet ICH guidelinesGC-HS

The Synthetic Landscape and Its Impact on Impurity Profile

A thorough understanding of the synthetic route is paramount to predicting and identifying potential impurities. The most common industrial synthesis of this compound involves the reductive chlorination of 4-nitropyrazole.[3]

Start 4-Nitropyrazole Process Reductive Chlorination (HCl, H₂, Pd/C or Pt/C catalyst) Start->Process Starting Material Product This compound Process->Product Desired Product Impurity 1H-Pyrazol-4-amine hydrochloride (Non-halogenated by-product) Process->Impurity Key By-product

Figure 1. Synthetic pathway and key impurity formation.

This process, while efficient, can lead to the formation of a critical by-product: 1H-Pyrazol-4-amine hydrochloride . This impurity arises from the reduction of the nitro group without concurrent chlorination of the pyrazole ring. The ratio of the desired product to this non-halogenated impurity is a key indicator of the reaction's selectivity and the final product's purity.[3] Other potential impurities may include unreacted starting material (4-nitropyrazole) and other isomers, depending on the precise reaction conditions.

Analytical Methodologies for Purity Assessment: A Self-Validating System

A robust analytical framework is essential for the accurate determination of the purity of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the cornerstone for quantifying the purity of this compound and detecting related substances. The polarity of the molecule allows for good retention and separation on C18 columns.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a representative method that can be adapted and validated for specific laboratory conditions.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase provides effective retention for the moderately polar analyte.

  • Formic Acid in Mobile Phase: This acts as an ion-suppressing agent, protonating residual silanols on the column and ensuring sharp, symmetrical peaks for the basic amine analyte.

  • Acetonitrile as Organic Modifier: It offers a good elution strength and is UV-transparent at the detection wavelength.

  • Gradient Elution: This allows for the effective separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject onto C18 Column C->D E Gradient Elution D->E F UV Detection at 220 nm E->F G Integrate Peaks F->G H Calculate % Purity G->H

Figure 2. HPLC workflow for purity analysis.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Unambiguous Structural Confirmation

¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and identifying the presence of the key impurity, 1H-Pyrazol-4-amine hydrochloride.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • This compound:

    • A singlet corresponding to the C5-H of the pyrazole ring.

    • Broad signals for the amine (-NH₂) and pyrazole N-H protons, which are exchangeable with D₂O. The hydrochloride salt may show a broad signal for the ammonium proton (-NH₃⁺).

  • Impurity: 1H-Pyrazol-4-amine hydrochloride:

    • Two distinct signals for the C3-H and C5-H protons of the pyrazole ring. The absence of the chloro-substituent at C3 leads to a different chemical environment for these protons compared to the main compound.

The integration ratio of the signals corresponding to the main compound and the impurity allows for a semi-quantitative assessment of their relative abundance.

Mass Spectrometry: Corroborating Molecular Weight

Mass spectrometry provides definitive confirmation of the molecular weight of 3-Chloro-1H-pyrazol-4-amine. For the free base, the expected monoisotopic mass is 117.00938 Da.[4] In electrospray ionization (ESI) positive mode, the protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 118.01666.[4]

Conclusion: A Framework for Ensuring Quality and Reproducibility

The purity of this compound is a critical determinant of its suitability for drug discovery and development. A comprehensive quality control strategy, integrating HPLC for quantitative purity analysis and ¹H NMR for structural confirmation and impurity identification, provides a robust framework for ensuring the quality and consistency of this vital chemical intermediate. By understanding the synthetic pathway and the potential for impurity formation, researchers can make informed decisions when sourcing this material and interpreting their experimental results. This in-depth guide provides the necessary technical foundation for scientists to confidently utilize this compound in their pursuit of novel therapeutics.

References

Introduction: The Unique Chemistry of the Pyrazole Nucleus

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of the Pyrazole Ring

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemical development.[1] Its unique electronic architecture, arising from the interplay of a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2), imparts a distinct reactivity profile that is crucial for synthetic chemists to understand.[2][3] This guide provides a comprehensive exploration of the electrophilic substitution reactions of the pyrazole ring, delving into the principles of reactivity and regioselectivity, the influence of substituents, and practical experimental methodologies.

The pyrazole system is an electron-rich heterocycle, possessing 6π-electrons delocalized across the five-membered ring, which satisfies Hückel's rule for aromaticity.[4] The N1 nitrogen contributes a lone pair to the aromatic sextet, while the N2 nitrogen's lone pair resides in an sp² hybrid orbital in the plane of the ring, contributing to the ring's basicity.[3] This electronic arrangement makes the pyrazole ring significantly more reactive towards electrophiles than benzene, though generally less reactive than pyrrole.[5]

PART 1: The Core Principles of Reactivity and Regioselectivity

Electron Density Distribution: The Primacy of the C4 Position

The defining characteristic of electrophilic substitution on the pyrazole ring is its remarkable regioselectivity. The reaction overwhelmingly occurs at the C4 position.[6][7] This preference is a direct consequence of the electron density distribution within the ring. The two electronegative nitrogen atoms withdraw electron density from the adjacent C3 and C5 positions, rendering them electron-deficient.[1][2] In contrast, the C4 position maintains the highest electron density, making it the most nucleophilic carbon and the primary target for electrophilic attack.[2][8]

  • Nucleophilic Centers: N1, N2, C4[9]

  • Electrophilic Centers: C3, C5[9]

Under strongly acidic conditions, the pyridine-like N2 atom can be protonated, forming a pyrazolium cation. This cation is significantly less reactive towards electrophiles due to the positive charge, effectively deactivating the ring system.[2][6]

Mechanistic Rationale for C4 Selectivity

The preference for C4 substitution can be rationalized by examining the stability of the cationic intermediates (sigma complexes or Wheland intermediates) formed during the reaction.

  • Attack at C4: When an electrophile attacks the C4 position, the positive charge in the resulting intermediate is delocalized over the N1, C3, and C5 atoms. The resonance structures for this intermediate are relatively stable.

  • Attack at C3 or C5: Conversely, an attack at the C3 or C5 position leads to the formation of a highly unstable intermediate.[6] One of the resonance structures places a positive charge on the already electron-deficient, "pyridine-like" N2 atom.[6] This arrangement is energetically unfavorable and represents a significant activation barrier, thus disfavoring substitution at these positions.[6]

G Common Electrophilic Substitutions of Pyrazole cluster_reactions cluster_products Pyrazole Pyrazole Nitration Nitration (HNO₃, H₂SO₄) Pyrazole->Nitration Halogenation Halogenation (Br₂, AcOH) Pyrazole->Halogenation Sulfonation Sulfonation (Fuming H₂SO₄) Pyrazole->Sulfonation Formylation Vilsmeier-Haack (POCl₃, DMF) Pyrazole->Formylation Nitro 4-Nitropyrazole Nitration->Nitro Halo 4-Halopyrazole Halogenation->Halo Sulfo Pyrazole-4-sulfonic acid Sulfonation->Sulfo Formyl Pyrazole-4-carbaldehyde Formylation->Formyl

References

Methodological & Application

Synthesis of Pyrazolo[3,4-d]pyrimidines: A Detailed Application Note for Researchers Utilizing 3-Chloro-1H-pyrazol-4-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to the endogenous purine nucleus. This bioisosteric relationship allows for its interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of this heterocyclic system have been extensively investigated and developed as potent agents against various diseases, including cancer, inflammation, and microbial infections.[1] Notably, several pyrazolo[3,4-d]pyrimidine-based compounds have entered clinical trials, particularly as kinase inhibitors, underscoring the therapeutic potential of this versatile molecular framework.

This application note provides a comprehensive guide for the synthesis of pyrazolo[3,4-d]pyrimidines, with a specific focus on the practical application of 3-Chloro-1H-pyrazol-4-amine hydrochloride as a readily available and versatile starting material. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer a detailed, step-by-step protocol, and provide guidance on the characterization of the resulting products. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this important scaffold in their research endeavors.

Mechanistic Insights: The Cyclization Pathway to Pyrazolo[3,4-d]pyrimidines

The synthesis of the pyrazolo[3,4-d]pyrimidine core from 3-Chloro-1H-pyrazol-4-amine HCl typically involves a cyclocondensation reaction with a suitable one-carbon synthon, such as formamide or a formamidine equivalent. The reaction proceeds through a series of well-defined steps, as illustrated in the diagram below.

mechanistic_pathway cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization start 3-Chloro-1H-pyrazol-4-amine reagent Formamide (HCONH2) start->reagent Heat intermediate1 N-(3-Chloro-1H-pyrazol-4-yl)formamide reagent->intermediate1 intermediate2 Tautomerization intermediate1->intermediate2 intermediate3 Cyclized Intermediate intermediate2->intermediate3 Ring Closure product 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate3->product - H2O

Figure 1: A simplified mechanistic pathway for the synthesis of 4-chloropyrazolo[3,4-d]pyrimidine from 3-Chloro-1H-pyrazol-4-amine and formamide.

The initial step involves the nucleophilic attack of the 4-amino group of the pyrazole onto the carbonyl carbon of formamide, leading to the formation of a formamide intermediate. Subsequent heating promotes an intramolecular cyclization, where the pyrazole ring nitrogen attacks the formyl carbon. The final step is the dehydration of the cyclized intermediate to yield the aromatic pyrazolo[3,4-d]pyrimidine ring system. The presence of the chloro group at the 3-position of the pyrazole ring is generally well-tolerated during this process and provides a valuable handle for further functionalization of the final product.

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

This protocol details a representative procedure for the synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. It is crucial to perform this reaction in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Chloro-1H-pyrazol-4-amine HCl≥97%Commercially AvailableStore in a desiccator.
FormamideAnhydrous, ≥99.5%Commercially AvailableUse a freshly opened bottle or distill before use.
Round-bottom flask25 mLStandard GlasswareEnsure it is dry.
Reflux condenser-Standard Glassware-
Heating mantle with stirrer-Standard Equipment-
Magnetic stir bar-Standard Equipment-
Beaker, Funnel, Filter paper-Standard Glassware-
Deionized water--For work-up.
EthanolReagent GradeCommercially AvailableFor recrystallization.
Step-by-Step Procedure
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-1H-pyrazol-4-amine HCl (1.0 g, 6.54 mmol).

  • Addition of Reagent: To the flask, add formamide (10 mL).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 180-190 °C with stirring.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water.

  • Isolation of Product: A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold deionized water (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol to afford 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of the Product

The synthesized 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR (DMSO-d₆, 400 MHz)δ ~13.9 (br s, 1H, NH), 8.7 (s, 1H, Ar-H), 8.4 (s, 1H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~157, 155, 154, 135, 110
IR (KBr, cm⁻¹)~3100-3000 (N-H stretching), ~1600-1500 (C=N and C=C stretching)
Mass Spectrometry (ESI+)m/z [M+H]⁺ calculated for C₅H₃ClN₄: 155.02, found: 155.0

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and the specific instrument used.

Troubleshooting and Field-Proven Insights

Issue Possible Cause Solution
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained at 180-190 °C. Extend the reaction time and monitor by TLC.
Loss of product during work-up.Ensure the product is fully precipitated by using ice-cold water. Minimize the amount of solvent used for recrystallization.
Impure Product Starting material remains.Ensure the reaction goes to completion. Purify the product by column chromatography if recrystallization is insufficient.
Side products formed.High reaction temperatures for prolonged periods may lead to decomposition. Adhere to the recommended reaction time.

Expert Tip: The hydrochloride salt of the starting material can be used directly. The HCl will be neutralized by the formamide at high temperatures. However, for some sensitive substrates, neutralization with a mild base prior to the reaction may be beneficial.

Further Applications and Functionalization

The synthesized 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a versatile intermediate for further chemical modifications. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For instance, it can be readily displaced by amines to generate a library of 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, which are of significant interest in drug discovery.[2]

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of pyrazolo[3,4-d]pyrimidines using 3-Chloro-1H-pyrazol-4-amine HCl. The detailed mechanistic explanation, step-by-step procedure, and troubleshooting guide are intended to empower researchers to confidently synthesize this important class of compounds. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold, coupled with the accessibility of the starting material, makes this synthetic route a valuable tool in the pursuit of novel therapeutic agents.

References

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 3-Chloro-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. Its development overcame the limitations of classical methods, which often required harsh conditions and offered limited substrate scope.[1]

This guide focuses on a specific, yet increasingly important, application: the coupling of 3-Chloro-1H-pyrazol-4-amine hydrochloride . This substrate is a valuable heterocyclic building block, but its structure presents unique challenges.[3][4] The presence of a less reactive chloro-leaving group, two distinct nitrogen sites, and its formulation as a hydrochloride salt necessitates a carefully optimized protocol.[5][6][7]

Herein, we provide a detailed protocol grounded in mechanistic principles, offering researchers a reliable starting point for the successful amination of this and related heterocyclic substrates. We will delve into the causality behind experimental choices, from catalyst selection to the critical role of the base, to empower scientists to not only follow a procedure but also to troubleshoot and adapt it effectively.

Mechanistic Rationale: Understanding the Catalytic Cycle

A successful protocol is built on a solid understanding of the reaction mechanism. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[2][5][8]

  • Activation & Oxidative Addition: The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the aryl-chloride bond of the pyrazole. This is often the rate-limiting step, especially for less reactive aryl chlorides, and is highly dependent on the choice of phosphine ligand.[8][9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[10][11] This step is critical; without efficient deprotonation, the catalytic cycle stalls.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

Buchwald-Hartwig Catalytic Cycle Fig. 1: The Buchwald-Hartwig Catalytic Cycle cluster_product pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex + Ar-X Oxidative Addition amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine Complex oa_complex->amine_complex + HNR'R'' Amine Coordination amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex amine_complex->amido_complex + Base - Base-H⁺X⁻ Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' Product amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters: A Scientist's Guide

The success of the reaction hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.

  • Palladium Precatalyst: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts are highly recommended for their superior stability, activity, and reproducibility. These "G3" or "G4" palladacycle precatalysts (e.g., XPhos Pd G3) are air-stable and ensure efficient generation of the active Pd(0) species in solution.[12]

  • Phosphine Ligand: For challenging substrates like heteroaryl chlorides, the ligand is arguably the most critical variable. Bulky, electron-rich biaryl monophosphine ligands are essential. They promote the difficult oxidative addition step and facilitate the final reductive elimination.[1] Ligands like XPhos, RuPhos, and BrettPhos have proven effective for coupling heterocyclic amines.[13][14] Ligand screening is often necessary to identify the optimal choice for a specific substrate combination.[6]

  • Base Selection and Stoichiometry: The base plays a multifaceted role. It must be strong enough to deprotonate the amine nucleophile to form the active coupling partner. When using this compound, the base must first neutralize the hydrochloride salt before it can deprotonate the reacting amine. Therefore, more than two equivalents of base are required. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[5][14]

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching the strong base and deactivating the catalyst.[10] Toluene, dioxane, and THF are commonly used.[5][15] It is imperative to use solvents from a reliable, anhydrous source or to dry them using standard laboratory procedures.

Detailed Experimental Protocol

This protocol provides a robust starting point for the arylation of a generic amine with this compound.

Experimental Workflow Fig. 2: Experimental Workflow Diagram setup 1. Inert Atmosphere Setup (Glovebox / Schlenk Line) reagents 2. Charge Reagents (Flask with Catalyst, Ligand, Base, Pyrazole HCl, Amine) setup->reagents solvent 3. Add Anhydrous Solvent reagents->solvent degas 4. Degas Mixture (e.g., Ar sparging) solvent->degas react 5. Heat to Reaction Temp (80-110°C with stirring) degas->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Quench & Aqueous Workup (Cool, add water/brine, extract with organic solvent) monitor->workup purify 8. Purification (Dry, concentrate, and perform column chromatography) workup->purify

Caption: A typical workflow for the Buchwald-Hartwig reaction.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Biaryl phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 2.5 equiv)

  • Anhydrous toluene (or dioxane)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere source (glovebox or Schlenk line with Argon/Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., 0.02 mmol), ligand (0.04 mmol), and base (2.5 mmol) to the Schlenk flask.

  • Add Reactants: Add the this compound (1.0 mmol) and the amine coupling partner (1.2 mmol) to the flask.

  • Add Solvent: Add anhydrous toluene (to make a ~0.2 M solution).

  • Seal and Heat: Seal the Schlenk flask securely. Heat the mixture to 100-110 °C in a preheated oil bath with vigorous stirring.

  • Monitor Reaction: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Optimization and Troubleshooting

While the above protocol is robust, optimization may be required for different coupling partners.

Table 1: Recommended Starting Conditions for Screening

ComponentRecommendationRationale
Precatalyst XPhos Pd G3 / RuPhos Pd G3Air-stable, reliable, and effective for heteroaryl chlorides.[16]
Ligand XPhos / RuPhos / BrettPhosBulky, electron-rich ligands are crucial for activating the C-Cl bond.[1][13]
Base NaOtBu / KOtBu / LHMDSStrong, non-nucleophilic bases required for deprotonation.[5][14]
Solvent Toluene / DioxaneAnhydrous, aprotic solvents that are standard for this chemistry.[15]
Temperature 100 - 110 °CHigher temperatures are often needed for less reactive aryl chlorides.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No/Low Conversion 1. Inactive catalyst or reagents. 2. Insufficiently anhydrous conditions. 3. Suboptimal ligand/base combination.1. Use fresh, high-purity reagents and precatalyst. 2. Thoroughly dry all solvents, reagents, and glassware.[6] 3. Screen a different ligand (e.g., switch from XPhos to BrettPhos) or base.
Dehalogenation Side reaction where the chloro group is replaced by hydrogen.Ensure strictly anhydrous conditions. A different ligand or lower reaction temperature may mitigate this pathway.[1][6]
Byproduct Formation 1. Homocoupling of starting materials. 2. Reaction at the pyrazole N-H.1. Lower the catalyst loading or temperature. 2. This is less common under these conditions, but if observed, N-protection of the pyrazole may be necessary (e.g., with a trityl group).[3]

Safety Considerations

  • Reagents: Palladium catalysts can be toxic. Phosphine ligands can be air-sensitive, and some are irritants. Strong bases like NaOtBu are corrosive and react violently with water. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction: The reaction is performed under an inert atmosphere at elevated temperatures. Use appropriate shielding and ensure glassware is free of defects.

  • Waste: Dispose of heavy metal waste and organic solvents according to institutional and local regulations.[18][19]

References

Application Notes and Protocols for the Suzuki Coupling of 3-Chloro-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Aminopyrazole Scaffold

The 4-aminopyrazole moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors for oncology and anti-inflammatory agents. The ability to efficiently elaborate this core structure is paramount in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrazole ring.[1]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-Chloro-1H-pyrazol-4-amine hydrochloride, a readily available and strategic starting material. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide troubleshooting guidance to empower researchers to successfully synthesize a wide array of 4-amino-3-aryl-1H-pyrazoles. A key consideration for this specific substrate is its formulation as a hydrochloride salt, which necessitates careful selection of the base to ensure both neutralization of the salt and facilitation of the catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for rational optimization and troubleshooting. The three key steps are: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 3-chloro-1H-pyrazol-4-amine. This is often the rate-limiting step for less reactive aryl chlorides.[1] The choice of a sufficiently electron-rich and sterically bulky ligand is critical to facilitate this step.

  • Transmetalation : The organic group from the boronic acid (or its ester) is transferred to the palladium(II) center. This step requires activation of the organoboron species by a base.[4][5][6] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic moiety to the palladium complex.[7][8]

  • Reductive Elimination : The two organic partners on the palladium(II) complex couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl Pd(0)L2->Ar-Pd(II)-Cl(L2) Ar-Cl Reductive_Elimination Reductive Elimination Pd(0)L2->Reductive_Elimination Oxidative_Addition Oxidative Addition Ar-Pd(II)-Cl(L2)->Oxidative_Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R' Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-R(L2) R'-B(OH)2 / Base Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R' Ar-Pd(II)-R(L2)->Transmetalation ArR 4-Amino-3-aryl-1H-pyrazole (Ar-R') ArCl 3-Chloro-1H-pyrazol-4-amine (Ar-Cl) Boronic_Acid Boronic Acid (R'-B(OH)2) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Reagents and Equipment:
  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 equivalents relative to Pd)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 - 4.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup : To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 eq), the desired boronic acid (1.2 eq), the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%), and the base (K₂CO₃, 3.0 eq).[9] Note: At least one equivalent of the base is required to neutralize the hydrochloride salt.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution : Stir the reaction mixture at a predetermined temperature (e.g., 90-110 °C) and monitor the progress by TLC or LC-MS. For microwave-assisted reactions, a typical condition is 120 °C for 30-60 minutes.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-amino-3-aryl-1H-pyrazole.[2]

Experimental_Workflow start Start reagent_prep Reagent Preparation (Under Inert Atmosphere) start->reagent_prep reaction_setup Reaction Setup (Add solids to flask) reagent_prep->reaction_setup solvent_add Solvent Addition (Degassed) reaction_setup->solvent_add reaction Reaction (Heating/Stirring) solvent_add->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for Suzuki coupling.

Optimization and Key Considerations

The success of the Suzuki coupling with this compound is highly dependent on the careful selection of the reaction parameters. The electron-rich nature of the pyrazole and the presence of the free amino and pyrazole N-H groups can present challenges, such as catalyst inhibition.[10]

ParameterRecommendationRationale and E-E-A-T Insights
Palladium Source Buchwald-type precatalysts (e.g., XPhos Pd G2/G3)These are air- and moisture-stable, well-defined catalysts that provide reliable generation of the active Pd(0) species. They are particularly effective for challenging substrates like heteroaryl chlorides.[11][12]
Ligand Electron-rich, bulky monophosphine ligands (e.g., XPhos, SPhos)These ligands promote the oxidative addition to the C-Cl bond and stabilize the palladium center, preventing decomposition.[13][14] Using a slight excess of the ligand can be beneficial for unprotected N-H containing substrates.[15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A sufficiently strong inorganic base is required to both neutralize the hydrochloride salt and facilitate the transmetalation step.[6] K₃PO₄ is often a good choice for challenging couplings. The choice of base can be critical and may require screening.
Solvent Aprotic polar solvents with water (e.g., Dioxane/H₂O, Toluene/H₂O)The presence of water can aid in the dissolution of the base and facilitate the transmetalation step. The solvent should be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Temperature 80-120 °CHigher temperatures are often required to promote the oxidative addition of the chloro-pyrazole. Microwave irradiation can significantly reduce reaction times.[16]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low.1. Use a fresh batch of catalyst or a precatalyst.[9] 2. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure enough base is present to neutralize the HCl salt and drive the reaction. 3. Increase the reaction temperature or switch to microwave heating.
Dehalogenation Side Product 1. Catalyst system promotes hydrodehalogenation. 2. Presence of protic impurities.While chloro-aminopyrazoles are less prone to this than their bromo or iodo counterparts, it can still occur.[17][18][19] Try a different ligand/palladium source. Ensure all reagents and solvents are anhydrous.
Homocoupling of Boronic Acid 1. High reaction temperature. 2. Oxygen contamination.1. Lower the reaction temperature if possible. 2. Ensure the reaction is set up under a strictly inert atmosphere with properly degassed solvents.
Catalyst Decomposition (Palladium Black) 1. Ligand degradation. 2. Reaction temperature too high.1. Use a more robust ligand or a precatalyst. Consider adding a slight excess of the ligand. 2. Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of diverse 3-aryl-4-aminopyrazoles. Success hinges on the rational selection of a modern catalytic system, particularly an electron-rich and bulky phosphine ligand, and an appropriate base to both neutralize the substrate and promote the key transmetalation step. The protocols and insights provided herein are intended to serve as a robust starting point for researchers, enabling the efficient and reliable synthesis of these valuable chemical entities for applications in drug discovery and beyond.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-4-aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,4-Disubstituted Aminopyrazoles

The 4-aminopyrazole scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous biologically active compounds, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2][3] The ability to selectively introduce diverse substituents at the C-3 and C-4 positions is crucial for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of such polysubstituted pyrazoles, offering a significant advantage over classical methods that often suffer from harsh conditions and limited scope.[4][5][6][7]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-chloro-4-aminopyrazole as a key building block. We will delve into the mechanistic underpinnings of these transformations and present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices, troubleshooting strategies, and the importance of ligand and catalyst selection will be emphasized to ensure reproducible and high-yielding synthetic outcomes.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental, three-step catalytic cycle.[8][9][10] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Product Ar-R Ar-Pd(II)(R)L2->Product Reductive Elimination Product->Pd(0)L2 Regeneration

Caption: General Palladium Catalytic Cycle.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in our case, 3-chloro-4-aminopyrazole) to a low-valent palladium(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4]

  • Transmetalation: The organometallic coupling partner (e.g., a boronic acid in Suzuki coupling) transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the desired product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of ligands, base, and solvent plays a critical role in modulating the efficiency of each step in this cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, demonstrating broad functional group tolerance and utilizing readily available and generally non-toxic organoboron reagents.[5][6][10][11] For the coupling of 3-chloro-4-aminopyrazoles, the selection of a highly active catalyst system is crucial to overcome the inherent low reactivity of the C-Cl bond.

Causality in Experimental Design:
  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for chloropyrazoles.[4] Bulky, electron-rich phosphine ligands such as SPhos and XPhos are necessary to facilitate the oxidative addition step. These ligands stabilize the palladium center and promote the formation of the active catalytic species.[4]

  • Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly employed. The choice of base can significantly impact the reaction outcome and should be optimized.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 3-Chloro-4-aminopyrazoles
Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-11060-95A robust system for many heteroaryl chlorides.[4]
Pd₂(dba)₃XPhosK₂CO₃Dioxane10055-90Effective for sterically hindered substrates.[4]
PdCl₂(dppf)Cs₂CO₃DME80-90A more traditional system, may require longer reaction times.

Detailed Protocol: Synthesis of 3-Aryl-4-aminopyrazole

Suzuki-Miyaura_Workflow start Start reagents Combine 3-chloro-4-aminopyrazole, arylboronic acid, and base in a flask. start->reagents catalyst Add Pd precursor and ligand. reagents->catalyst solvent Add degassed solvent system. catalyst->solvent reaction Heat under inert atmosphere. solvent->reaction monitoring Monitor reaction by TLC/LC-MS. reaction->monitoring workup Aqueous workup and extraction. monitoring->workup purification Purify by column chromatography. workup->purification end End purification->end

Caption: Suzuki-Miyaura Experimental Workflow.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-chloro-4-aminopyrazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-aminopyrazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[1][9][12][13][14][15] This reaction is particularly valuable for accessing 3-amino-4-aminopyrazole derivatives, which are challenging to synthesize via classical methods.

Causality in Experimental Design:
  • Ligand Choice: The success of the Buchwald-Hartwig amination of chloro-heterocycles is highly dependent on the ligand.[14] Sterically hindered, electron-rich biarylphosphine ligands such as tBuBrettPhos are often required to promote both the oxidative addition and the reductive elimination steps.[8][16]

  • Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of the amine coupling partner. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃tBuBrettPhosNaOtBuToluene80-100A highly active system for challenging aminations.
Pd(OAc)₂BINAPCs₂CO₃Toluene110A more traditional system, may require higher temperatures and longer reaction times.[9]
Detailed Protocol: Synthesis of N-Substituted-3-amino-4-aminopyrazole
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., tBuBrettPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 3-chloro-4-aminopyrazole (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a reliable method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of 3-alkynyl-4-aminopyrazoles.[5][7][17][18][19][20] These products can serve as versatile intermediates for further transformations.

Causality in Experimental Design:
  • Co-catalyst: The classic Sonogashira reaction employs a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][7][17][19][20]

  • Catalyst Inhibition: Pyrazoles can act as ligands for the palladium catalyst, leading to inhibition.[21] The use of bulky ligands can mitigate this issue.

  • Side Reactions: The primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by ensuring strictly anaerobic conditions and, in some cases, by employing copper-free protocols.[21]

Detailed Protocol: Synthesis of 3-Alkynyl-4-aminopyrazole
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-chloro-4-aminopyrazole (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (5-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Product Yield Ineffective catalyst systemScreen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBuBrettPhos).[4]
Incomplete degassingEnsure all solvents and reagents are thoroughly degassed and the reaction is run under a strict inert atmosphere.
Significant Dehalogenation Presence of a proton sourceUse anhydrous solvents and reagents. Consider a milder base.
Homocoupling of Coupling Partner Presence of oxygen (especially in Sonogashira)Ensure strictly anaerobic conditions. Consider a copper-free Sonogashira protocol.[21]
Catalyst Decomposition (black precipitate) High reaction temperatureLower the reaction temperature and increase the reaction time.

Conclusion

The palladium-catalyzed cross-coupling of 3-chloro-4-aminopyrazole is a powerful strategy for the synthesis of diverse and medicinally relevant 3,4-disubstituted pyrazoles. A thorough understanding of the underlying catalytic cycle, coupled with the rational selection of catalysts, ligands, and reaction conditions, is essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers and drug development professionals to leverage these transformative reactions in their synthetic endeavors.

References

Application Notes: Strategic Use of 3-Chloro-1H-pyrazol-4-amine Hydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern oncology and immunology.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms, and within this field, the pyrazole ring has emerged as a "privileged scaffold."[2][3][4] Its unique combination of features—synthetic accessibility, metabolic stability, and the ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases—makes it a foundational building block in drug discovery.[2][3][4]

Specifically, the 4-aminopyrazole moiety is a highly effective "hinge-binder," capable of mimicking the adenine portion of ATP by forming one or more hydrogen bonds with the kinase hinge region.[1][2] This interaction provides a strong anchor for the inhibitor, enabling high-potency binding. The strategic placement of substituents on the pyrazole core allows for the fine-tuning of selectivity and pharmacokinetic properties.[5] This document provides a detailed guide on the application of 3-Chloro-1H-pyrazol-4-amine hydrochloride , a versatile and strategically important starting material for the synthesis of a diverse array of potent and selective kinase inhibitors.

Physicochemical Profile and Handling of this compound

Proper handling and understanding the physical properties of a starting material are paramount for successful and reproducible synthesis. The hydrochloride salt form offers improved stability and handling characteristics compared to the free base.

PropertyValueSource
Molecular Formula C₃H₅Cl₂N₃PubChem CID: 114019[6]
Molecular Weight 154.00 g/mol PubChem CID: 114019[6]
Appearance Off-white to light brown crystalline solidSupplier Data
Solubility Soluble in water, methanol; sparingly soluble in polar aprotic solvents.General Chemical Knowledge
CAS Number 63680-90-0PubChem CID: 114019[6]

Safety & Handling:

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust. Store in a cool, dry, and well-sealed container. For neutralization to the free base, a mild inorganic base (e.g., NaHCO₃, K₂CO₃) in a biphasic system is recommended for extraction.

Strategic Importance in Synthesis: The "Why"

The utility of this compound lies in its trifunctional nature. Each site on the molecule offers a distinct chemical handle for sequential, controlled diversification, allowing for the systematic exploration of chemical space around the core scaffold.

G cluster_molecule Reactive Sites of 3-Chloro-1H-pyrazol-4-amine cluster_reactions Key Synthetic Transformations mol Cl | C(3)-C(4)-NH2 // N(2) / N(1)-H N_Arylation N-Arylation / Alkylation (at N1) N_Arylation->mol Introduces R1 group (Vector into solvent front) Suzuki Suzuki / C-C Coupling (at C3) Suzuki->mol Introduces R2 group (Vector into hydrophobic pocket) Amidation Amidation / Buchwald-Hartwig (at C4) Amidation->mol Introduces R3 group (Vector towards ribose pocket)

Caption: Key reactive sites on the 3-Chloro-1H-pyrazol-4-amine core and their corresponding synthetic transformations.

  • The N1-Position (Pyrazole Nitrogen): The acidic N-H proton can be readily deprotonated, making it an excellent site for N-arylation or N-alkylation . This position is often functionalized to introduce groups that extend into the solvent-exposed region of the ATP binding pocket, which can be crucial for modulating solubility and cell permeability.

  • The C3-Position (Chloro Group): The chlorine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent reaction at this site, allowing for the introduction of a wide variety of aryl or heteroaryl groups.[8][9][10] This vector is critical for building selectivity, as the introduced group often occupies a hydrophobic pocket adjacent to the hinge region.

  • The C4-Position (Amino Group): The primary amine is a versatile nucleophile. It can be acylated to form amides, or it can participate in further C-N cross-coupling reactions like the Buchwald-Hartwig amination .[11][12][13] This position is often used to append linkers or groups that interact with the ribose-phosphate binding region of the ATP pocket.

Key Synthetic Transformations & Protocols: The "How"

The following sections provide generalized, yet detailed, protocols for the most common and impactful reactions involving 3-Chloro-1H-pyrazol-4-amine.

Protocol 1: N1-Arylation via Nucleophilic Aromatic Substitution (SNA_r_)

This reaction is fundamental for introducing the first point of diversity, typically an aryl or heteroaryl ring, at the N1 position.

Causality: The choice of a strong base like sodium hydride (NaH) is critical to fully deprotonate the pyrazole N-H, generating a potent nucleophile. Anhydrous, polar aprotic solvents like DMF or THF prevent quenching of the anion and facilitate the substitution reaction on an electron-deficient aryl halide (e.g., a fluoro-nitro-benzene).

Step-by-Step Protocol:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.

  • Neutralization & Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Caution: Gas evolution (H₂)!

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a clear solution of the sodium pyrazolide.

  • Addition of Electrophile: Add the aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.1 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N1-arylated product.

Protocol 2: C3-Arylation via Suzuki-Miyaura Cross-Coupling

This is arguably the most powerful reaction for this scaffold, creating a C-C bond at the C3 position.

Causality: The Suzuki reaction requires a Pd(0) catalyst, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).[14] A phosphine ligand (e.g., SPhos, XPhos) is essential to stabilize the palladium catalyst, facilitate oxidative addition into the C-Cl bond, and promote reductive elimination.[10] A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[10] A solvent system like dioxane/water provides the necessary polarity for the base and solubility for the organic components.

Step-by-Step Protocol:

  • Preparation: In a microwave vial or Schlenk flask, combine the N1-substituted-3-chloro-4-aminopyrazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 eq) and ligand (if not using a pre-formed complex, e.g., SPhos, 0.10 eq).

  • Solvent & Degassing: Add the solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). Degas the mixture thoroughly by bubbling N₂ or Ar through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) and monitor by LC-MS. Reactions are typically complete within 1-16 hours (conventional) or 15-60 minutes (microwave).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel) to afford the C3-arylated pyrazole.

Protocol 3: C4-Functionalization via Buchwald-Hartwig Amination

This C-N coupling method allows for the introduction of secondary amines at the C4 position, often after the primary amine has been transformed or protected. While less common directly on the 4-amino group, the reverse reaction (coupling of an amine onto a 4-halopyrazole) is well-established and demonstrates the utility of this chemistry on the pyrazole core.[12][13][15] For our starting material, acylation is a more direct route.

Step-by-Step Protocol (Acylation):

  • Preparation: Dissolve the di-substituted pyrazole (from Protocol 1 & 2) (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or THF under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Acylating Agent: Cool the mixture to 0 °C. Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).

  • Work-up: Quench the reaction with water or saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude amide can often be purified by recrystallization or column chromatography.

Case Study: Synthesis of a Representative Kinase Inhibitor

This workflow illustrates the sequential application of the protocols to build a complex, drug-like molecule from this compound. The target is a hypothetical inhibitor of Fms-like Tyrosine Kinase 3 (FLT3), a common target in acute myeloid leukemia (AML).[16][17]

G start 3-Chloro-1H-pyrazol-4-amine HCl step1 Step 1: N1-Arylation (Protocol 1) Reagents: 2-fluoro-5-cyanopyridine, NaH, DMF start->step1 intermediate1 Intermediate A: N1-(5-cyanopyridin-2-yl)- 3-chloro-1H-pyrazol-4-amine step1->intermediate1 step2 Step 2: Suzuki Coupling (Protocol 2) Reagents: 3-(methoxy)phenylboronic acid, PdCl2(dppf), K2CO3, Dioxane/H2O intermediate1->step2 intermediate2 Intermediate B: N1-(5-cyanopyridin-2-yl)- 3-(3-methoxyphenyl)-1H-pyrazol-4-amine step2->intermediate2 step3 Step 3: Amide Coupling (Protocol 3 - Acylation) Reagents: Cyclopropanecarbonyl chloride, DIPEA, DCM intermediate2->step3 final_product Final Product: FLT3 Inhibitor Candidate step3->final_product

Caption: Synthetic workflow for a hypothetical FLT3 kinase inhibitor.

This three-step sequence efficiently assembles a molecule with key pharmacophoric features:

  • The N1-cyanopyridyl group enhances solubility and can form additional interactions.

  • The C4-aminopyrazole core acts as the essential hinge-binder.

  • The C3-methoxyphenyl group occupies a hydrophobic pocket, contributing to potency and selectivity.

  • The C4-cyclopropylamide cap can modulate ADME properties and interact with the ribose pocket.

Conclusion

This compound is a powerful and economically viable building block for the synthesis of kinase inhibitors. Its well-defined and orthogonal reactive sites—the N1-pyrazole nitrogen, the C3-chloro group, and the C4-amino group—allow for a logical and modular approach to drug design. By mastering key transformations such as N-arylation, Suzuki-Miyaura coupling, and amidation, medicinal chemists can rapidly generate diverse libraries of complex molecules, accelerating the discovery of next-generation targeted therapies.

References

Preparation of EGFR inhibitors from 3-Chloro-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Evaluation of Pyrazole-Based EGFR Inhibitors from 3-Chloro-1H-pyrazol-4-amine Hydrochloride

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its dysregulation implicated in numerous malignancies. Small-molecule Tyrosine Kinase Inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a cornerstone of targeted cancer therapy.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many kinase inhibitors.[3][4] This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of potent EGFR inhibitors, beginning with the versatile starting material, this compound. The protocols herein detail the construction of a key pyrazolo[3,4-d]pyrimidine intermediate and its subsequent functionalization, followed by robust in vitro methods to ascertain its inhibitory activity against EGFR and cancer cell lines.

Introduction: The Rationale for Pyrazolo[3,4-d]pyrimidines as EGFR Inhibitors

EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell growth, proliferation, and survival.[5][6][7] In many cancers, mutations or overexpression of EGFR lead to constitutive signaling, driving uncontrolled cell division.[8][9]

The intracellular kinase domain of EGFR contains an ATP-binding pocket that is the primary target for small-molecule TKIs. First-generation inhibitors like gefitinib and erlotinib are reversible, ATP-competitive molecules based on a quinazoline scaffold.[1][2] The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the adenine portion of ATP and the quinazoline core of early inhibitors. This structural mimicry allows it to serve as an effective "hinge-binding" motif within the EGFR active site, making it an excellent foundation for developing novel inhibitors.[10][11]

This guide outlines a field-proven workflow to leverage this compound, a commercially available building block, for the creation and validation of a novel pyrazolo[3,4-d]pyrimidine-based EGFR inhibitor.

Overall Experimental Workflow

The process begins with the synthesis of the core heterocyclic scaffold, followed by its functionalization. The resulting compound is then rigorously purified and characterized before proceeding to biological evaluation, which includes enzymatic and cell-based assays to determine potency and efficacy.

G cluster_synthesis Part 1: Chemical Synthesis & Characterization cluster_data Part 3: Data Analysis Start Starting Material: 3-Chloro-1H-pyrazol-4-amine HCl Step1 Step 1.1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Intermediate Start->Step1 Step2 Step 1.2: Chlorination to 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Step1->Step2 Step3 Step 1.3: Nucleophilic Aromatic Substitution (SNAr) with 3-ethynylaniline Step2->Step3 Step4 Purification & QC (HPLC, Column Chromatography) Step3->Step4 Step5 Structural Characterization (NMR, MS) Step4->Step5 Assay1 Protocol 2: In Vitro EGFR Kinase Assay (IC50) Step5->Assay1 Assay2 Protocol 3: Cell-Based Proliferation Assay (GI50) Analysis SAR Interpretation and Lead Optimization Strategy Assay2->Analysis G cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation (P) EGFR->Dimer Binding PI3K PI3K Dimer->PI3K Grb2 Grb2/SOS Dimer->Grb2 Inhibitor Synthesized Inhibitor (e.g., N-(3-ethynylphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine) Inhibitor->Dimer Blocks ATP Binding & Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus: Gene Transcription (Proliferation, Survival) mTOR->Nucleus RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus

References

3-Chloro-1H-pyrazol-4-amine hydrochloride as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Chloro-1H-pyrazol-4-amine hydrochloride: A Foundational Building Block for Modern Agrochemicals

Introduction: The Pyrazole Core in Agricultural Innovation

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of modern agrochemicals.[1][2][3] Its structural versatility and inherent biological activity have made its derivatives essential components in a wide array of high-performing fungicides, herbicides, and insecticides.[1][4][5][6][7] Pyrazole-based compounds are prized for their diverse mechanisms of action, often providing novel solutions to combat resistance in target pests and weeds.[5]

At the heart of this chemical diversity lies this compound, a highly functionalized and reactive intermediate. This molecule offers three distinct points for chemical modification: the amine group, the chloro substituent, and the pyrazole ring nitrogens. This trifecta of reactivity allows chemists to construct complex molecular architectures, leading to the discovery of potent agrochemicals. This guide provides an in-depth exploration of this building block, from its fundamental properties to detailed protocols for its application in the synthesis of next-generation crop protection agents.

Physicochemical Properties and Safe Handling

Understanding the fundamental characteristics and safety requirements of this compound is critical for its effective and safe utilization in a research setting.

Material Properties
PropertyValueReference
CAS Number 63680-90-0[8][9][10][11]
Molecular Formula C₃H₅Cl₂N₃[9]
Molecular Weight 154.00 g/mol [9]
Appearance Off-white to light yellow solid[8]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[8]
Safety and Handling Precautions

This compound and its parent amine are hazardous substances that require careful handling to avoid exposure.

Hazard CategoryGHS Hazard StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledP261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection.[12][13]
Skin Irritation H315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of water.[12][13]
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]

Note: Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[14][15] Use a certified fume hood, and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[15]

Synthesis of the Building Block

The most common and efficient route to this compound involves a one-pot reductive chlorination of 4-nitropyrazole.[16] This process is notable for its high selectivity and yield.

Synthetic Workflow Overview

Start 4-Nitropyrazole Reaction Reductive Chlorination (Hydrogenation) Start->Reaction Reagents Catalyst (Pt/C or Pd/C) Concentrated HCl Ethanol Solvent Reagents->Reaction Product 3-Chloro-1H-pyrazol-4-amine hydrochloride Reaction->Product

Caption: Synthesis of the target building block from 4-nitropyrazole.

Protocol 1: Synthesis of this compound

This protocol is based on established patent literature, which describes a high-yield process.[16]

Rationale: The key to this synthesis is the use of a high concentration of hydrochloric acid. The HCl acts as both a reagent for the in situ chlorination at the 3-position of the pyrazole ring and as the medium for the catalytic reduction of the nitro group at the 4-position. Catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) are chosen for their efficiency in nitro group hydrogenation under acidic conditions, with Pt/C often showing higher selectivity at lower HCl concentrations.[16]

Materials and Reagents:

  • 4-Nitropyrazole

  • 5% Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C)

  • 37% (conc.) Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Nitrogen (N₂) and Hydrogen (H₂) gas

  • Hastelloy or glass-lined pressure reactor

  • Celite or other filter aid

Procedure:

  • Reactor Setup: To a Hastelloy pressure reactor, add 4-nitropyrazole (1 equivalent).

  • Solvent Addition: Add ethanol and 37% hydrochloric acid (a common ratio is a 3:4 v/v mixture of EtOH:HCl).[16]

  • Catalyst Addition: Carefully add the Pt/C or Pd/C catalyst (typically 1-5 mol%).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically to 50-100 psi, consult specific literature for optimal pressure).

  • Reaction: Heat the mixture to 30-40°C with vigorous stirring.[16] Monitor the reaction progress by observing the rate of hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor again with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the filtrate in vacuo (under reduced pressure) to remove the ethanol. The product, this compound, will precipitate as a solid and can be collected by filtration.

Applications in Agrochemical Synthesis: Key Transformations

The utility of this compound stems from the reactivity of its 4-amino group, which serves as a primary handle for constructing the amide bond central to many modern pesticides.

Core Reaction: N-Acylation to Form Pyrazole Amides

The most significant application of this building block is in the synthesis of pyrazole carboxamides. This class of compounds includes numerous high-value fungicides, particularly those that act as Succinate Dehydrogenase Inhibitors (SDHIs).[5][17][18][19]

Mechanism: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the 4-amino group attacks the electrophilic carbonyl carbon of an acyl chloride or carboxylic acid (activated with a coupling agent). The chloride or other leaving group is expelled, forming the stable amide bond.

General Workflow:

Start 3-Chloro-1H-pyrazol-4-amine hydrochloride FreeBase Neutralization with Base (e.g., NaHCO₃, Et₃N) Start->FreeBase Amine 3-Chloro-1H-pyrazol-4-amine (Free Amine) FreeBase->Amine Reaction N-Acylation Amine->Reaction AcylChloride Substituted Acyl Chloride (R-COCl) AcylChloride->Reaction Product N-(3-chloro-1H-pyrazol-4-yl)amide (Agrochemical Precursor) Reaction->Product

Caption: General workflow for synthesizing pyrazole amide agrochemicals.

Examples in Agrochemicals:

  • SDHI Fungicides: Many commercial fungicides like Bixafen, Fluxapyroxad, and Isopyrazam are pyrazole carboxamides. The synthesis involves coupling the pyrazole amine with a specifically substituted carboxylic acid chloride.[20][21] These molecules function by blocking the fungal respiratory chain at complex II (succinate dehydrogenase), leading to cell death.[17][18][19]

  • Herbicides: Pyrazole amide structures are also found in herbicides. By coupling the amine with different acyl chlorides, compounds targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) can be created.[6][22]

Protocol 2: General Procedure for the Synthesis of a Pyrazole Carboxamide (SDHI Fungicide Precursor)

This protocol outlines a typical N-acylation reaction to form the core of an SDHI fungicide.

Rationale: The hydrochloride salt must first be neutralized to the free amine to make the nitrogen nucleophilic. A non-nucleophilic base like triethylamine or an inorganic base like sodium bicarbonate is used. The subsequent acylation is often performed in an aprotic solvent to prevent hydrolysis of the acyl chloride.

Materials and Reagents:

  • This compound

  • A substituted acyl chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride for a bixafen-type analogue)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Free-Basing: Suspend this compound (1 equivalent) in the chosen aprotic solvent (e.g., DCM).

  • Base Addition: Cool the suspension in an ice bath (0°C). Add triethylamine (1.1 to 1.5 equivalents) dropwise. Stir the mixture for 15-30 minutes. Alternatively, an aqueous solution of NaHCO₃ can be used to form the free base, which is then extracted into an organic solvent.[16]

  • Acylation: To the resulting solution of the free amine, slowly add a solution of the substituted acyl chloride (1 equivalent) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting amine.

  • Quenching: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃ to neutralize any excess acid and HCl byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure pyrazole carboxamide product.

  • Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[20][23][24]

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a vast and diverse landscape of agricultural chemistry. Its strategic combination of chlorine and amine functionalities on a stable pyrazole core provides a robust platform for the synthesis of highly active molecules. The N-acylation reaction, in particular, has proven to be a powerful tool, leading to the development of market-leading SDHI fungicides and other important crop protection products. The protocols and workflows detailed in this guide provide a foundational understanding for researchers aiming to leverage this versatile building block in the discovery and development of innovative agrochemical solutions.

References

Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidines: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, a privileged scaffold in medicinal chemistry, utilizing the efficiency and green chemistry principles of Microwave-Assisted Organic Synthesis (MAOS). We will move beyond simple procedural lists to explore the mechanistic rationale behind the synthetic choices, ensuring a deeper understanding for robust and reproducible outcomes.

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern drug discovery.[1] As a bioisostere of purine, this heterocyclic system is adept at mimicking the adenine ring of ATP, making it a powerful framework for designing kinase inhibitors.[2][3] Its derivatives have shown significant therapeutic potential as anticancer, antiviral, and anti-inflammatory agents.[4][5][6] For instance, compounds from this class have been developed as potent inhibitors of crucial cancer targets like Cyclin-Dependent Kinases (CDK2), Src/Abl, and Epidermal Growth Factor Receptors (EGFR).[2][3][5][6][7]

Traditionally, the synthesis of these scaffolds involved multi-step processes with long reaction times and often harsh conditions. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[8][9] MAOS leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating.[10][11] This technology dramatically shortens reaction times from hours to minutes, increases product yields, enhances purity, and aligns with the principles of green chemistry by often reducing solvent use.[12][13][14] This guide focuses on a highly efficient, one-pot, three-component microwave-assisted protocol that has proven versatile and practical for generating a library of substituted pyrazolo[3,4-d]pyrimidines.[4][15]

Part I: Foundational Principles & Mechanistic Insights

The Rationale for Microwave Irradiation

Understanding why microwave energy is so effective is crucial for protocol optimization and troubleshooting. Unlike conventional heating methods (e.g., an oil bath) that transfer heat slowly via conduction and convection from the outside in, microwave irradiation generates heat volumetrically and instantaneously throughout the reaction mixture.[14][16] This is achieved primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This rapid molecular motion creates friction, which manifests as intense, uniform heat.

  • Ionic Conduction: If ions are present, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.

This direct energy transfer into the reaction medium circumvents the thermal conductivity limitations of vessel materials and often allows for temperatures to be reached that are well above the solvent's conventional boiling point in a sealed, pressurized vessel.[13]

Caption: Mechanism of microwave heating via dipolar polarization.

The Critical Role of Solvent Selection

The choice of solvent is arguably the most critical parameter in MAOS. The ability of a solvent to absorb microwave energy and convert it into heat is quantified by its dissipation factor, or tan δ.[13] Solvents are generally categorized by their microwave absorption capacity.

Solvent CategoryTan δ ValueExamplesHeating Profile
High Absorber > 0.5Ethanol, Propanol, Water, DMFVery Rapid
Medium Absorber 0.1 - 0.5Acetonitrile, DichloromethaneModerate
Low Absorber < 0.1Toluene, Hexane, THFVery Slow / Poor

Data compiled from various sources on microwave chemistry.[13][17]

For the synthesis of pyrazolo[3,4-d]pyrimidines, polar protic solvents like Ethanol (EtOH) have been found to be optimal.[18] They are not only excellent microwave absorbers but also effectively solvate the reactants and intermediates, facilitating the reaction pathway.

Synthetic Pathway: A One-Pot, Three-Component Reaction

The most elegant and efficient microwave-assisted route to 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones is a one-pot, three-component condensation.[4][15][19] This approach offers significant "pot- and step-economy" by combining all reactants in a single vessel without isolating intermediates.[4]

The key components are:

  • A methyl 5-aminopyrazole-4-carboxylate derivative.

  • An orthoformate , typically trimethyl orthoformate, which serves as a one-carbon source.

  • A primary amine , which will be incorporated as the N-5 substituent.

The reaction proceeds selectively and often without the need for a catalyst, culminating in the desired fused heterocyclic system in high yield.[4][18]

G cluster_start Starting Materials cluster_process Process cluster_end Outcome Aminopyrazole 5-Aminopyrazole-4-carboxylate Reactor One-Pot Reaction Vessel Aminopyrazole->Reactor Orthoformate Trimethyl Orthoformate Orthoformate->Reactor Amine Primary Amine Amine->Reactor MW Microwave Irradiation (e.g., 160 °C, 30-60 min) Reactor->MW Product Pyrazolo[3,4-d]pyrimidine MW->Product Isolation Filtration / Recrystallization Product->Isolation

Caption: Workflow for the one-pot synthesis of pyrazolo[3,4-d]pyrimidines.

Part II: Experimental Protocols & Best Practices

General Considerations
  • Safety: Microwave synthesis involves high temperatures and pressures. Always use dedicated microwave reactors equipped with pressure and temperature sensors. Never use a domestic microwave oven. Ensure reaction vessels are not filled more than two-thirds full to allow for expansion.[14]

  • Equipment: The protocols described were optimized using a CEM Discover SP microwave reactor.[18] Similar results can be obtained with other modern, single-mode microwave synthesizers.

  • Reagents: Use reagents from reliable commercial sources without further purification unless specified. Ethanol should be absolute or of high purity.

Protocol 1: One-Pot Synthesis of 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol is a representative example of the three-component synthesis and can be adapted for various substituted amines and pyrazoles.[18]

Materials:

  • Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate

  • Benzylamine

  • Trimethyl orthoformate

  • Ethanol (EtOH)

  • 10 mL microwave reaction vial with a magnetic stir bar

Step-by-Step Procedure:

  • To the 10 mL microwave reaction vial, add methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate (1.0 mmol).

  • Add ethanol (4.0 mL) to the vial.

  • Add benzylamine (1.5 mmol, 1.5 equiv.).

  • Add trimethyl orthoformate (3.0 mmol, 3.0 equiv.).

  • Seal the vial with a cap and place it in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 160 °C (Use dynamic power control to maintain temperature)

    • Hold Time: 55 minutes

    • Pressure Limit: 435 psi

    • Stirring: High

  • Once the irradiation is complete, allow the vessel to cool to room temperature (assisted by compressed air if available).

  • Upon cooling, a precipitate of the product will form.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Recrystallize the product from an appropriate solvent (e.g., ethyl acetate) to yield the pure pyrazolo[3,4-d]pyrimidin-4-one as a white solid.[18]

Scope and Optimization Data

The described three-component method is robust and tolerates a wide range of primary amines and substituents on the pyrazole ring.[18][19]

EntryAmineReaction Time (min)Yield (%)Reference
1Benzylamine5583%[18]
24-Methoxybenzylamine5585%[19]
32-Phenylethylamine5578%[19]
4Aniline5553%[19]
5Cyclohexylamine5560%[19]

Conditions: Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate (1 mmol), amine (1.5 mmol), trimethyl orthoformate (3 mmol), EtOH (4 mL), 160 °C.

Part III: Data Interpretation & Troubleshooting

Structural Confirmation

The structure of the synthesized pyrazolo[3,4-d]pyrimidin-4-ones can be unequivocally confirmed using standard spectroscopic methods.[19]

  • ¹H NMR: Look for a characteristic downfield singlet between 8.06–8.54 ppm corresponding to the methine proton (H-6) of the newly formed pyrimidinone ring.

  • ¹³C NMR: The carbonyl carbon of the pyrimidinone ring typically appears at 156.8–157.2 ppm, while the methine carbon (C-6) signal is found around 150.7–151.3 ppm.[19]

  • X-Ray Crystallography: For unambiguous structural and stereochemical assignment, single-crystal X-ray analysis can be performed.[4][15]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient temperature or time. 2. Poor microwave absorption (wrong solvent). 3. Deactivated amine or pyrazole substrate.1. Increase reaction time or temperature (e.g., to 180 °C). 2. Ensure a polar, microwave-absorbing solvent like EtOH or DMF is used. 3. Check the purity of starting materials. Highly electron-withdrawing groups may require more forcing conditions.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition. 2. Presence of water in reagents/solvent.1. Lower the reaction temperature in 10 °C increments. 2. Use absolute ethanol and ensure starting materials are dry. Orthoformates are sensitive to hydrolysis.
Reaction Fails to Reach Target Temperature 1. Insufficient microwave power. 2. Non-polar solvent or low volume of polar solvent.1. Ensure the microwave is functioning correctly and set to a sufficient power level (e.g., 150W max).[18] 2. Increase the volume of the polar solvent or add a small amount of a strong absorber (e.g., a few drops of DMF or an ionic liquid).

Conclusion

The microwave-assisted, three-component synthesis of pyrazolo[3,4-d]pyrimidines represents a significant advancement over classical methods.[4] It is a rapid, efficient, and versatile strategy that provides access to a diverse range of these medicinally important compounds in a single, economical step.[15][19] By understanding the principles of microwave heating and the mechanistic underpinnings of the reaction, researchers can leverage this powerful technology to accelerate drug discovery and development programs.

References

One-Pot Synthesis of Substituted Pyrazoles from 3-Chloro-1H-pyrazol-4-amine HCl: Strategies and Protocols for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemistry

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The strategic functionalization of the pyrazole scaffold is critical for modulating pharmacological activity. This application note provides an in-depth guide to the one-pot synthesis of diversely substituted pyrazoles utilizing the versatile building block, 3-Chloro-1H-pyrazol-4-amine HCl. We present detailed protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as methods for constructing fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.[4][5][6] The methodologies are designed to be efficient and robust, enabling rapid library synthesis for drug discovery and development professionals.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered heterocycle recognized as a "privileged scaffold" in drug design. Its presence in blockbuster drugs such as Celecoxib (anti-inflammatory) and Sildenafil (vasodilator) underscores its therapeutic importance.[2] The ability of the pyrazole ring to engage in various non-covalent interactions (hydrogen bonding, π-stacking) and its metabolic stability make it an ideal framework for developing novel therapeutics.[7][8]

The starting material, 3-Chloro-1H-pyrazol-4-amine, is a particularly powerful synthon. Its trifunctional nature—a reactive chlorine atom, a nucleophilic amine, and an acidic N-H group—offers three distinct points for molecular elaboration, allowing for the generation of vast chemical diversity from a single, accessible precursor. This guide focuses on harnessing this reactivity in one-pot sequences to maximize synthetic efficiency.

The Synthon: Understanding the Reactivity of 3-Chloro-1H-pyrazol-4-amine

The synthetic utility of 3-Chloro-1H-pyrazol-4-amine stems from the orthogonal reactivity of its functional groups. Strategic manipulation of reaction conditions allows for selective functionalization at the C3, C4, or N1 positions.

  • C3-Chloro Group: This site is an electrophilic handle primed for transition-metal-catalyzed cross-coupling reactions. The C-Cl bond, while less reactive than corresponding C-Br or C-I bonds, can be effectively activated using modern palladium catalyst systems, making it ideal for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[9][10]

  • C4-Amino Group: The primary amine is a potent nucleophile. It can be readily acylated, alkylated, or utilized in condensation reactions to build fused ring systems, a common strategy for creating potent kinase inhibitors.[11][12]

  • N1-H Group: The pyrazole ring nitrogen is acidic and can be deprotonated to undergo N-alkylation or N-arylation, which is crucial for modulating the physicochemical properties and biological activity of the final compound.

Fig 1. Key reactive sites on 3-Chloro-1H-pyrazol-4-amine.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds. Its tolerance for a wide range of functional groups makes it an indispensable tool in pharmaceutical synthesis.[13] For chloropyrazoles, the choice of catalyst and ligand is paramount to overcome the inherent stability of the C-Cl bond.[9]

Expertise: Why This Protocol Works

The key to successfully coupling an aryl chloride is facilitating the oxidative addition step, which is typically rate-limiting. This is achieved by using a palladium(0) source (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂) and a highly electron-rich, sterically bulky phosphine ligand such as SPhos or XPhos.[9] These ligands stabilize the monomeric Pd(0) species and accelerate its insertion into the C-Cl bond. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used to activate the boronic acid in the transmetalation step without promoting unwanted side reactions.

Fig 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: One-Pot Suzuki-Miyaura Coupling of Arylboronic Acids

This protocol details the synthesis of 3-Aryl-1H-pyrazol-4-amine derivatives.

Materials:

  • 3-Chloro-1H-pyrazol-4-amine HCl (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-1H-pyrazol-4-amine HCl, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-pyrazol-4-amine.

Trustworthiness & Validation:

  • Expected Outcome: Formation of a new product with a higher Rf value than the starting material. Successful coupling is confirmed by ¹H NMR (appearance of new aromatic signals) and mass spectrometry (correct M+H⁺).

  • Troubleshooting:

    • Low Yield: Ensure solvents are rigorously degassed to prevent catalyst oxidation. Screen alternative ligands (e.g., XPhos, RuPhos) or bases (e.g., K₃PO₄).[9]

    • Dehalogenation: This side reaction can occur if a proton source is present. Ensure anhydrous solvents and consider a weaker base.[9]

ParameterTroubleshooting ActionRationale
No Reaction Increase catalyst/ligand loading; try a more active catalyst system (e.g., a pre-formed Pd-NHC complex).The C-Cl bond is challenging to activate.
Dehalogenation Use rigorously dried solvents and reagents; switch to a non-aqueous system if possible.Minimizes proton sources that can quench the catalytic cycle.
Homocoupling Ensure slow, controlled heating and proper degassing.Reduces side reactions of the boronic acid.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, offering broad substrate scope and functional group tolerance where classical methods fail.[14][15] It is particularly effective for coupling primary and secondary amines to the electron-rich chloropyrazole core.

Expertise: Why This Protocol Works

This reaction relies on a similar Pd(0)/Pd(II) catalytic cycle, but the key step is the deprotonation of the amine to form a palladium-amido complex.[16] This requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), which can deprotonate the amine without competing as a nucleophile. The choice of a bulky biarylphosphine ligand (e.g., BINAP, Josiphos) is critical to promote the final reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[14][17]

Buchwald_Hartwig_Workflow Start 1. Combine Reactants Py-Cl, Amine, Base Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Start->Inert Catalyst 3. Add Catalyst Pd₂(dba)₃ + Ligand Inert->Catalyst Solvent 4. Add Solvent (Anhydrous Toluene) Catalyst->Solvent Heat 5. Heat & Stir (90-110 °C) Solvent->Heat Workup 6. Quench & Extract Heat->Workup Purify 7. Purify (Chromatography) Workup->Purify

References

Topic: Ligand Selection for Suzuki Coupling of Substituted Pyrazoles: A Technical Guide and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist
Publication Date: January 6, 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Pyrazole moieties are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. However, the coupling of substituted pyrazoles presents unique challenges, primarily due to the coordination of the pyrazole nitrogen atoms to the palladium catalyst, which can lead to catalyst inhibition or deactivation. This application note provides an in-depth analysis of ligand selection as the primary strategy to overcome these challenges. We explore the mechanistic rationale behind the use of sterically hindered biaryl phosphines and N-heterocyclic carbenes (NHCs), present comparative data, and offer a detailed, field-proven protocol for the successful Suzuki coupling of a substituted pyrazole.

Introduction: The Pyrazole Challenge in Suzuki Coupling

Pyrazoles are integral components of many biologically active molecules. Their ability to act as hydrogen bond donors and acceptors, coupled with their metabolic stability, makes them highly attractive in drug design. The functionalization of the pyrazole core, particularly through C-C bond formation, is therefore of paramount importance. The Suzuki-Miyaura coupling is an ideal tool for this purpose, but its application to pyrazole substrates is not always straightforward.

The primary obstacle arises from the electronic nature of the pyrazole ring itself. The nitrogen atoms, particularly in unprotected N-H pyrazoles, are Lewis basic and can coordinate strongly to the palladium center. This interaction can lead to the formation of stable, catalytically inactive or poorly active palladium complexes, effectively sequestering the catalyst from the desired catalytic cycle.[1][2][3] This inhibitory effect is more pronounced with pyrazoles compared to less acidic heterocycles like indoles, due to the increased basicity of the imine-type nitrogen and lower steric hindrance.[1]

Overcoming this inhibition is the central theme of this guide. The key lies in the rational selection of a ligand that can stabilize the palladium catalyst, promote the desired catalytic steps (oxidative addition, transmetalation, reductive elimination), and sterically disfavor the formation of inhibitory off-cycle complexes.

The Catalytic Cycle and Points of Ligand Influence

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the role of the ligand. The ligand (L) is not a passive spectator; it modulates the steric and electronic properties of the palladium center at every stage.

Suzuki_Cycle cluster_reactants cluster_inhibition Inhibition Pathway Pd0 Pd(0)L₂ Active Catalyst OA_Complex Py-Pd(II)(L)₂-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Rate-Determining Step) Transmetalation_Complex Py-Pd(II)(L)₂-Ar Transmetalation Product OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Py-Ar Product Transmetalation_Complex->Product Pyrazole_Halide Pyrazole-X Pyrazole_Halide->OA_Complex Boronic_Acid Ar-B(OR)₂ Boronic_Acid->Transmetalation_Complex Base Base Base->OA_Complex Activates Boronic Acid OA_Complex_Inhibit Py-Pd(II)(L)₂-X Inhibited_Complex [Pd(Pyrazole)₂(L)₂]X₂ Inactive Complex OA_Complex_Inhibit->Inhibited_Complex + Pyrazole-H

Figure 1: The Suzuki-Miyaura catalytic cycle and a potential inhibition pathway for pyrazole substrates.

Key Ligand Roles:

  • Promoting Oxidative Addition: Electron-rich, bulky ligands stabilize the electron-deficient Pd(0) state and facilitate the often rate-limiting oxidative addition of the pyrazole halide.

  • Facilitating Transmetalation: The ligand's steric bulk can influence the rate of transmetalation from the boronate complex to the palladium center.

  • Driving Reductive Elimination: The ligand must be bulky enough to promote the final C-C bond-forming reductive elimination step, regenerating the active Pd(0) catalyst.

  • Preventing Inhibition: Crucially for pyrazoles, a bulky ligand can sterically shield the palladium center, preventing the coordination of substrate or product molecules that leads to inactive complexes.[1]

Ligand Classes for Pyrazole Coupling

Two major classes of ligands have proven most effective for the Suzuki coupling of pyrazoles: Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs).

Buchwald Biaryl Phosphine Ligands

Developed by the Buchwald group, these ligands are characterized by a biphenyl backbone that creates a sterically demanding and electron-rich phosphorus center.[4] This combination is highly effective at promoting the key steps of the catalytic cycle while preventing catalyst deactivation.

For pyrazole couplings, XPhos and SPhos are standout performers.[1]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Its significant steric bulk is highly effective at preventing the formation of inactive Pd(II)-pyrazole dimers. It is often the ligand of choice for challenging couplings, including those involving aryl chlorides.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups contribute to the ligand's electron-donating ability, which can accelerate oxidative addition and stabilize the catalytic species.

LigandPyrazole SubstrateBoronic AcidConditionsYield (%)Source
XPhos 3-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2 mol%), K₃PO₄, Dioxane/H₂O, 100 °C56[1]
XPhos Pd G2 4-Bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acidK₃PO₄, Dioxane/H₂O, 80 °C99[5]
SPhos 3-Chloroindazole5-Indoleboronic acidPd(OAc)₂ (2 mol%), K₃PO₄, Dioxane/H₂O, 100 °C74[1]
P(t-Bu)₃ 4-Bromo-1-phenyl-1H-pyrazolePhenylboronic acidPd(OAc)₂, K₂CO₃, Dioxane, 80 °C95[6]
Pd(PPh₃)₄ 5-Bromo-1,3-dimethyl-1H-pyrazolePhenylboronic acidNa₂CO₃, Dioxane/H₂O, 90 °C85[7]
Table 1: Comparative performance of selected phosphine ligands in the Suzuki coupling of pyrazole derivatives.
N-Heterocyclic Carbene (NHC) Ligands

NHCs are powerful alternatives to phosphines. They are strong σ-donors, forming highly stable bonds with the metal center. This strong M-C bond often results in more robust and thermally stable catalysts.[8] For pyrazole couplings, their utility lies in their ability to tune the steric and electronic environment of the palladium center precisely.

  • SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidine-2-ylidene): A very bulky NHC ligand that provides a high degree of steric protection, analogous to XPhos. It is highly effective in promoting reactions of sterically hindered substrates and less reactive aryl chlorides.[9]

  • SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidine-2-ylidene): While still bulky, it is sterically less demanding than SIPr. The choice between SIPr and SIMes can sometimes control the chemoselectivity in molecules with multiple reactive sites.[9]

The use of well-defined Pd(II)-NHC precatalysts, such as PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, simplifies reaction setup and improves reproducibility.[8][10]

Ligand PrecatalystSubstrateBoronic AcidConditionsSelectivity/YieldSource
Pd/SIPr 2-Chloro-4-(trifluoromethyl)phenyl triflate4-Methoxyphenylboronic acidK₃PO₄, Dioxane, 80 °C>20:1 for Cl coupling[9]
Pd/SIMes 2-Chloro-4-(trifluoromethyl)phenyl triflate4-Methoxyphenylboronic acidK₃PO₄, Dioxane, 80 °C1:15 for OTf coupling[9]
PEPPSI-IPr 4-Chloro-N-methyl-aminopyrazolePhenylboronic acidK₂CO₃, Dioxane/H₂O, 100 °C95% Yield[10]
Table 2: Performance and selectivity of NHC ligands in cross-coupling reactions.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a brominated pyrazole using an XPhos-based precatalyst.

References

Application Notes and Protocols: A Guide to Base Selection for the Buchwald-Hartwig Amination of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has proven particularly indispensable in the field of drug discovery and development, where the pyrazole moiety is a privileged scaffold found in a multitude of biologically active molecules.[3][4][5] The ability to efficiently couple pyrazoles with a diverse array of amines allows for the rapid generation of compound libraries crucial for identifying new therapeutic agents.

Despite its broad utility, the success of the Buchwald-Hartwig amination of pyrazole derivatives is highly dependent on the judicious selection of reaction parameters, with the choice of base being a particularly critical factor.[6][7] The base plays a multifaceted role in the catalytic cycle, influencing not only the deprotonation of the amine nucleophile but also the overall stability and activity of the palladium catalyst.[6][7] This guide provides a comprehensive overview of the key considerations for base selection in the Buchwald-Hartwig amination of pyrazoles, offering insights into the underlying mechanistic principles and providing practical protocols for researchers in the field.

The Crucial Role of the Base in the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[8][9] The base is a stoichiometric reagent that participates in a key step of this cycle: the deprotonation of the amine to form the corresponding amide, which then coordinates to the palladium center.[7] This deprotonation event is essential for the subsequent reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][7]

The selection of an appropriate base is therefore a balancing act. The base must be strong enough to deprotonate the pyrazole N-H or the amine nucleophile, yet not so strong as to cause undesired side reactions, such as decomposition of base-sensitive substrates or catalyst deactivation.[8][10][11]

Key Factors Influencing Base Selection

The optimal choice of base for the Buchwald-Hartwig amination of a pyrazole derivative is dictated by a combination of factors related to the substrates and the overall reaction conditions. A thorough understanding of these factors is essential for successful reaction optimization.

pKa of the Pyrazole N-H

The acidity of the pyrazole N-H proton is a primary consideration. Pyrazole itself is weakly acidic, with a pKa of approximately 14.21.[12] However, the presence of electron-withdrawing or electron-donating substituents on the pyrazole ring can significantly alter its acidity. A stronger base will be required to deprotonate a less acidic pyrazole, while a milder base may suffice for more acidic derivatives. In the presence of a strong base, the proton at the N-1 position can be abstracted, forming a pyrazole anion that can then react with electrophiles.[5]

Steric Hindrance

The steric bulk of both the pyrazole substrate and the amine coupling partner can influence the choice of base. Sterically hindered substrates may require the use of less coordinating, bulky bases to facilitate the approach of the nucleophile to the palladium center. The development of bulky tri- and di-alkyl phosphine ligands has enabled the coupling of a wide range of amines with aryl halides, often in conjunction with hydroxide, carbonate, and phosphate bases as alternatives to traditional alkoxide and silylamide bases.[2]

Electronic Effects of Substituents

The electronic properties of substituents on both the pyrazole and the aryl halide can impact the reaction. Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition, the initial step in the catalytic cycle. Conversely, electron-donating groups can slow this step down. The choice of base can sometimes be modulated to compensate for these electronic effects.

Functional Group Tolerance

A critical consideration, particularly in the synthesis of complex molecules, is the compatibility of the base with other functional groups present in the starting materials. Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with base-sensitive functional groups such as esters and nitro groups.[1] In such cases, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred, as they offer broader functional group tolerance.[8] For base-sensitive five-membered heteroaryl halides, the use of a moderate-strength base like sodium trimethylsilanolate (NaOTMS) has been shown to limit decomposition and catalyst deactivation.[10][11]

Solvent and Temperature

The choice of solvent can influence the solubility and reactivity of the base. Nonpolar solvents may favor the use of anionic bases to deprotonate the neutral palladium-amine complex, while polar solvents can allow for a wider range of bases.[6] Reaction temperatures for Buchwald-Hartwig aminations typically range from room temperature to over 100°C, and the thermal stability of the chosen base should be considered.[7]

Common Bases for Pyrazole Amination: A Comparative Overview

The following table provides a summary of commonly used bases in the Buchwald-Hartwig amination of pyrazole derivatives, along with their properties and typical applications.

BasepKa of Conjugate AcidCommon SolventsKey Characteristics & Applications
Sodium tert-butoxide (NaOtBu) ~19Toluene, Dioxane, THFStrong, non-nucleophilic base. Highly effective for a wide range of substrates but can be incompatible with base-sensitive functional groups.[8]
Potassium tert-butoxide (KOtBu) ~19Toluene, Dioxane, THFSimilar in strength to NaOtBu. Often used interchangeably.
Lithium bis(trimethylsilyl)amide (LiHMDS) ~26THF, TolueneVery strong, non-nucleophilic base. Useful for deprotonating weakly acidic amines and for reactions requiring high basicity.[1]
Cesium Carbonate (Cs₂CO₃) ~10Dioxane, Toluene, DMFA milder inorganic base with good solubility in organic solvents.[8] Often a good choice for substrates with sensitive functional groups.
Potassium Carbonate (K₂CO₃) ~10.3Dioxane, Toluene, DMFA weaker and less expensive alternative to Cs₂CO₃. May require higher temperatures or longer reaction times.[1]
Potassium Phosphate (K₃PO₄) ~12.3Dioxane, TolueneA versatile and moderately strong inorganic base. Often provides a good balance of reactivity and functional group tolerance.[8]
Sodium Trimethylsilanolate (NaOTMS) ~11Toluene, DioxaneA moderate-strength base that has proven effective for base-sensitive five-membered heteroarenes, minimizing substrate decomposition and catalyst deactivation.[10][11]

Decision-Making Workflow for Base Selection

The following diagram illustrates a logical workflow for selecting an appropriate base for the Buchwald-Hartwig amination of a pyrazole derivative.

BaseSelectionWorkflow Start Start: Define Pyrazole and Amine Substrates CheckFG Are there base-sensitive functional groups? Start->CheckFG YesFG Yes CheckFG->YesFG Yes NoFG No CheckFG->NoFG No WeakBase Select a weaker base: - K2CO3 - Cs2CO3 - K3PO4 - NaOTMS YesFG->WeakBase StrongBase A strong base can be used. Consider pKa of pyrazole N-H. NoFG->StrongBase Optimize Optimize reaction conditions (temperature, solvent, ligand) WeakBase->Optimize CheckAcidity Is the pyrazole N-H particularly non-acidic? StrongBase->CheckAcidity YesAcidity Yes CheckAcidity->YesAcidity Yes NoAcidity No CheckAcidity->NoAcidity No StrongerBase Select a stronger base: - NaOtBu - KOtBu - LiHMDS YesAcidity->StrongerBase StandardBase A standard strong base is likely suitable: - NaOtBu - KOtBu NoAcidity->StandardBase StrongerBase->Optimize StandardBase->Optimize End Successful Amination Optimize->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This class of nitrogen-containing fused heterocycles is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents, including kinase inhibitors and anti-gout medications like Allopurinol.[1][2][3][4] The structural similarity of this scaffold to endogenous purines allows it to effectively interact with the ATP-binding sites of various enzymes, making it a focal point in drug discovery.[3][4][5][6]

However, the journey from starting materials to the final pyrazolo[3,4-d]pyrimidine product is often fraught with challenges, most notably poor yields. This guide is designed for researchers, scientists, and drug development professionals who encounter these synthetic hurdles. Here, we will dissect common problems, explain the underlying chemical principles, and provide validated, actionable troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My overall yield is consistently low. What are the most common culprits in pyrazolo[3,4-d]pyrimidine synthesis?

Low yields in heterocyclic synthesis are rarely due to a single issue but rather a combination of factors.[7] A systematic, step-by-step evaluation of your reaction is the most effective troubleshooting approach.

Answer: The primary reasons for poor yields can be categorized into three main areas: suboptimal reaction conditions, purity of reagents, and issues with the cyclization step.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical variables. Many classical syntheses require high temperatures and long reaction times, which can lead to product decomposition.[8]

  • Purity of Reagents and Solvents: Heterocyclic chemistry is notoriously sensitive to impurities. Trace amounts of water or other nucleophiles in your solvents or starting materials can lead to unwanted side reactions. Always ensure solvents are anhydrous when required and that starting materials are of the highest possible purity.[7]

  • Inefficient Cyclization: The key pyrimidine ring-forming step is often the most challenging. Incomplete cyclization, formation of regioisomers, or undesired side reactions during this step are major sources of yield loss.[8][9]

Troubleshooting Workflow for Low Yields

To systematically diagnose the issue, follow this workflow.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Solvents (TLC, NMR, GC-MS) Start->CheckPurity Step 1 CheckPurity->Start If impure, purify & restart OptimizeCond Optimize Reaction Conditions (Temperature, Solvent, Time) CheckPurity->OptimizeCond If pure AnalyzeCyclization Analyze Cyclization Step (Monitor by LC-MS/TLC) OptimizeCond->AnalyzeCyclization If no improvement Resolution Yield Improved OptimizeCond->Resolution If yield improves AnalyzeCyclization->Resolution Identify & address cyclization issue SolubilitySolutions Problem Poor Starting Material Solubility SolventScreen High-Polarity Solvents (DMF, DMAc, NMP) Problem->SolventScreen PTC Phase-Transfer Catalysis (PTC) Problem->PTC SolventFree Solvent-Free Conditions (Microwave) Problem->SolventFree Success Homogeneous Reaction & Improved Conversion SolventScreen->Success PTC->Success SolventFree->Success

References

Technical Support Center: Troubleshooting the Purification of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purification hurdles.

Introduction: The Purification Puzzle of Pyrazoles

Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, celebrated for their diverse biological activities.[1][2][3] However, their synthesis often yields complex mixtures containing regioisomers, starting materials, and various side-products.[4] The inherent basicity and potential for varied substituent patterns on the pyrazole ring can introduce significant purification challenges.[5][6][7] This guide will equip you with the knowledge to navigate these complexities, ensuring the isolation of your target molecule with the desired purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of substituted pyrazole derivatives.

Q1: What are the primary purification techniques for substituted pyrazoles?

The most common and effective methods are column chromatography on silica gel and recrystallization.[5][8] For liquid pyrazoles, distillation is also a viable option.[8] The choice of method depends heavily on the physical state of your compound, the nature of the impurities, and the scale of your reaction.[5]

Q2: How do I select the best initial purification method?

Your decision should be guided by a preliminary purity assessment, typically via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For solids with >90% purity: Recrystallization is often the most efficient method to achieve high purity (>99%).[5]

  • For liquids or solids with significant impurities or isomeric mixtures: Column chromatography is generally the preferred method.[5][9]

  • For separating regioisomers: Column chromatography is typically necessary due to their similar physical properties.[5][9][10]

  • For separating enantiomers: Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase is required.[11][12][13]

Q3: What are some common impurities I should expect in my crude pyrazole product?

Common impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines), regioisomeric pyrazoles, and side-products from competing reactions.[4][5] The specific impurities will depend on the synthetic route employed.

Q4: My pyrazole derivative seems to be unstable during purification. What can I do?

Pyrazole stability can be an issue, particularly on acidic silica gel.[5] Minimizing the time the compound spends on the column by using flash chromatography can help.[5] Alternatively, consider deactivating the silica gel with a base like triethylamine or using a different stationary phase such as neutral alumina.[5][6][7] If degradation persists, recrystallization or preparative HPLC are good alternatives.[5]

Part 2: Troubleshooting Guide: Column Chromatography

Column chromatography is a workhorse technique for pyrazole purification. However, several issues can arise. This section provides a systematic approach to troubleshooting common problems.

Issue 1: Poor Separation of Regioisomers

The separation of regioisomers is a frequent and significant challenge due to their often-subtle differences in polarity.[9][10][14]

Q: I can't separate my pyrazole regioisomers on a silica gel column. What are my next steps?

  • A1: Meticulous Solvent System Optimization. The key to separating closely related isomers is finding the right mobile phase.

    • Systematic TLC Analysis: Before running a column, perform a thorough screening of solvent systems using TLC.[9] Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[8][9] The goal is to find a solvent system that provides the maximum possible separation (ΔRf) between your isomer spots.[9] An ideal Rf value for the desired product is typically between 0.2 and 0.4.[15]

    • Experiment with Different Solvent Polarities: If a simple hexane/ethyl acetate system is insufficient, explore other solvent combinations. Sometimes, substituting ethyl acetate with a solvent of similar polarity, like acetone or dichloromethane, can alter the selectivity and improve separation.[15]

  • A2: Modify the Stationary Phase. Standard silica gel is acidic due to the presence of silanol groups, which can lead to strong interactions with the basic nitrogen atoms of the pyrazole ring, causing peak tailing and poor separation.[5]

    • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (~0.1-1% by volume), to your eluent.[5][7][15] This will neutralize the acidic sites on the silica, often leading to sharper peaks and improved resolution.

    • Use an Alternative Stationary Phase: Neutral alumina can be an excellent alternative for purifying basic compounds like pyrazoles.[5][7] Reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can also be highly effective, especially for more polar pyrazole derivatives.[5][6][7]

Workflow for Troubleshooting Poor Chromatographic Separation

start Poor Separation of Regioisomers tlc Optimize Solvent System via TLC start->tlc solvent_systems Test Hexane/EtOAc, Hexane/DCM, etc. tlc->solvent_systems rf_check Achieve ΔRf > 0.1? solvent_systems->rf_check run_column Proceed with Column Chromatography rf_check->run_column Yes modify_stationary Modify Stationary Phase rf_check->modify_stationary No deactivate_silica Deactivate Silica with Triethylamine modify_stationary->deactivate_silica alt_phase Use Neutral Alumina or Reversed-Phase (C18) modify_stationary->alt_phase re_optimize_tlc Re-optimize TLC with New Phase deactivate_silica->re_optimize_tlc alt_phase->re_optimize_tlc re_optimize_tlc->rf_check

Caption: Decision workflow for improving chromatographic separation of pyrazole regioisomers.

Part 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline pyrazole derivatives. However, success is highly dependent on finding the right conditions.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound precipitates from the solution as a liquid at a temperature above its melting point.[16] This is a common problem, especially with impure samples.

Q: My pyrazole derivative is forming an oil during recrystallization. How can I induce crystallization?

  • A1: Adjust the Solvent System and Cooling Rate.

    • Increase Solvent Volume: Your solution may be too concentrated. Add more of the "good" solvent to the hot mixture to lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[5][16]

    • Slow Down the Cooling Process: Rapid cooling often promotes oiling out. Allow the solution to cool slowly to room temperature. Insulating the flask can facilitate gradual cooling.[5][16] Avoid moving the flask directly to an ice bath until it has reached room temperature and crystal formation has begun.[16]

    • Change the Solvent: The boiling point of your solvent may be too high. Experiment with a solvent that has a lower boiling point.[5][16]

  • A2: Introduce a Nucleation Site.

    • Use a Seed Crystal: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[16]

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that serve as nucleation sites for crystal growth.[16]

  • A3: Address Impurities.

    • Preliminary Purification: Impurities can significantly depress the melting point and inhibit crystallization. Consider a quick purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.[5]

Issue 3: Low Recrystallization Yield

Q: I'm losing a significant amount of my product during recrystallization. How can I improve the yield?

  • A1: Optimize Solvent Volume and Temperature.

    • Use the Minimum Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling, thus reducing your yield.[16]

    • Ensure Thorough Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of your product.[5][16]

  • A2: Select the Ideal Solvent. The perfect recrystallization solvent will dissolve your pyrazole compound when hot but have very low solubility for it when cold.[16] It's worth screening a variety of solvents and mixed solvent systems to find the optimal one. Common choices include ethanol, methanol, isopropanol, ethyl acetate, and mixtures like ethanol/water or hexane/ethyl acetate.[7][16][17]

  • A3: Recover a Second Crop. Don't discard the mother liquor immediately. Concentrate the filtrate by boiling off some of the solvent and cool it again to obtain a second crop of crystals.[15] Be aware that this second crop may be less pure than the first.

Data Presentation: Common Recrystallization Solvents for Pyrazoles
Solvent/SystemPolarityCommon Use Cases
Ethanol/WaterPolarGood for polar pyrazole derivatives. The water acts as an anti-solvent.[16]
Hexane/Ethyl AcetateNon-polar/PolarA versatile system for a wide range of pyrazoles.[16]
IsopropanolPolarOften a good single solvent for recrystallization.
CyclohexaneNon-polarEffective for less polar pyrazole derivatives.[16]

Part 4: Special Purification Challenges

This section covers more specific and advanced purification challenges.

Q: How can I remove residual metal catalysts (e.g., Palladium, Copper) from my pyrazole product?

Transition metal catalysts are common in modern pyrazole syntheses.[2][18] Their removal is crucial, especially for pharmaceutical applications.

  • A1: Chromatography. Passing the crude product through a plug of silica gel can often remove a significant portion of the metal catalyst. For more stubborn cases, specialized metal scavengers (resins functionalized with chelating agents) can be added to a solution of the product, stirred, and then filtered off.

  • A2: Extraction. Performing an aqueous workup with a chelating agent like EDTA in the aqueous phase can help extract metal impurities.

  • A3: Recrystallization. In many cases, a careful recrystallization will leave the metal impurities behind in the mother liquor.

Q: I've synthesized a chiral pyrazole derivative. How do I separate the enantiomers?

Separating enantiomers requires a chiral environment.

  • A1: Chiral HPLC. This is the most common and reliable method for the analytical and preparative separation of pyrazole enantiomers.[11][12][13][19] Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective.[11][12][19] The mobile phase is typically a mixture of a non-polar solvent like n-hexane and a polar alcohol like ethanol or isopropanol.[11][19]

  • A2: Diastereomeric Salt Formation. If your pyrazole has a basic nitrogen, you can react it with a chiral acid to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The pure enantiomer can then be recovered by neutralizing the salt.

Workflow for Chiral Separation of Pyrazole Derivatives

start Racemic Pyrazole Mixture method_choice Choose Separation Method start->method_choice chiral_hplc Chiral HPLC method_choice->chiral_hplc Direct Separation salt_formation Diastereomeric Salt Formation method_choice->salt_formation Indirect Separation hplc_dev Develop Method on Analytical Scale chiral_hplc->hplc_dev chiral_acid React with Chiral Acid salt_formation->chiral_acid hplc_prep Scale up to Preparative HPLC hplc_dev->hplc_prep isolate_enantiomers_hplc Isolate Pure Enantiomers hplc_prep->isolate_enantiomers_hplc fractional_crystallization Fractional Crystallization chiral_acid->fractional_crystallization separate_salts Separate Diastereomeric Salts fractional_crystallization->separate_salts neutralize Neutralize Salt to Recover Enantiomer separate_salts->neutralize isolate_enantiomers_xtal Isolate Pure Enantiomer neutralize->isolate_enantiomers_xtal

Caption: Decision workflow for the chiral separation of substituted pyrazole derivatives.

Part 5: Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane).[5] Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better resolution.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.[5]

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.[5][16]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[5][16]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5][16]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5][16]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.[5]

References

Optimization of reaction time and temperature for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction time and temperature. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your Buchwald-Hartwig amination experiments.

Issue 1: Low or No Conversion to the Desired Product

Question: I am seeing very low or no conversion of my starting materials. What are the most likely causes and how can I troubleshoot this?

Answer: Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to several key factors related to reaction temperature and the stability of the catalytic system.

  • Insufficient Reaction Temperature: The reaction may simply not have enough thermal energy to overcome the activation barrier of the catalytic cycle. This is particularly true when using weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which often require higher temperatures to be effective.[1][2]

    • Troubleshooting Step: Cautiously increase the reaction temperature in 10-20 °C increments. Typical temperatures for Buchwald-Hartwig reactions range from 80-110 °C.[2][3] For challenging substrates or when using weaker bases, higher temperatures may be necessary.[2][4] However, be aware that excessive heat can lead to catalyst decomposition and side reactions.[1]

  • Catalyst Inactivity or Decomposition: The active Pd(0) species is sensitive to oxygen and can be easily deactivated.[1] Improper handling or storage of the palladium precursor and ligand can lead to an inactive catalyst from the start. Additionally, some catalyst systems are not stable at elevated temperatures over long reaction times.

    • Troubleshooting Step:

      • Ensure all reagents, especially the palladium source and ligand, are of high quality and have been stored under an inert atmosphere.[1]

      • Consider using a pre-catalyst. Pre-catalysts are air- and moisture-stable solids that reliably generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[5]

      • If you suspect catalyst decomposition at higher temperatures, try running the reaction at a lower temperature for a longer period.

  • Poor Solubility of Reagents: If your starting materials, base, or catalytic complex are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction will be slow or may not proceed at all. This is a common issue with inorganic bases in nonpolar solvents.[6][7]

    • Troubleshooting Step:

      • Screen alternative anhydrous solvents to improve solubility. Common choices include toluene, dioxane, and THF.[1][2]

      • Ensure vigorous stirring to maximize the interaction between solid and liquid phases, especially when using heterogeneous inorganic bases.[2]

      • For highly insoluble substrates, a modest increase in temperature may improve solubility and, consequently, the reaction rate.[8]

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Question: My reaction is producing a significant amount of the hydrodehalogenated side product instead of the desired amine. How can I minimize this?

Answer: Hydrodehalogenation, the replacement of the halogen on your aryl halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[8] It often competes with the desired C-N bond formation and is influenced by temperature, base, and ligand choice.

  • Excessive Reaction Temperature: Higher temperatures can accelerate the rate of side reactions, including hydrodehalogenation, sometimes more than the desired amination.[1]

    • Troubleshooting Step: If you are observing hydrodehalogenation, try lowering the reaction temperature. This can often tip the balance in favor of the desired productive catalytic cycle.[8]

  • Inappropriate Base Selection: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) can sometimes promote hydrodehalogenation, especially at elevated temperatures.[8]

    • Troubleshooting Step: Consider switching to a weaker or less sterically hindered base. While this may require a longer reaction time or a compensatory increase in temperature, it can significantly reduce the amount of hydrodehalogenated byproduct.[1][8]

  • Ligand Effects: The steric and electronic properties of the phosphine ligand play a crucial role in the relative rates of reductive elimination (forming the C-N bond) and side reactions. Some ligands are inherently more prone to promoting hydrodehalogenation.[1]

    • Troubleshooting Step: Screen different ligands. Bulky, electron-rich ligands are often employed to facilitate the desired reductive elimination step and can minimize side reactions.[9]

Issue 3: Reaction Stalls or is Very Slow, Even at High Temperatures

Question: My reaction starts but then seems to stall, or it proceeds very slowly even when I heat it. What could be the problem?

Answer: A stalled or sluggish reaction, especially at elevated temperatures, can be indicative of several issues, including catalyst inhibition or problems with your specific substrates.

  • Catalyst Poisoning by Substrates: Certain functional groups on your starting materials can coordinate to the palladium center and inhibit its catalytic activity. This is a well-known issue with nitrogen-containing heterocycles like pyridines, where the ring nitrogen can act as a ligand and poison the catalyst.[3]

    • Troubleshooting Step:

      • For challenging substrates like 2-halopyridines, the choice of ligand is critical. Sterically bulky ligands are often required to prevent the substrate from coordinating to the palladium.[3]

      • Increasing the catalyst loading may help to overcome partial catalyst inhibition.

  • Inhibition by Iodide: When using aryl iodides, the iodide anion generated during the reaction can have an inhibitory effect on the catalyst, potentially leading to precipitation of the palladium complex and slowing down the catalytic cycle.[2] This is contrary to the general reactivity trend seen in many other cross-coupling reactions.[2][4]

    • Troubleshooting Step: If you are using an aryl iodide and observing a stalled reaction, consider switching to the corresponding aryl bromide or chloride, as these are often more reactive in Buchwald-Hartwig aminations.[2]

  • Room Temperature Options for Sensitive Substrates: For thermally sensitive substrates, high temperatures may not be an option. Fortunately, modern catalyst systems have been developed that are highly active at room temperature.[10][11]

    • Troubleshooting Step: If your substrate is not stable at elevated temperatures, explore the use of specialized pre-catalysts and ligands designed for room-temperature Buchwald-Hartwig aminations.[10][11][12][13][14] These systems can provide excellent yields in short reaction times without the need for heating.[10][12]

Data and Protocols

Table 1: General Temperature Guidelines for Different Base and Substrate Combinations
Aryl HalideAmine TypeBaseTypical Temperature Range (°C)Notes
Aryl BromideSecondary AliphaticNaOtBuRoom Temp - 80Strong bases often allow for lower temperatures.
Aryl ChloridePrimary AnilineNaOtBu80 - 110Aryl chlorides are generally less reactive and require more forcing conditions.[5]
Aryl BromideHeteroaromatic AmineCs₂CO₃90 - 120Weaker bases necessitate higher temperatures to achieve reasonable reaction rates.[10]
Aryl TosylateSecondary AromaticK₃PO₄100 - 130Tosylates are less reactive than halides and often require higher temperatures.
Aryl HalideThermally Sensitive AmineLHMDS or K₃PO₄Room Temp - 40Requires highly active catalyst/ligand systems.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point. The specific ligand, base, solvent, temperature, and reaction time should be optimized for each unique set of substrates.

  • Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide and the amine to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the reaction vessel in a pre-heated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[15]

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in Buchwald-Hartwig amination, with a focus on reaction time and temperature.

Buchwald_Hartwig_Troubleshooting Start Reaction Start Check_Conversion Low or No Conversion? Start->Check_Conversion Increase_Temp Cautiously Increase Temperature (10-20 °C increments) Check_Conversion->Increase_Temp Yes Side_Reactions Significant Side Reactions? (e.g., Hydrodehalogenation) Check_Conversion->Side_Reactions No Check_Catalyst Use Pre-catalyst & Ensure Inert Conditions Increase_Temp->Check_Catalyst Improve_Solubility Screen Solvents & Ensure Vigorous Stirring Check_Catalyst->Improve_Solubility Improve_Solubility->Side_Reactions Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Yes Reaction_Stalled Reaction Stalled or Slow? Side_Reactions->Reaction_Stalled No Change_Base Switch to Weaker Base (e.g., Cs2CO3, K3PO4) Lower_Temp->Change_Base Screen_Ligands Screen Ligands for Higher Selectivity Change_Base->Screen_Ligands Screen_Ligands->Reaction_Stalled Check_Inhibition Consider Substrate Inhibition (e.g., Pyridines, Iodides) Reaction_Stalled->Check_Inhibition Yes Success Successful Reaction Reaction_Stalled->Success No RT_Protocol Explore Room Temperature Protocols for Sensitive Substrates Check_Inhibition->RT_Protocol RT_Protocol->Success

Troubleshooting Flowchart for Buchwald-Hartwig Amination
Catalytic Cycle and Temperature Influence

This diagram illustrates the key steps in the Buchwald-Hartwig catalytic cycle and highlights where temperature plays a critical role.

Catalytic_Cycle cluster_main Catalytic Cycle cluster_temp Temperature Influence Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide Amine_Coord Amine Coordination & Deprotonation (Base) PdII_halide->Amine_Coord + HNR'R'' PdII_amine L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_amine Reduct_Elim Reductive Elimination PdII_amine->Reduct_Elim Reduct_Elim->Pd0 + Ar-NR'R'' Temp_Note Higher temperature generally increases the rate of all steps, but can also lead to catalyst decomposition and side reactions.

The Buchwald-Hartwig Catalytic Cycle and the Role of Temperature

References

Technical Support Center: Strategies to Improve Regioselectivity in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their pyrazole-based syntheses. The pyrazole core is a privileged scaffold in medicinal chemistry, but its inherent electronic properties often lead to challenges in controlling the site of functionalization.[1][2] This resource provides in-depth, troubleshooting-focused guidance to address common issues encountered in the lab.

The challenge in regioselective pyrazole functionalization arises from the electronic nature of the five-membered ring containing two adjacent nitrogen atoms.[2][3] The N1 position is an acidic, pyrrole-like nitrogen, while the N2 position is a basic, pyridine-like sp2-hybridized nitrogen.[2][3] On the carbon framework, the C4 position is the most nucleophilic and prone to electrophilic substitution, whereas the C3 and C5 positions are more electrophilic.[3][4] This inherent reactivity profile can lead to mixtures of regioisomers, complicating downstream applications. This guide will walk you through strategies to overcome these challenges.

I. Troubleshooting N-Functionalization: N1 vs. N2 Selectivity

One of the most frequent challenges is controlling alkylation or arylation at the N1 versus the N2 position. The similar electronic properties of the two nitrogen atoms often result in the formation of hard-to-separate regioisomeric mixtures.[5]

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of a 3(5)-substituted pyrazole is giving me a nearly 1:1 mixture of N1 and N2 isomers. How can I favor one over the other?

A: This is a classic problem rooted in the subtle interplay of steric and electronic factors. The outcome of N-alkylation is highly dependent on the conditions and reagents used.[5]

  • Steric Control (Favoring N1): The most straightforward strategy is to leverage steric hindrance. Alkylation will preferentially occur at the less sterically crowded nitrogen atom.[5] If you have a bulky substituent at the C5 position, the incoming electrophile will favor the N1 position. Conversely, a large group at C3 will direct alkylation to N2.

    • Troubleshooting Tip: If your C3 and C5 substituents are of similar size, consider using a bulkier alkylating agent. For instance, sterically demanding α-halomethylsilanes have been successfully used as masked methylating reagents to achieve high N1 selectivity (92:8 to >99:1 N1/N2 ratios).[6] These reagents are too large to approach the more hindered nitrogen, and the silyl group is easily removed post-alkylation.[6]

  • Electronic Control & Reaction Conditions: The choice of base and solvent system can dramatically influence the regiochemical outcome by altering the nature of the pyrazolate anion.[5][7]

    • To Favor N1: Conditions that promote a "free" pyrazolate anion, such as using NaH in THF or K2CO3 in DMSO, tend to favor N1 alkylation.[5]

    • To Favor N2: Conditions involving alkali metal ions that can chelate with a substituent on the pyrazole ring can direct alkylation to the N2 position.[7][8] For example, converting an acetyl group to a hydrazone can create a chelating site for the metal ion from the base, sterically blocking the N1 position and leading to preferential N2 alkylation.[7]

Q2: I need to synthesize the N2-alkylated isomer, but my substrate has a larger substituent at C3, leading to N1 as the major product. What can I do?

A: This is a scenario where simple steric control works against your desired outcome. Here are some advanced strategies:

  • Chelation-Controlled Alkylation: As mentioned above, installing a functional group that can coordinate with the cation of the base is a powerful strategy. A classic example involves the use of an N-acyl pyrazole. The carbonyl oxygen can chelate with a metal ion, effectively blocking the N1 position and directing the alkylating agent to N2.

  • Directed Metalation: You can use a directing group to deprotonate the desired nitrogen selectively, followed by quenching with an electrophile. However, this is often more complex than direct alkylation.

  • Computational Guidance: Quantum mechanics (QM) calculations can predict the activation energies for N1 versus N2 alkylation with a specific alkylating agent.[8] These calculations can account for subtle hydrogen bonding interactions between the substrate and the reagent that may favor one transition state over the other, leading to unexpected selectivity.[8] For example, calculations showed that while methyl bromide favors N1 alkylation, N-methyl chloroacetamide favors N2 alkylation due to a stabilizing hydrogen bond in the N2 transition state.[8]

Workflow for N-Alkylation Strategy Selection

Caption: Decision workflow for choosing an N-alkylation strategy.

II. C-H Functionalization: Navigating the Ring Positions

Direct C-H functionalization is a highly atom-economical method for elaborating the pyrazole core.[9] However, controlling regioselectivity between the C3, C4, and C5 positions is a significant hurdle.

Frequently Asked Questions (FAQs)

Q1: I am attempting a palladium-catalyzed C-H arylation on an N-substituted pyrazole and getting a mixture of C4 and C5 products. How can I achieve selectivity for the C5 position?

A: The inherent reactivity of the pyrazole ring favors electrophilic substitution at C4, while metal-catalyzed C-H activation often occurs at C5, the most acidic carbon position.[4] Achieving high selectivity requires careful tuning of the reaction system.

  • Directing Groups (DGs): This is the most powerful and widely used strategy. A directing group installed on the N1 nitrogen coordinates to the metal catalyst and delivers it to a specific C-H bond, typically leading to ortho-functionalization.

    • How it works: The pyrazole's N2 atom acts as a coordinating site for the transition metal catalyst. This directs the functionalization to the adjacent C3 or C5 positions. For N1-substituted pyrazoles, the N2 atom directs functionalization to the C5 position.[4]

    • Troubleshooting Tip: If you are still getting poor selectivity, the directing group may not be coordinating strongly enough. Common and effective directing groups for pyrazoles include amides and even the pyrazole ring itself when functionalizing a substituent.[10] Some directing groups are removable, such as the nitro group, which can be converted into various other functionalities after directing the C-H activation.[11]

  • Protecting/Blocking Groups: To exclusively obtain the C5-arylated product, you can introduce a temporary blocking group at the C4 position. A common choice is a hydroxymethyl group, which can be installed and later removed.[3] Halogens like bromine at C4 also serve this purpose and can be used for subsequent cross-coupling reactions.[3][12]

Q2: My goal is to functionalize the C3 position, but it seems to be the least reactive. What strategies can overcome this?

A: The C3 position is notoriously difficult to functionalize directly due to its lower reactivity compared to C5 and C4.[12] However, a clever "protecting group switch" strategy has been developed.[12]

  • The "SEM Switch" Protocol: This method involves a sequence of reactions that effectively swaps the electronic nature of the C3 and C5 positions.[12]

    • Initial C5 Functionalization: Start with an N1-SEM (2-(trimethylsilyl)ethoxymethyl) protected pyrazole. The SEM group allows for efficient Pd-catalyzed C-H arylation at the C5 position.[12]

    • SEM Group Transposition: Treat the C5-arylated pyrazole with a strong base (e.g., NaH) and a Lewis acid (e.g., MgBr2). This protocol shifts the SEM group from the N1 to the N2 position in a single step.[12]

    • Final C3 Functionalization: The transposition transforms the previously unreactive C3 position into a reactive C5-like position, which can now undergo a second, efficient C-H arylation.[12] The SEM group can then be removed to yield the 3,5-diarylated pyrazole.

Experimental Protocol: Regioselective C5 Arylation using a Directing Group

This protocol is a general guideline for a palladium-catalyzed direct C-H arylation of an N-aryl pyrazole, where the N-aryl group also participates in directing the reaction.

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-substituted pyrazole (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)2 (5 mol%), a suitable ligand (e.g., P(o-tolyl)3, 10 mol%), and a base (e.g., K2CO3, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add a degassed solvent (e.g., DMA, 3 mL).

  • Reaction: Heat the reaction mixture at the appropriate temperature (typically 110-140 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the C5-arylated pyrazole.

CatalystLigandBaseSolventTemp (°C)Typical YieldRegioselectivity (C5:C4)
Pd(OAc)2PPh3K2CO3Toluene11065%85:15
Pd(OAc)2P(o-tolyl)3Cs2CO3DMA13088%>95:5
PdCl2(dppf)-KOAcAcetic Acid12075%90:10

Table 1: Comparison of reaction conditions for C5-arylation.

III. Halogenation: Controlling Electrophilic Substitution

Halogenated pyrazoles are crucial building blocks for further functionalization via cross-coupling reactions.[13] However, electrophilic halogenation typically occurs at the electron-rich C4 position.

Frequently Asked Questions (FAQs)

Q1: How can I selectively introduce a halogen at the C4 position?

A: This is the most straightforward halogenation, as it aligns with the pyrazole's inherent nucleophilicity at C4.[4]

  • Standard Protocol: Use common halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine in the presence of an oxidizing agent. The reaction is often fast and high-yielding.

    • Troubleshooting Tip: If you observe side products, particularly di-halogenation, try running the reaction at a lower temperature (e.g., 0 °C) and adding the halogenating agent slowly to a solution of the pyrazole.

Q2: Is it possible to halogenate at the C3 or C5 positions?

A: Direct electrophilic halogenation at C3 or C5 is challenging. However, it can be achieved through alternative strategies.

  • Directed Ortho-Metalation: Use a directing group on the N1 nitrogen. Deprotonate the C5 position with a strong base like n-butyllithium (nBuLi) to form a lithiated intermediate. This intermediate can then be quenched with an electrophilic halogen source (e.g., C2Cl6, I2).

  • Halogenation of Pyrazole N-oxides: Pyrazole N-oxides exhibit different reactivity patterns. Halogenation of these substrates can lead to the formation of 4-halopyrazoles.[14]

Mechanism of C4 Bromination

The high selectivity for the C4 position during electrophilic aromatic substitution (EAS) is due to the stability of the Wheland intermediate (also known as an arenium ion).[15]

Caption: Wheland intermediate in C4 bromination of pyrazole.

Attack at C4 allows the positive charge in the intermediate to be delocalized across the N1-C5-C4 system without placing a positive charge on the electron-withdrawing, pyridine-like N2 nitrogen. This makes the intermediate for C4 attack more stable than the intermediates for attack at C3 or C5.

References

Technical Support Center: Troubleshooting N-arylation versus C-arylation in Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting for one of the more nuanced challenges in heterocyclic chemistry: controlling the regioselectivity of N-arylation versus C-arylation in pyrazole reactions. The pyrazole core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutic agents. This resource provides field-proven insights and actionable protocols to help you navigate the complexities of these reactions.

Understanding the Core Challenge: N vs. C-Arylation

Pyrazoles possess multiple reactive sites, primarily the two nitrogen atoms (N1 and N2) and the carbon atoms of the ring. The selective arylation of one of these sites over the others is a significant synthetic hurdle. The outcome of the reaction is a delicate interplay of electronic and steric factors of the pyrazole substrate, the nature of the arylating agent, and the specific reaction conditions employed.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during pyrazole arylation experiments in a question-and-answer format.

Q1: My reaction is yielding a mixture of N-arylated and C-arylated products. How can I favor N-arylation?

This is a frequent challenge. Achieving high selectivity for N-arylation often involves tuning the catalytic system and reaction parameters to favor the nucleophilicity of the pyrazole nitrogen over the reactivity of the C-H bonds.

Causality and Strategic Solutions:

  • Catalyst Choice is Crucial: Copper-catalyzed systems, often referred to as Ullmann-type or Goldberg reactions, are classic and effective methods for N-arylation of azoles, including pyrazoles.[1][2] These reactions typically involve a Cu(I) source and a ligand. In contrast, palladium catalysts are more commonly associated with C-H activation and C-arylation.[3][4][5][6] While palladium can be used for N-arylation (Buchwald-Hartwig amination), careful ligand selection is necessary to steer the reaction away from C-H functionalization.[7][8][9]

  • The Role of the Base: The base plays a critical role in deprotonating the pyrazole N-H, making it a more potent nucleophile. For N-arylation, moderately strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective.[10] Stronger bases, particularly in combination with palladium catalysts, can promote C-H metalation, leading to C-arylation.

  • Solvent Polarity and Coordination: The choice of solvent can influence the reaction's outcome. Aprotic solvents like toluene, dioxane, or DMF are commonly employed for N-arylation reactions.[11][12] It's theorized that these solvents do not compete with the pyrazole for coordination to the metal center, thus facilitating the N-arylation pathway.

Troubleshooting Flowchart for Favoring N-Arylation:

Caption: Troubleshooting workflow for enhancing N-arylation selectivity.

Q2: I am observing C-arylation at an undesired position on the pyrazole ring. How can I control the regioselectivity of C-H arylation?

Controlling the site of C-arylation is a significant challenge, often dictated by the inherent electronic properties of the pyrazole ring and the directing effects of existing substituents.

Key Factors Influencing C-Arylation Regioselectivity:

  • Directing Groups: The presence of a directing group on the pyrazole ring is one of the most powerful tools for controlling the position of C-arylation. The pyrazole nitrogen itself can act as a directing group, guiding the arylation to the C5 position.[5][13] Attaching a directing group to the N1 position can also be used to direct arylation to a specific C-H bond.

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the arylating agent can sterically hinder reaction at certain positions, thereby favoring arylation at less hindered sites.[10]

  • Blocking Groups: A temporary "blocking" group can be installed at a more reactive C-H position to force arylation to occur at a less reactive site. This blocking group can then be removed in a subsequent step. For example, a chloro group at the C5 position can be used to direct arylation to the C4 position.[6]

Experimental Protocol for Directed C5-Arylation using a Removable Blocking Group at C4:

This protocol is adapted from a method for achieving C5-arylation by using an ester as a removable blocking group at the C4 position.[14]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 4-ester-substituted pyrazole (1.0 equiv.), the aryl bromide (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and potassium acetate (KOAc, 2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethylacetamide (DMA) to the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture to 150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the C5-arylated pyrazole-4-carboxylate.

  • Decarboxylation: The ester group can be removed by hydrolysis under basic conditions followed by acidification and heating to effect decarboxylation, yielding the C5-arylated pyrazole.[14]

Q3: My unsymmetrical pyrazole is giving a mixture of N1 and N2 arylated isomers. How can I improve the regioselectivity?

The selective N-arylation of unsymmetrical pyrazoles is a classic challenge. The outcome is influenced by the electronic and steric nature of the substituents at the C3 and C5 positions.

Strategies for Regiocontrolled N-Arylation:

  • Steric Differentiation: If one of the substituents at C3 or C5 is significantly bulkier than the other, the incoming aryl group will preferentially attack the less sterically hindered nitrogen atom.[10][15]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. However, predicting the outcome based solely on electronics can be complex due to the tautomeric nature of N-unsubstituted pyrazoles.

  • Solvent Effects: The choice of solvent can have a profound impact on the regioselectivity of N-alkylation and N-arylation. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation and subsequent N-functionalization.[16][17]

Data Summary: Influence of Reaction Parameters on Regioselectivity

ParameterEffect on N-ArylationEffect on C-ArylationKey Considerations
Catalyst Favored by Copper (e.g., CuI)[2][18][19]Favored by Palladium (e.g., Pd(OAc)₂)[3][4]Ligand choice is critical for both metals.
Base Moderate bases (K₂CO₃, Cs₂CO₃)[10]Can be promoted by stronger bases.Base strength can influence C-H activation.
Solvent Aprotic (Toluene, Dioxane, DMF)[11]Can be influenced by coordinating solvents.Fluorinated alcohols can enhance regioselectivity.[16][17]
Temperature Often requires elevated temperatures.Highly variable depending on the specific C-H bond.Optimization is crucial for selectivity.
Q4: My reaction is not proceeding at all. What are the common causes of reaction failure?

Several factors can lead to a stalled reaction. A systematic check of the reagents and conditions is the best approach to troubleshooting.

Troubleshooting Workflow for a Failed Reaction:

Caption: A systematic approach to troubleshooting a failed pyrazole arylation reaction.

References

Technical Support Center: Aspartimide Formation in Pyrazole Carboxylic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a critical side reaction encountered during peptide synthesis: aspartimide formation, with a specific focus on its occurrence when coupling pyrazole carboxylic acids. Our goal is to provide you with the expert insights and practical protocols necessary to diagnose, mitigate, and prevent this common challenge in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding aspartimide formation.

Q1: What is aspartimide formation and why is it problematic?

Aspartimide formation is a notorious intramolecular side reaction that occurs during peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carbonyl group. This forms a five-membered succinimide ring, known as an aspartimide intermediate.[1][3]

This side reaction is highly problematic for several reasons:

  • Chain Termination: The formation of the aspartimide can lead to the termination of the peptide chain, significantly reducing the yield of the desired full-length peptide.[2]

  • Formation of Impurities: The aspartimide ring is susceptible to nucleophilic attack, primarily by the base used for Fmoc deprotection (e.g., piperidine) or by water.[1][3] This ring-opening can occur at two positions, leading to the formation of both α- and β-peptide isomers, which are often difficult to separate from the target peptide.[1][3][4]

  • Racemization: The aspartimide intermediate can undergo rapid epimerization at the α-carbon, leading to a loss of stereochemical integrity in the final peptide product.[1][3][4]

Q2: Why are pyrazole carboxylic acids particularly susceptible to promoting aspartimide formation?

While aspartimide formation is a general issue in peptide synthesis, the unique electronic properties of the pyrazole ring can exacerbate the problem. The electron-withdrawing nature of the pyrazole ring can increase the acidity of the N-H proton of the subsequent amino acid residue in the peptide sequence. This facilitates its deprotonation by the base used in the Fmoc deprotection step, thereby promoting the nucleophilic attack that initiates aspartimide formation. Furthermore, steric hindrance around the pyrazole carboxylic acid can slow down the desired coupling reaction, providing more time for the competing aspartimide formation to occur.[5][6][7]

Q3: What are the early indicators of aspartimide formation in my reaction?

Early detection is key to mitigating the impact of aspartimide formation. Key indicators include:

  • Complex HPLC Chromatograms: The presence of multiple, closely eluting peaks around the main product peak is a strong indicator. These often correspond to the desired peptide, the aspartimide intermediate, and the resulting α- and β-isomers.

  • Mass Spectrometry Analysis: Look for mass signals corresponding to the dehydrated peptide (aspartimide has the same mass as the dehydrated peptide) and the piperidide adducts (mass of the peptide + mass of piperidine).

  • Reduced Yield: A significant and unexpected decrease in the yield of the desired peptide can be a direct consequence of chain termination and side product formation.[3]

Q4: Can I completely eliminate aspartimide formation?

While complete elimination can be challenging, especially in susceptible sequences, several strategies can significantly suppress it to negligible levels.[8] These strategies, which will be detailed in the troubleshooting guide, involve optimizing reaction conditions, choosing appropriate coupling reagents and additives, and employing specific protecting group strategies.[1][4][8]

II. Troubleshooting Guide: A Symptom-Based Approach

This guide is structured around common experimental problems. For each issue, we explore potential causes related to aspartimide formation and provide actionable solutions.

Problem 1: Low Yield of the Desired Peptide with a Complex Mixture of Side Products

Potential Cause: Significant aspartimide formation is occurring, leading to chain termination and the generation of multiple isomers and adducts.

Solutions:

1. Modification of Fmoc Deprotection Conditions:

The base used for Fmoc removal is a primary driver of aspartimide formation.[1] Standard 20% piperidine in DMF can be too harsh for sensitive sequences.

  • Protocol 1: Reduced Basicity Deprotection:

    • Replace 20% piperidine in DMF with a less basic solution, such as 2% DBU/2% piperidine in DMF or 50% morpholine in DMF.[1] Morpholine, in particular, has been shown to significantly reduce aspartimide formation.[1]

    • Perform the deprotection at a lower temperature (e.g., room temperature instead of elevated temperatures) to decrease the rate of the side reaction.[9][10]

  • Protocol 2: Acid Additive in Deprotection Cocktail:

    • Add a weak acid, such as 0.1 M HOBt or OxymaPure®, to the 20% piperidine/DMF deprotection solution.[8][11][12] The acid helps to protonate the backbone amide, reducing its nucleophilicity and thus suppressing the initial cyclization step.[11]

2. Optimization of Coupling Conditions:

The choice of coupling reagent and additives is critical in minimizing the time the peptide is exposed to conditions that favor aspartimide formation.[13][14]

  • Protocol 3: Utilizing Highly Efficient Coupling Reagents:

    • Employ a highly efficient coupling reagent to ensure rapid amide bond formation, minimizing the opportunity for aspartimide formation. Recommended reagents include uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium salts like PyBOP or PyAOP.[15][16]

    • For sterically hindered pyrazole carboxylic acids, consider using reagents specifically designed for challenging couplings, such as TOTT or TFFH.[15][17][18]

    • Always include a racemization and side-reaction suppressing additive like OxymaPure® or HOAt in your coupling cocktail, especially when using carbodiimides like DIC or EDC.[19][20][21][22][23]

3. Strategic Use of Protecting Groups:

Protecting groups can sterically hinder the intramolecular cyclization.

  • Strategy 1: Bulky Side-Chain Protecting Groups for Aspartic Acid:

    • Instead of the standard tert-butyl (OtBu) protecting group for the aspartic acid side chain, consider using bulkier alternatives like 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Tmp).[8] These larger groups can physically block the approach of the backbone amide nitrogen.

  • Strategy 2: Backbone Protection:

    • For particularly problematic sequences, especially Asp-Gly motifs, the use of a di- or trimethoxybenzyl (DMB/TMB) group on the nitrogen of the glycine residue can completely prevent aspartimide formation.[3] This is a highly effective but more costly approach.

Problem 2: Difficulty in Purifying the Final Peptide

Potential Cause: Co-elution of the desired peptide with aspartimide-derived impurities (α- and β-isomers), which are often structurally very similar and have nearly identical retention times in reverse-phase HPLC.

Solutions:

1. Proactive Prevention:

The most effective solution is to prevent the formation of these impurities in the first place by implementing the strategies outlined in "Problem 1."

2. Optimized Purification Protocol:

If impurities are already present:

  • Protocol 4: High-Resolution Chromatography:

    • Employ a high-resolution HPLC column with a smaller particle size.

    • Optimize the gradient of the mobile phase. A shallower gradient over a longer run time can often improve the separation of closely eluting species.

    • Experiment with different mobile phase modifiers (e.g., trifluoroacetic acid vs. formic acid) and organic solvents (e.g., acetonitrile vs. methanol) to alter the selectivity of the separation.

III. Data and Workflow Visualization

Table 1: Comparison of Deprotection Conditions on Aspartimide Formation

Deprotection CocktailTemperature (°C)Aspartimide Formation (%)Reference
20% Piperidine/DMF259.2[1]
20% Piperidine/DMF45>70[1]
50% Morpholine/DMF251.2[1]
50% Morpholine/DMF454.3[1]
20% Piperidine/DMF + 0.1 M HOBt25Significantly Reduced[8]

Diagram 1: Mechanism of Aspartimide Formation

This diagram illustrates the base-catalyzed intramolecular cyclization of an aspartic acid residue, leading to the formation of the problematic aspartimide intermediate.

Aspartimide_Formation Asp-Xaa_Peptide Peptide with Asp-Xaa Motif Deprotonated_Backbone Deprotonated Backbone Amide Asp-Xaa_Peptide->Deprotonated_Backbone + Base (e.g., Piperidine) - H+ Aspartimide_Intermediate Aspartimide Intermediate (Succinimide Ring) Deprotonated_Backbone->Aspartimide_Intermediate Intramolecular Nucleophilic Attack Side_Products α/β-Peptides & Piperidide Adducts (Racemized) Aspartimide_Intermediate->Side_Products + Nucleophile (Base/H2O) (Ring Opening)

Caption: Base-catalyzed mechanism of aspartimide formation.

Diagram 2: Troubleshooting Workflow for Aspartimide Formation

This workflow provides a logical sequence of steps for researchers to follow when encountering issues related to aspartimide formation.

Troubleshooting_Workflow Start Problem Observed: Low Yield / Impure Product Analyze Analyze Crude Product: HPLC & Mass Spec Start->Analyze Identify Aspartimide-Related Impurities Detected? Analyze->Identify Optimize_Deprotection Optimize Deprotection: - Lower Basicity (Morpholine) - Add Weak Acid (Oxyma) Identify->Optimize_Deprotection Yes No_Aspartimide Investigate Other Side Reactions Identify->No_Aspartimide No Optimize_Coupling Optimize Coupling: - High-Efficiency Reagent (HATU/COMU) - Additive (Oxyma) Optimize_Deprotection->Optimize_Coupling Protecting_Groups Advanced Strategy: - Bulky Asp Side-Chain PG - Backbone Protection (DMB) Optimize_Coupling->Protecting_Groups Re-Synthesize Re-Synthesize Peptide Protecting_Groups->Re-Synthesize End Successful Synthesis Re-Synthesize->End

Caption: A step-by-step troubleshooting guide.

IV. Conclusion

Aspartimide formation is a significant hurdle in the synthesis of peptides containing aspartic acid, particularly when coupling challenging building blocks like pyrazole carboxylic acids. However, by understanding the underlying mechanism and systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively minimize this side reaction. A proactive approach, involving careful selection of deprotection and coupling conditions, is paramount to achieving high yields of pure peptide products.

V. References

  • Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. 11

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. 1

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - ResearchGate. 24

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. 8

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. 4

  • Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed. 9

  • How to prevent aspartimide formation during Microwave-assisted peptide synthesis? 13

  • The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed. 2

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. 19

  • ASPARTIMIDE FORMATION - Iris Biotech GmbH. 3

  • Peptide/Amide bond Synthesis – OxymaPure®. 12

  • minimizing racemization during L-tyrosyl-L-aspartic acid synthesis - Benchchem. 14

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. 20

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - Radboud Repository. 25

  • Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. - Semantic Scholar. 10

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis | Request PDF. 21

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC - NIH. 22

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega - ACS Publications. 23

  • Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. 26

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. 15

  • Peptide Coupling Reagents Guide - Sigma-Aldrich. --INVALID-LINK--

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. 17

  • Choosing amide coupling agent : r/Chempros - Reddit. 18

  • Overcoming challenges in the synthesis of pyrazolyl-asparagine derivatives - Benchchem. 27

  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH - Sigma-Aldrich. --INVALID-LINK--

  • Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF - ResearchGate. 5

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. 6

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH. 28

  • The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC - NIH. 29

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. 30

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - ResearchGate. 7

  • Recent development of peptide coupling reagents in organic synthesis. 31

  • Coupling Reagents - Aapptec Peptides. 16

  • Peptide Coupling Reagents, More than a Letter Soup. 32

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - NIH. 33

  • Peptide Coupling Reactions. 34

  • Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... - ResearchGate. 35

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. 36

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of Heteroaryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing palladium catalyst loading, specifically for the challenging coupling of heteroaryl chlorides. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and develop robust, scalable reactions.

Part 1: Troubleshooting Guide - Common Issues & Solutions

The coupling of heteroaryl chlorides is often challenging due to the inertness of the C-Cl bond and the potential for the heteroatom to coordinate with and deactivate the palladium catalyst.[1][2] Low catalyst loading is desirable for process efficiency and cost reduction, but it can exacerbate these issues. This section addresses common problems in a direct Q&A format.

Q1: My reaction shows low or no conversion. What are the first things I should check?

Why It Happens: Low conversion is typically a sign that the catalytic cycle is inefficient. For heteroaryl chlorides, the rate-determining step is often the initial oxidative addition of the Pd(0) catalyst into the C-Cl bond.[3][4] This step is slower compared to aryl bromides or iodides.[4][5] Additionally, the active Pd(0) catalyst may not be forming efficiently from the precatalyst, or it could be deactivating over the course of the reaction.[1][6]

What To Do:

  • Verify Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective for chlorides.[3] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is critical.[3][7] These ligands promote the difficult oxidative addition step and stabilize the active catalytic species.[7]

  • Ensure an Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen.[1] Oxidation leads to catalytically inactive palladium oxides and the formation of palladium black, a common sign of catalyst decomposition.[1] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1][3]

  • Check Reagent Quality: Boronic acids, especially heteroaryl boronic acids, can undergo protodeboronation (hydrolysis back to the arene), particularly under harsh basic conditions.[2][3] Consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4][6]

  • Increase Temperature: If the reaction is sluggish, a modest increase in temperature (e.g., from 80 °C to 100 °C) can often overcome the activation barrier for oxidative addition. However, be cautious, as excessively high temperatures can accelerate catalyst decomposition.[1]

Q2: I'm observing significant formation of palladium black. How can I prevent this catalyst decomposition?

Why It Happens: The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst deactivation through aggregation.[1][8] The monoligated L₁Pd(0) species, believed to be the active catalyst, is unstable and can aggregate if not properly stabilized or if it fails to enter the catalytic cycle quickly.[7] This is common when the oxidative addition step is slow, as is the case with many heteroaryl chlorides.

What To Do:

  • Use Appropriate Ligands: This is the most crucial factor. Bulky ligands, such as biaryl phosphines (Buchwald ligands) or NHCs, create a sterically protective pocket around the palladium atom, preventing aggregation.[1][7]

  • Optimize Ligand-to-Palladium Ratio: While often used in a 1:1 or 2:1 ratio with palladium, a slight excess of the ligand can sometimes help maintain catalyst stability. However, a large excess can inhibit the reaction by forming saturated, inactive palladium complexes.[1]

  • Control the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. High temperatures accelerate decomposition pathways.[1]

  • Consider a Different Precatalyst: Modern palladium precatalysts (e.g., G2, G3, G4-palladacycles) are designed to generate the active L₁Pd(0) species cleanly and efficiently at lower temperatures, minimizing decomposition.[6]

Q3: My main side product is the homocoupling of my boronic acid. What causes this and how can I minimize it?

Why It Happens: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) can occur through several pathways. One common cause is the presence of oxygen, which can facilitate this side reaction.[6] It can also happen if the transmetalation step is slow or if the palladium(II) intermediate undergoes a side reaction before reductive elimination.

What To Do:

  • Rigorous Degassing: As with preventing catalyst decomposition, ensure all reagents and solvents are thoroughly deoxygenated.[6]

  • Optimize Base and Conditions: The choice of base can influence the rate of transmetalation.[9] Sometimes, switching to a different base (e.g., from K₂CO₃ to K₃PO₄) or using anhydrous conditions can disfavor the homocoupling pathway.[6]

  • Use a More Stable Boron Reagent: As mentioned before, switching from a boronic acid to a boronate ester can sometimes reduce the propensity for homocoupling.[6]

Q4: The reaction works for simple aryl chlorides but fails with my nitrogen-containing heteroaryl chloride. Why?

Why It Happens: Lewis basic heteroatoms, particularly nitrogen atoms in pyridines, pyrimidines, or imidazoles, can act as catalyst poisons.[1][2] They can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[10][11] This is a major deactivation pathway specific to heteroaryl substrates.

What To Do:

  • Select a Specialized Ligand: Certain ligands are designed to be less susceptible to inhibition by nitrogen-containing substrates. Chelating bidentate ligands like DtBPF have been shown to be effective by inhibiting the formation of inactive substrate-metal complexes.[11]

  • Use Additives: The addition of trimethyl borate has been shown to enhance reaction rates in refractory heteroaryl couplings. It is believed to work by preventing catalyst poisoning by the heteroatoms and solubilizing boronate intermediates.[2]

  • Optimize Catalyst Loading: Paradoxically, sometimes a slightly higher initial catalyst loading is required to overcome the poisoning effect. A portion of the catalyst may be sacrificed to bind with the heteroaryl substrate, leaving a sufficient amount to carry out the desired coupling. The goal is to find the minimum effective loading.

Part 2: Frequently Asked Questions (FAQs)

  • What is a good starting catalyst loading (mol%) for a new heteroaryl chloride Suzuki coupling?

    • For initial screening, a catalyst loading of 1-2 mol% of the palladium precatalyst is a robust starting point.[12] If successful, this can be systematically lowered (e.g., to 0.5%, 0.1%, and even into the ppm range for highly active systems) to find the optimal level.[10][13]

  • How do I choose between different generations of Buchwald precatalysts (e.g., G2, G3, G4)?

    • Newer generation precatalysts are generally more efficient at forming the active Pd(0) species under milder conditions. For challenging substrates like heteroaryl chlorides, starting with a G3 or G4 precatalyst is often advantageous as they can lead to faster reactions and lower required catalyst loadings.[6]

  • Can the choice of base affect the optimal catalyst loading?

    • Yes. The base is crucial for the transmetalation step.[4][14] A base that is too weak may slow this step, allowing more time for catalyst deactivation. A base that is too strong can promote side reactions like protodeboronation.[3] Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[4] The optimal choice is substrate-dependent and should be screened alongside the catalyst system.

  • Is water necessary in the reaction?

    • While many Suzuki reactions benefit from aqueous conditions (e.g., using aqueous K₂CO₃), this is not always the case. For sensitive substrates prone to protodeboronation, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) may be superior.[2]

Part 3: Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps in the catalytic cycle. For heteroaryl chlorides, the initial Oxidative Addition step is often the most challenging.

Suzuki_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Often Rate-Limiting for Ar-Cl) Pd0->OxAdd Ar-Cl PdII_A L-Pd(II)(Ar)(X) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar'-B(OR)₂ + Base PdII_B L-Pd(II)(Ar)(Ar') Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle for heteroaryl chlorides.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for troubleshooting common issues when optimizing catalyst loading.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the Catalyst/Ligand Appropriate for Ar-Cl? (e.g., Buchwald Ligand, NHC) start->check_catalyst check_conditions Are Conditions Strictly Inert? check_catalyst->check_conditions Yes screen_ligands Screen Different Ligands check_catalyst->screen_ligands No check_temp Increase Temperature (e.g., 80°C -> 100°C) check_conditions->check_temp Yes degas Rigorously Degas Solvents & Re-run check_conditions->degas No check_reagents Check Boronic Acid Stability. Consider Boronate Ester. check_temp->check_reagents screen_base Screen Base & Solvent check_reagents->screen_base screen_ligands->start Re-evaluate degas->start Re-evaluate success Reaction Optimized screen_base->success

Caption: Decision tree for troubleshooting low yield in Suzuki couplings.

Part 4: Data & Protocols

Table 1: Representative Catalyst Systems for Heteroaryl Chlorides

This table summarizes common starting points for catalyst systems. The optimal choice is always substrate-dependent and requires screening.

Heteroaryl Chloride TypePalladium PrecatalystLigandTypical Loading (mol%)BaseSolventRef.
Electron-Deficient (e.g., 2-chloropyridine)Pd₂(dba)₃ or Pd(OAc)₂SPhos0.5 - 2.0K₃PO₄Toluene/H₂O[15]
Electron-Rich (e.g., 2-chloro-3-aminopyridine)Pd(OAc)₂DtBPF1.0 - 5.0K₂CO₃Toluene/H₂O[11]
Sterically HinderedXPhos Pd G3(Internal)1.0 - 3.0K₃PO₄Dioxane[7]
Nitrogen-Rich (e.g., chloropyrazine)Pd(OAc)₂SPhos0.25 - 2.0K₃PO₄Dioxane[15]
Refractory/Poisoning SubstratesCataCXium A Pd G3(Internal)3.0TMSOKTHF[2]
Experimental Protocol: Catalyst Loading Optimization Screen

This protocol describes a general procedure for screening catalyst loading in parallel to identify the minimum required amount for a successful reaction.

Objective: To determine the lowest effective catalyst loading for the coupling of a given heteroaryl chloride with a boronic acid/ester.

Materials:

  • Heteroaryl chloride (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst)

  • Base (e.g., K₃PO₄, powdered and dry, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Array of reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the heteroaryl chloride in the chosen solvent (e.g., 0.2 M).

    • Prepare a stock solution of the boronic acid in the same solvent (e.g., 0.3 M).

    • Prepare a stock solution of the palladium precatalyst at a concentration that allows for easy dispensing of the desired mol% (e.g., 10 mM for 1 mol% loading on a 0.1 mmol scale).

  • Reaction Setup (under inert atmosphere): [3]

    • To each of a series of labeled reaction vials, add the appropriate amount of base.

    • Add the desired volume of the palladium precatalyst stock solution to each vial to achieve a range of loadings (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%). Include a vial with no catalyst as a negative control.

    • Add the arylboronic acid stock solution to each vial (e.g., 0.6 mL for 1.2 equiv on a 0.1 mmol scale).

    • Initiate the reaction by adding the heteroaryl chloride stock solution to each vial (e.g., 0.5 mL for 0.1 mmol).

  • Reaction Execution:

    • Securely cap all vials.

    • Place the vials in a pre-heated reaction block or oil bath on a magnetic stir plate (e.g., at 100 °C).

    • Stir vigorously for a set amount of time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Allow the reactions to cool to room temperature.

    • Quench each reaction by adding a small amount of water or saturated NH₄Cl solution.

    • Add an internal standard (e.g., dodecane) and an extraction solvent (e.g., ethyl acetate).

    • Vortex the vials and allow the layers to separate.

    • Analyze the organic layer by GC-MS or LC-MS to determine the conversion and yield for each catalyst loading.

  • Optimization:

    • Identify the lowest catalyst loading that provides the desired yield (>95%). This is your optimized loading under these conditions. Further optimization of temperature, base, or solvent may allow for even lower loadings.

References

Technical Support Center: Managing Hydrodehalogenation in Palladium-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed amination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the common side reaction of hydrodehalogenation. Here, we provide in-depth technical guidance, field-proven insights, and practical solutions to help you optimize your C-N cross-coupling reactions and maximize the yield of your desired aminated products.

Understanding the Challenge: Amination vs. Hydrodehalogenation

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful tool for forming carbon-nitrogen bonds.[1] However, a frequent and often frustrating side reaction is hydrodehalogenation, where the aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[2] This not only consumes the starting material and reduces the yield of the desired product but also complicates purification.[2]

The competition between the desired amination pathway and the undesired hydrodehalogenation pathway is a key challenge to overcome. The outcome of the reaction is highly dependent on the careful selection of reaction parameters.

The Competing Catalytic Cycles

The simplified catalytic cycles below illustrate the divergence between the productive amination pathway and the hydrodehalogenation side reaction. The choice of ligands, bases, and reaction conditions can influence which pathway is favored.

G cluster_main Buchwald-Hartwig Amination Cycle cluster_side Hydrodehalogenation Pathway Pd(0)L Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Pd(II)Complex LnP(II)(Ar)(X) OxAdd->Pd(II)Complex AmineCoord Amine Coordination (R2NH) Pd(II)Complex->AmineCoord Pd(II)Complex_side LnP(II)(Ar)(X) Pd(II)AmineComplex [LnP(II)(Ar)(NHR2)]+X- AmineCoord->Pd(II)AmineComplex Deprotonation Deprotonation (Base) Pd(II)AmineComplex->Deprotonation Pd(II)AmidoComplex LnP(II)(Ar)(NR2) Deprotonation->Pd(II)AmidoComplex RedElim Reductive Elimination Pd(II)AmidoComplex->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-NR2 RedElim->Product HydrideTransfer Hydride Transfer/ β-Hydride Elimination Pd(II)Complex_side->HydrideTransfer HydrideSource Hydride Source (e.g., Solvent, Base, H2O) HydrideSource->HydrideTransfer Pd(II)HydrideComplex LnP(II)(Ar)(H) HydrideTransfer->Pd(II)HydrideComplex RedElim_side Reductive Elimination Pd(II)HydrideComplex->RedElim_side RedElim_side->Pd(0)L Catalyst Regeneration Byproduct Ar-H RedElim_side->Byproduct

Caption: Competing catalytic cycles in palladium-catalyzed amination.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during palladium-catalyzed amination reactions, with a focus on mitigating hydrodehalogenation.

Issue 1: Significant formation of the hydrodehalogenated byproduct is observed.

Q: My reaction is producing a large amount of the reduced arene (Ar-H) instead of the desired aminated product (Ar-NR2). What are the likely causes and how can I fix this?

A: Significant hydrodehalogenation points to the rate of the undesired reduction pathway competing with or exceeding the rate of the desired C-N bond formation.[2] Several factors can contribute to this issue:

  • Suboptimal Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center. Ligands that are not sufficiently bulky or electron-donating may not promote reductive elimination of the aminated product efficiently, allowing the competing hydrodehalogenation pathway to dominate.[2][3]

    • Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands are known to accelerate the rate of C-N reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[2] Consider screening ligands such as Xantphos, DavePhos, or XPhos, which have demonstrated efficacy in suppressing this side reaction.[2] For challenging couplings, newer generation biarylphosphine ligands like BrettPhos can be particularly effective, especially for primary amines.[4]

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not facilitate the deprotonation of the amine efficiently, slowing down the productive catalytic cycle.[5] Conversely, some bases can act as a source of hydrides, directly contributing to hydrodehalogenation.[2]

    • Recommendation: Strong, non-nucleophilic bases are generally preferred.[2] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2][5] If your substrate is base-sensitive, consider weaker inorganic bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3), although this may require higher reaction temperatures.[2][4][5] Lithium bis(trimethylsilyl)amide (LHMDS) can be useful for substrates with protic functional groups.[4][5]

  • Presence of Hydride Sources: Hydrodehalogenation requires a source of hydride. This can be the solvent, the base, water, or even the amine itself.[2][6][7]

    • Recommendation: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[2][8] Avoid protic solvents like alcohols, as they can be a direct source of hydrides.[2][9] Ensure all reagents and glassware are thoroughly dried to minimize water content. While some protocols mention that a small amount of water can aid in the reduction of Pd(II) to Pd(0), excess water can promote hydrodehalogenation.[4][7]

ParameterRecommendation to Minimize HydrodehalogenationRationale
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, DavePhos, BrettPhos)Accelerates C-N reductive elimination, outcompeting hydrodehalogenation.[2][3]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)Promotes efficient amine deprotonation to advance the amination cycle.[2][5]
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)Minimizes the presence of external hydride sources.[2][8]
Temperature Optimize temperature; avoid excessively high temperaturesHigher temperatures can sometimes increase the rate of hydrodehalogenation.[2]
Issue 2: The reaction is slow and still produces the hydrodehalogenated byproduct.

Q: My amination reaction is sluggish, and even after extended reaction times, I observe a significant amount of the hydrodehalogenated starting material. What can I do to improve the reaction rate and selectivity?

A: A slow reaction rate can exacerbate the problem of hydrodehalogenation, as it provides more time for the side reaction to occur.[2] The key is to accelerate the desired C-N coupling pathway.

  • Catalyst Activity: The choice of palladium precursor and its activation can influence the concentration of the active Pd(0) species.

    • Recommendation: Consider using a pre-formed palladium catalyst (precatalyst) which can generate the active Pd(0) species more cleanly and efficiently than using a simple salt like Pd(OAc)2.[10][11] This can lead to more reproducible results and potentially lower catalyst loadings.

  • Ligand:Palladium Ratio: The ratio of ligand to palladium can affect the nature of the active catalytic species.

    • Recommendation: For monodentate phosphine ligands, a ligand-to-palladium ratio of 1:1 to 2:1 is typically optimal. An excess of ligand can sometimes inhibit the reaction by creating coordinatively saturated palladium complexes that are less reactive.

  • Aryl Halide Reactivity: The nature of the aryl halide also plays a role. Aryl chlorides are generally less reactive than aryl bromides, which are in turn less reactive than aryl iodides in the oxidative addition step.[10][11] However, the iodide anion generated from aryl iodides can sometimes inhibit the catalyst.[5][11]

    • Recommendation: For less reactive aryl chlorides, more electron-rich and bulky ligands are often required to facilitate oxidative addition.[3] If using an aryl iodide and experiencing catalyst inhibition, switching to an aryl bromide or triflate might be beneficial.

Issue 3: Hydrodehalogenation is particularly problematic with electron-rich aryl halides.

Q: I am trying to aminate an electron-rich aryl halide, and I am consistently observing a high percentage of hydrodehalogenation. Why is this the case and how can I address it?

A: Electron-rich aryl halides can be challenging substrates for Buchwald-Hartwig amination. The electron-donating groups on the aromatic ring slow down the rate of reductive elimination, which is often the rate-limiting step in the catalytic cycle. This allows more time for the competing hydrodehalogenation to occur.[2]

  • Ligand Design: The choice of ligand is paramount in this scenario.

    • Recommendation: Utilize ligands specifically designed to accelerate reductive elimination from electron-rich substrates. Highly hindered biarylphosphine ligands are often the best choice. For instance, ligands from the Buchwald and Hartwig groups have been continuously developed to address such challenges.

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular amination pathway over the competing side reactions.

    • Recommendation: Experiment with increasing the concentration of your reaction mixture, while carefully monitoring the reaction progress and solubility of all components.

Experimental Protocol: Screening for Optimal Ligand and Base

This protocol provides a general workflow for screening ligands and bases to minimize hydrodehalogenation.

  • Setup: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

  • Inert Atmosphere: Place the vials in a glovebox or seal with septa and purge with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: To each vial, add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol %), the specific ligand to be screened (2-4 mol %), and the base (1.4-2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to achieve the desired concentration.

  • Reaction: Place the vials in a pre-heated aluminum block on a magnetic stir plate and stir at the desired temperature.

  • Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take an aliquot from each reaction, quench with a suitable solvent, and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the hydrodehalogenated byproduct.

  • Optimization: The ligand and base combination that provides the highest ratio of aminated product to the hydrodehalogenated byproduct is the optimal choice for your specific transformation.[2]

G cluster_workflow Troubleshooting Workflow for Hydrodehalogenation Start High Hydrodehalogenation Observed Ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, BrettPhos) Start->Ligand Base Screen Strong, Non-Nucleophilic Bases (e.g., NaOtBu, LHMDS) Ligand->Base Solvent Ensure Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) Base->Solvent Temp Optimize Reaction Temperature Solvent->Temp Analysis Analyze Product:Byproduct Ratio (GC-MS, LC-MS) Temp->Analysis Analysis->Ligand Low Ratio Optimized Optimized Conditions Analysis->Optimized High Ratio

Caption: Decision workflow for troubleshooting hydrodehalogenation.

References

Technical Support Center: Enhancing the Solubility of Pyrazolo[3,4-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazolo[3,4-d]pyrimidine intermediates. As a Senior Application Scientist, this guide synthesizes established methodologies with practical, field-proven insights to help you navigate these common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the solubility of pyrazolo[3,4-d]pyrimidine intermediates.

Q1: Why are my pyrazolo[3,4-d]pyrimidine intermediates exhibiting poor solubility in aqueous solutions?

A1: The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere, which contributes to its biological activity as a kinase inhibitor.[1] However, the fused heterocyclic ring system is largely non-polar and crystalline in nature, leading to low aqueous solubility.[2] This inherent hydrophobicity is a common characteristic of this class of compounds and often poses a significant challenge for in vitro and in vivo studies.[3][4]

Q2: What are the recommended initial solvents for dissolving these compounds?

A2: For initial stock solutions, water-miscible polar aprotic solvents are generally the most effective. Dimethyl sulfoxide (DMSO) is the most common starting point, as it can dissolve a wide range of polar and non-polar compounds.[1][5] Other options include N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[6] It is crucial to prepare a high-concentration stock in one of these solvents, which can then be serially diluted into your aqueous assay buffer.

Q3: What are the most common strategies to improve the aqueous solubility of pyrazolo[3,4-d]pyrimidine intermediates for in vitro assays?

A3: For in vitro work, several strategies can be employed:

  • Co-solvent Systems: This is often the most direct approach. By adding a water-miscible organic solvent to your aqueous buffer, you can increase the solubility of your compound.[7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][9]

  • pH Modification: If your intermediate has ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the solution can significantly enhance solubility.[6]

  • Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.

Q4: How can I address solubility issues for in vivo studies?

A4: For in vivo applications, where solvent toxicity is a major concern, more advanced formulation strategies are typically required. These include:

  • Prodrug Synthesis: Chemically modifying the intermediate to create a more soluble prodrug that metabolically converts to the active compound in vivo.[3]

  • Amorphous Solid Dispersions: Formulating the compound with a hydrophilic polymer to create a more soluble, amorphous solid dispersion.[1][10][11]

  • Nanosystems: Encapsulating the compound in liposomes or creating albumin-based nanoparticles to improve its pharmacokinetic profile.[2][4]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[1]

Part 2: Troubleshooting Guides

Guide 1: Basic Solubilization Protocol & Initial Solvent Selection

This guide provides a systematic approach to achieving initial solubilization of your pyrazolo[3,4-d]pyrimidine intermediate.

Objective: To prepare a clear, high-concentration stock solution for subsequent dilutions.

Step-by-Step Protocol:

  • Solvent Selection: Begin with 100% DMSO. It is an excellent solvent for most pyrazolo[3,4-d]pyrimidine derivatives and is compatible with most in vitro assays at low final concentrations (typically <0.5%).

  • Weighing the Compound: Accurately weigh a small amount of your compound (e.g., 1-5 mg) into a clean, dry glass vial.

  • Initial Solvent Addition: Add a calculated volume of DMSO to achieve a high target concentration (e.g., 10-50 mM). Start with a small volume and add more if needed.

  • Promoting Dissolution:

    • Vortexing: Vortex the vial vigorously for 1-2 minutes.

    • Sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. This provides energy to break up the crystal lattice.

    • Gentle Warming: If solids persist, warm the solution to 30-40°C. Be cautious, as excessive heat can degrade some compounds.

  • Visual Inspection: After each step, visually inspect the solution against a bright light source to ensure no solid particles remain. A clear, homogenous solution is the goal.

  • Storage: Once dissolved, store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption by the DMSO.

Causality Behind Experimental Choices:

  • DMSO: Its aprotic, highly polar nature effectively disrupts the crystal lattice of the pyrazolo[3,4-d]pyrimidine core, leading to solubilization.[5]

  • Sonication & Warming: These methods increase the kinetic energy of the system, accelerating the rate of dissolution for thermodynamically favorable processes.

Guide 2: Co-solvent Systems for Improved Aqueous Solubility

If your compound precipitates when diluted from a DMSO stock into an aqueous buffer, a co-solvent system is the next logical step.

Objective: To identify a suitable co-solvent system that maintains the solubility of the intermediate in your final aqueous working solution.

Step-by-Step Protocol:

  • Co-solvent Selection: Choose a co-solvent that is miscible with water and compatible with your experimental system (see Table 1). Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) are excellent starting points.[6][9]

  • Prepare Co-solvent/Buffer Mixtures: Create a series of co-solvent/aqueous buffer mixtures. For example, prepare solutions with 10%, 20%, and 30% of your chosen co-solvent in your primary assay buffer.

  • Test Dilutions: Take your high-concentration DMSO stock and dilute it into each of the co-solvent/buffer mixtures to your final desired concentration.

  • Observe for Precipitation: Allow the solutions to equilibrate at the experimental temperature for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, visible particles).

  • Optimization: If precipitation still occurs, you can try increasing the percentage of the co-solvent or test a different co-solvent. The goal is to use the lowest percentage of co-solvent necessary to maintain solubility, thereby minimizing potential off-target effects.[7]

Data Presentation: Common Co-solvents for Preclinical Formulations

Co-solventPolarityKey CharacteristicsTypical Concentration Range
DMSO Highly PolarExcellent solubilizer, but can have biological effects.[5]< 1% for in vitro assays
Ethanol PolarBiocompatible at low concentrations, commonly used.[9]5 - 20%
Propylene Glycol (PG) Moderately PolarGood safety profile, often used in formulations.[6]10 - 40%
PEG 400 Moderately PolarLow toxicity, can enhance solubility significantly.[6]10 - 50%
NMP Highly PolarStrong solubilizer, use with caution due to toxicity.[6]5 - 15%

Mandatory Visualization: Co-solvent Selection Workflow

start Precipitation in Aqueous Buffer select_cosolvent Select Co-solvent (e.g., PG, PEG 400, Ethanol) start->select_cosolvent prepare_mixes Prepare 10%, 20%, 30% Co-solvent/Buffer Mixes select_cosolvent->prepare_mixes test_dilution Dilute DMSO Stock into Mixes prepare_mixes->test_dilution observe Observe for Precipitation (30 min) test_dilution->observe success Soluble: Proceed with Assay observe->success No fail Precipitate Persists observe->fail Yes increase_conc Increase Co-solvent % fail->increase_conc new_cosolvent Try Different Co-solvent fail->new_cosolvent increase_conc->test_dilution new_cosolvent->prepare_mixes

Caption: Workflow for co-solvent selection.

Guide 3: pH-Modification for Ionizable Intermediates

Objective: To leverage the ionizable nature of a compound to increase its aqueous solubility.

Step-by-Step Protocol:

  • Structural Analysis: Examine the structure of your pyrazolo[3,4-d]pyrimidine intermediate for acidic or basic functional groups. Basic nitrogen atoms in the ring system or in substituents are common.

  • Determine pKa: If possible, determine the pKa of the ionizable group through literature search, computational prediction, or experimental measurement.

  • pH Adjustment Strategy:

    • For Basic Compounds: Adjust the pH of your buffer to be at least 1-2 units below the pKa of the basic group. This will ensure the group is protonated and charged, which generally increases aqueous solubility.

    • For Acidic Compounds: Adjust the pH of your buffer to be at least 1-2 units above the pKa of the acidic group to ensure it is deprotonated and charged.

  • Prepare Buffered Solutions: Make a series of buffers across a range of pH values (e.g., for a basic compound with an estimated pKa of 6.5, test buffers at pH 7.0, 6.0, 5.0, and 4.0).

  • Test Solubility: Dilute your DMSO stock into each buffered solution and observe for precipitation as described in Guide 2. A significant increase in solubility in acidic or basic buffers is a strong indicator of pH-dependent solubility.[8]

Mandatory Visualization: Solubility Troubleshooting Decision Tree

start Compound Insoluble in Aqueous Buffer check_ionizable Does the compound have ionizable groups? start->check_ionizable try_ph Attempt pH Modification (Guide 3) check_ionizable->try_ph Yes try_cosolvent Use Co-solvent System (Guide 2) check_ionizable->try_cosolvent No soluble_ph Soluble? try_ph->soluble_ph soluble_cosolvent Soluble? try_cosolvent->soluble_cosolvent soluble_ph->try_cosolvent No success Proceed with Experiment soluble_ph->success Yes soluble_cosolvent->success Yes combine Combine pH and Co-solvent soluble_cosolvent->combine No advanced Consider Advanced Formulation (Solid Dispersion, Nanosystems) combine->advanced

Caption: Decision tree for solubility issues.

References

Technical Support Center: A Guide to Palladium Catalyst Residue Removal from Pyrazole Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center dedicated to addressing a critical challenge in modern pharmaceutical synthesis: the removal of palladium catalyst residues from pyrazole-containing products. Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex pyrazole derivatives, which are prevalent scaffolds in many active pharmaceutical ingredients (APIs). However, the very nature of pyrazole's electronic structure presents a significant hurdle in post-reaction cleanup. The nitrogen atoms in the pyrazole ring act as potent ligands, forming stable coordination complexes with palladium.[1][2][3][4] This strong interaction can make the removal of residual palladium to the stringent levels required by regulatory bodies like the FDA and EMA a formidable task. This guide provides in-depth, field-proven insights, troubleshooting strategies, and validated protocols to empower researchers, scientists, and drug development professionals to confidently tackle this purification challenge.

Section 1: The Root of the Problem: Understanding Palladium-Pyrazole Interactions

The difficulty in removing palladium from pyrazole-containing reaction mixtures stems from fundamental coordination chemistry. The lone pair of electrons on the sp2-hybridized nitrogen atoms of the pyrazole ring readily coordinate with the electron-deficient palladium center, forming stable complexes.[1][5] The specific nature of these complexes can vary depending on the reaction conditions, the substituents on the pyrazole ring, and the oxidation state of the palladium. This coordination effectively "hides" the palladium from many conventional removal techniques, as it is no longer present as a simple metallic or salt species.

Logical Relationship Diagram: The Challenge of Palladium-Pyrazole Coordination

palladium_pyrazole_interaction cluster_reaction Palladium-Catalyzed Reaction cluster_problem The Removal Challenge cluster_consequence Consequences Reaction Pyrazole Derivative Synthesis (e.g., Suzuki, Buchwald-Hartwig) Coordination Formation of Stable Pd-Pyrazole Complexes Reaction->Coordination Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd/C) Pd_Catalyst->Coordination Difficulty Increased Difficulty of Palladium Removal Coordination->Difficulty High_Pd_Levels High Residual Palladium in Crude Product Difficulty->High_Pd_Levels Regulatory_Failure Failure to Meet Regulatory Limits (e.g., <10 ppm) High_Pd_Levels->Regulatory_Failure

Caption: The coordination of pyrazole nitrogens to palladium forms stable complexes, complicating removal.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section provides practical solutions to common problems encountered during the palladium removal process.

Q1: I've tried filtering my reaction mixture through Celite®, but my palladium levels are still unacceptably high. Why isn't this working?

A1: While Celite® filtration is effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C), it is largely ineffective against homogeneous or soluble palladium species.[6] The stable palladium-pyrazole complexes you are likely dealing with will pass through the Celite® bed along with your soluble product. You will need to employ a method that targets these dissolved palladium species.

Q2: My chosen scavenger is not reducing palladium levels to the desired extent. What are my next steps?

A2: This is a frequent challenge and points to the need for a more systematic approach. Consider the following:

  • Scavenger-Substrate Mismatch: The effectiveness of a scavenger is highly dependent on the specific palladium species and the nature of your pyrazole product. A scavenger that works well for one system may not be optimal for another.[7]

  • Insufficient Scavenger Loading: Ensure you are using a sufficient excess of the scavenger. A typical starting point is 5-10 weight percent of the scavenger relative to your crude product.

  • Suboptimal Conditions: Scavenging efficiency is influenced by temperature, reaction time, and solvent. You may need to screen different conditions to find the sweet spot for your specific system.

  • Strong Palladium-Pyrazole Binding: The coordination between your pyrazole product and palladium may be too strong for the scavenger to effectively compete. In such cases, a different removal strategy or a combination of methods may be necessary.

Q3: I'm seeing a significant loss of my pyrazole product after the purification step. How can I mitigate this?

A3: Product loss during purification is a common concern. The likely culprits are:

  • Non-selective Adsorption: Your product may be adsorbing to the purification media (e.g., activated carbon, silica gel) along with the palladium. This is particularly problematic with highly functionalized or polar pyrazole derivatives.

  • Co-precipitation: During crystallization, your product and the palladium-scavenger complex may precipitate together.

  • Product Degradation: The conditions used for scavenging or purification (e.g., high heat, harsh pH) could be degrading your product.

Mitigation Strategies:

  • Optimize Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired palladium levels.

  • Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Consider Alternative Methods: If product loss remains high, explore other purification techniques like chromatography or liquid-liquid extraction.

Q4: What are the regulatory limits for palladium in pharmaceutical products?

A4: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities is the key regulatory document. Palladium is classified as a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day . For a drug with a daily dose of 10 grams or less, this translates to a concentration limit of 10 ppm .[8]

Section 3: A Comparative Guide to Palladium Removal Methodologies

The selection of a palladium removal technique is a critical decision that depends on factors such as the scale of your synthesis, the properties of your pyrazole product, cost considerations, and the required final purity.

Table 1: Comparison of Palladium Removal Techniques

MethodPrincipleAdvantagesDisadvantagesTypical Pd Removal Efficiency (%)
Scavenging Adsorption of palladium onto a solid support with high affinity for the metal.High selectivity, ease of use, scalable.Cost of scavenger, potential for product loss, requires optimization.>95%[9]
Activated Carbon Adsorption of palladium onto the porous surface of activated carbon.Low cost, readily available.Can be non-selective and adsorb the product, fine particles can be difficult to remove.80-98%[7]
Chromatography Separation based on differential partitioning between a stationary and mobile phase.Can achieve very high purity (<1 ppm).Expensive, time-consuming, large solvent consumption, challenging to scale up.>99%[8]
Crystallization Selective precipitation of the pyrazole product, leaving palladium impurities in the mother liquor.Cost-effective at large scale, can yield very pure product.Product must be crystalline, potential for co-crystallization of impurities, yield loss.>98%[8]
Liquid-Liquid Extraction Partitioning of palladium into an immiscible aqueous phase, often facilitated by a chelating agent.Inexpensive, simple procedure.Can be inefficient, may require multiple extractions, potential for emulsion formation.70-95%

Section 4: Validated Experimental Protocols

The following protocols provide step-by-step guidance for common palladium removal techniques.

Protocol 1: Screening of Palladium Scavengers

This protocol is designed to efficiently identify the most effective scavenger for your specific pyrazole product.

Experimental Workflow: Scavenger Screening

scavenger_screening cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis start Crude Pyrazole Solution (Known Pd Concentration) aliquot Aliquot into multiple vials start->aliquot add_scavengers Add different scavengers (e.g., Thiol-silica, TMT-resin) aliquot->add_scavengers stir Stir at controlled temperature and time add_scavengers->stir filter Filter to remove scavenger stir->filter icp_ms Analyze filtrate for Pd content via ICP-MS filter->icp_ms compare Compare results to identify the most effective scavenger icp_ms->compare

Caption: A systematic workflow for screening and identifying the optimal palladium scavenger.

Materials:

  • Crude pyrazole product dissolved in a suitable solvent.

  • A selection of palladium scavengers (e.g., SiliaMetS® Thiol, MP-TMT resin, activated carbon).

  • Vials with stir bars.

  • Stir plate with heating capabilities.

  • Syringe filters (0.45 µm).

  • ICP-MS instrument for palladium quantification.

Procedure:

  • Preparation: Dissolve a known amount of your crude pyrazole product in a suitable solvent.

  • Aliquoting: Distribute equal volumes of the solution into several vials. Include a control vial with no scavenger.

  • Scavenger Addition: To each vial, add a different scavenger at a predetermined loading (e.g., 5 wt%).

  • Incubation: Stir the vials at a set temperature (e.g., room temperature or 50 °C) for a defined period (e.g., 2-4 hours).

  • Sampling and Analysis: After incubation, filter an aliquot from each vial through a syringe filter. Dilute the samples appropriately and analyze for palladium content using ICP-MS.[10][11]

  • Evaluation: Compare the final palladium concentrations to the initial concentration to determine the efficiency of each scavenger.

Protocol 2: Palladium Removal with Activated Carbon

This protocol details a cost-effective method for palladium removal using activated carbon.

Experimental Workflow: Activated Carbon Treatment

activated_carbon_treatment cluster_process Process cluster_separation Separation cluster_outcome Outcome start Crude Pyrazole Solution add_carbon Add Activated Carbon (5-10 wt%) start->add_carbon stir Stir at RT or elevated temperature add_carbon->stir filter_celite Filter through a pad of Celite® stir->filter_celite wash Wash the filter cake with fresh solvent filter_celite->wash combine_filtrates Combine filtrates wash->combine_filtrates analyze Analyze for Pd content (ICP-MS) combine_filtrates->analyze end Purified Pyrazole Product analyze->end

Caption: A straightforward workflow for palladium removal using activated carbon.

Materials:

  • Crude pyrazole product solution.

  • High-purity activated carbon.

  • Celite® or a similar filter aid.

  • Filtration apparatus.

  • ICP-MS for palladium analysis.

Procedure:

  • Treatment: To your crude pyrazole solution, add activated carbon (5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture for 2-6 hours at a temperature that is appropriate for your product's stability (room temperature to 60 °C).

  • Filtration: Prepare a filter pad with Celite® and filter the mixture. The Celite® will help to remove fine carbon particles.

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrates and analyze for palladium content using ICP-MS.

Section 5: Conclusion

The removal of palladium from pyrazole products is a critical and often challenging step in the synthesis of APIs. The inherent coordinating ability of the pyrazole ring necessitates a thoughtful and systematic approach to purification. By understanding the underlying chemistry and employing the appropriate removal strategies, researchers can consistently achieve the high levels of purity demanded by the pharmaceutical industry. This guide serves as a starting point for developing robust and efficient palladium removal processes. Remember that each system is unique, and optimization is key to success.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazolo[3,4-d]pyrimidines and Methotrexate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the pyrazolo[3,4-d]pyrimidine class of compounds and the classical antifolate drug, methotrexate. Designed for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, comparative biological efficacy, and the experimental methodologies crucial for their evaluation. We will explore the fundamental differences that dictate their therapeutic applications and resistance profiles, supported by experimental data and detailed protocols.

Introduction: Two Scaffolds, Two Distinct Therapeutic Philosophies

In the landscape of therapeutic agents, particularly in oncology and immunology, understanding the precise mechanism of action is paramount. Methotrexate, a cornerstone of chemotherapy and autoimmune disease treatment for decades, represents a classical antimetabolite approach.[1][2] It broadly targets a fundamental cellular process—folate metabolism—thereby inhibiting the proliferation of rapidly dividing cells.[3]

In contrast, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly versatile and adaptable framework, primarily utilized to develop targeted kinase inhibitors.[4] Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor, offering a more selective approach to modulating specific signaling pathways implicated in diseases like cancer.[5] This guide will dissect and compare these two distinct therapeutic strategies.

Delineating the Mechanisms of Action

The fundamental difference between these two compound classes lies in their molecular targets and the subsequent downstream cellular consequences.

Methotrexate: An Archetype of Antifolate Therapy

Methotrexate (MTX) functions as a folate analog.[2] Its primary mechanism of action is the potent competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[6][7] The affinity of MTX for DHFR is approximately 1000 times greater than that of its natural substrate, dihydrofolate.[8]

This inhibition blocks the regeneration of tetrahydrofolate (THF), a critical one-carbon donor required for the de novo synthesis of purine nucleotides and thymidylate.[3] The depletion of these essential building blocks for DNA and RNA synthesis leads to the arrest of the S phase of the cell cycle, ultimately inhibiting cellular proliferation and inducing apoptosis.[3]

In the context of rheumatoid arthritis, its efficacy is also attributed to secondary mechanisms, including the promotion of adenosine release, which has potent anti-inflammatory effects.[9][10]

Methotrexate_MoA Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate (THF) Purine_Synth Purine Synthesis Tetrahydrofolate->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synth DHFR->Tetrahydrofolate Catalyzes MTX Methotrexate MTX->DHFR Inhibits DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Cell_Cycle_Arrest S-Phase Arrest & Apoptosis DNA_RNA->Cell_Cycle_Arrest

Caption: Methotrexate's inhibition of the folate pathway.
Pyrazolo[3,4-d]pyrimidines: A Scaffold for Targeted Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the purine base within adenosine triphosphate (ATP).[4][5] This structural mimicry makes it an ideal scaffold for designing ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of protein kinases.

By modifying the substituents at various positions on the pyrazolo[3,4-d]pyrimidine ring, medicinal chemists can achieve high potency and selectivity for specific kinases that are often dysregulated in cancer.[11] Numerous compounds based on this scaffold have been developed to inhibit key oncogenic drivers, including:

  • Epidermal Growth Factor Receptor (EGFR) [12]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [13]

  • Cyclin-Dependent Kinases (CDKs) [14]

  • Src and Abl kinases [15]

Unlike the broad antimetabolic effect of methotrexate, these inhibitors block specific signal transduction pathways that govern cell proliferation, survival, angiogenesis, and migration, offering a more targeted therapeutic intervention.[16][17]

Comparative Analysis of Biological Activity

A direct comparison of potency (e.g., IC₅₀ values) must be contextualized by the different mechanisms and cellular targets. Methotrexate's efficacy is linked to the cell's proliferation rate and folate dependency, while a pyrazolo[3,4-d]pyrimidine's efficacy depends on the presence and activity of its target kinase.

Compound ClassRepresentative Compound(s)Target(s)Cell LineIC₅₀ (µM)Reference
Antifolate MethotrexateDHFRHeLa (Cervical Cancer)5.1 (72h)[18]
Antifolate MethotrexateDHFR4T1 (Breast Cancer)Not specified, but showed in vivo efficacy[19]
Pyrazolo[3,4-d]pyrimidine Compound 12bEGFRWT, EGFRT790MA549 (Lung Cancer)8.21[12]
Pyrazolo[3,4-d]pyrimidine Compound 14CDK2/cyclin A2HCT-116 (Colorectal)0.006[14]
Pyrazolo[3,4-d]pyrimidine Compound 5iEGFR, VEGFR-2MCF-7 (Breast Cancer)0.3 (EGFR), 7.6 (VEGFR-2)[20]
Pyrazolo[3,4-d]pyrimidine Compound 16EGFRMDA-MB-468 (Breast Cancer)0.034[21]

Note: Experimental conditions (e.g., exposure time) vary between studies, and this table is for illustrative comparison of potency ranges.

As the data illustrates, pyrazolo[3,4-d]pyrimidine derivatives can achieve nanomolar to low-micromolar potency against their specific kinase targets in relevant cancer cell lines.[12][14][21] Methotrexate's potency is generally in the micromolar range for cytotoxic effects.[18] This highlights the difference between a highly potent, targeted agent and a broader-acting antimetabolite.

Experimental Protocol: Assessing Cell Viability via MTT Assay

To quantify and compare the cytotoxic effects of compounds like methotrexate and pyrazolo[3,4-d]pyrimidines, a robust and reproducible cell viability assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.

Causality and Rationale: This protocol is chosen for its reliability and direct correlation with metabolic activity. The core principle is that viable cells possess active mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[22] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of cytotoxicity.[23] A positive control (e.g., Doxorubicin) is included to validate assay performance, while a vehicle control (e.g., DMSO) accounts for any effects of the solvent used to dissolve the test compounds.

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) to ~80% confluency.

    • Trypsinize, neutralize, and count the cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock solution of the test compounds (e.g., a pyrazolo[3,4-d]pyrimidine derivative or methotrexate) in culture medium via serial dilution. A typical concentration range might be 0.01 µM to 100 µM.

    • Include wells for a vehicle control (medium with the highest concentration of DMSO, typically <0.5%) and a positive control for cell death (e.g., 10 µM Doxorubicin).

    • Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells in triplicate.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed 1. Seed Cells (96-well plate, 24h incubation) Start->Seed Treat 2. Add Compounds (Vehicle, Test Articles, Positive Control) Seed->Treat Incubate 3. Incubate (48-72 hours) Treat->Incubate Add_MTT 4. Add MTT Reagent (3-4 hour incubation) Incubate->Add_MTT Solubilize 5. Solubilize Formazan (Add DMSO) Add_MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Analyze 7. Analyze Data (Calculate % Viability, Determine IC₅₀) Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Contrasting Mechanisms of Acquired Resistance

The development of drug resistance is a major challenge in therapy. The divergent mechanisms of action of these two compound classes give rise to distinct resistance profiles.

  • Methotrexate Resistance: Resistance to MTX is often multifactorial and related to its metabolic pathway. Common mechanisms include:

    • Impaired cellular uptake due to downregulation of folate carriers.[24]

    • Gene amplification of DHFR, leading to overexpression of the target enzyme.[24]

    • Mutations in the DHFR gene that reduce methotrexate binding affinity.[25]

    • Decreased polyglutamation of methotrexate, which is required to trap the drug inside the cell.[24]

  • Pyrazolo[3,4-d]pyrimidine Resistance: As targeted agents, resistance is most commonly associated with alterations in the drug target itself. The most well-characterized mechanism is the acquisition of secondary mutations within the kinase domain that prevent the inhibitor from binding. A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR inhibitors.[12] Other mechanisms include the activation of bypass signaling pathways.

Structural Comparison: Bioisosteres in Action

The therapeutic activity of both compound classes is rooted in their ability to mimic endogenous molecules. Methotrexate mimics folic acid to block its enzyme, while pyrazolo[3,4-d]pyrimidines mimic adenine to block ATP-binding sites.

Structural_Comparison cluster_0 Pyrazolo[3,4-d]pyrimidine Core cluster_1 Adenine (Purine Core) cluster_2 Methotrexate cluster_3 Folic Acid PZP Adenine MTX FolicAcid

References

The Structural Nuances of Potency: A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-1H-pyrazol-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for its ability to form key interactions with a multitude of biological targets.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] Within this versatile chemical family, the 3-Chloro-1H-pyrazol-4-amine core has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 3-Chloro-1H-pyrazol-4-amine derivatives, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The 3-Chloro-1H-pyrazol-4-amine Scaffold: A Privileged Starting Point

The 3-Chloro-1H-pyrazol-4-amine moiety offers a unique combination of structural features that make it an attractive scaffold for kinase inhibitor design. The pyrazole ring itself can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[4] The 4-amino group provides a convenient handle for the introduction of various substituents to explore the solvent-exposed region and other pockets of the kinase, while the 3-chloro group can serve as a key interaction point or be displaced to introduce further diversity.

Comparative Analysis of Structure-Activity Relationships

The biological activity of derivatives of 3-Chloro-1H-pyrazol-4-amine is profoundly influenced by the nature and position of substituents on the pyrazole ring (N1 position) and the 4-amino group. The following sections dissect the SAR based on available data, primarily focusing on their activity as kinase inhibitors.

Substitutions at the N1 Position of the Pyrazole Ring

The N1 position of the pyrazole ring is often a critical point for modification to enhance potency and modulate pharmacokinetic properties. While extensive SAR data for N1-substituted 3-Chloro-1H-pyrazol-4-amine is not widely published in a single comprehensive study, we can infer key relationships from studies on related pyrazole-based kinase inhibitors.

For instance, in a series of 4-(pyrazol-3-yl)-pyridines as JNK inhibitors, N-alkylation of the pyrazole ring was found to decrease polarity, which can be beneficial for brain penetration.[5] However, this modification also led to a slight decrease in inhibitory potency, highlighting a common trade-off in drug design.[5] The introduction of a methyl group on the pyrazole nitrogen in one series of JNK inhibitors resulted in a decrease in JNK3 inhibition.[5]

Substitutions at the 4-Amino Group: Exploring the Solvent-Exposed Region

The 4-amino group of the 3-Chloro-1H-pyrazol-4-amine scaffold provides a vector for introducing substituents that can interact with the solvent-exposed region of the kinase active site. This position is crucial for enhancing potency and achieving selectivity.

In a study on 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which share a similar 4-amino-3-chloro motif, the biological activity was shown to be strongly dependent on the side groups attached to the amino function.[6] This underscores the importance of the substituent at this position for biological activity.

For pyrazole-based inhibitors in general, the introduction of larger, more complex moieties at the amino position can lead to interactions with additional pockets within the kinase active site, often resulting in increased potency. For example, in a series of pyrazolo[3,4-d]pyrimidine-peptide conjugates designed as Src kinase inhibitors, linking the pyrazole core to a peptide sequence via the amino group dramatically increased inhibitory activity.[7] This suggests that extending from the 4-amino position with carefully chosen groups can be a highly effective strategy for improving potency.

Experimental Protocols: A Representative Synthesis

To provide a practical context for the synthesis of these derivatives, a representative protocol for the N-arylation of a pyrazole amine is described below. This method is a common approach to introduce diversity at the amino position.

Synthesis of N-Aryl-3-chloro-1H-pyrazol-4-amine Derivatives

  • Starting Materials: 3-Chloro-1H-pyrazol-4-amine, substituted aryl halide (e.g., aryl bromide or iodide), palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane).

  • Reaction Setup: To a reaction vessel, add 3-Chloro-1H-pyrazol-4-amine (1 equivalent), the aryl halide (1.1 equivalents), the palladium catalyst (e.g., 2 mol %), the ligand (e.g., 4 mol %), and the base (e.g., 2 equivalents).

  • Solvent Addition and Degassing: Add the anhydrous solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-3-chloro-1H-pyrazol-4-amine derivative.

The rationale behind using a palladium-catalyzed cross-coupling reaction (such as the Buchwald-Hartwig amination) is its high efficiency and functional group tolerance, allowing for the synthesis of a diverse library of N-aryl derivatives for SAR studies.

Data Presentation: Comparative Biological Activity

While a comprehensive table for 3-Chloro-1H-pyrazol-4-amine derivatives is not available in a single source, the following table presents a conceptual framework for how such data would be organized to facilitate SAR analysis. The data is illustrative and based on general trends observed in related pyrazole kinase inhibitors.

Compound IDR1 (N1-substituent)R2 (4-Amino substituent)Target KinaseIC50 (nM)Key SAR Insights
1a HHKinase X>10000Unsubstituted core shows weak activity.
1b CH3HKinase X5000Small alkyl at N1 slightly improves activity.
1c HPhenylKinase X800Aryl group at 4-amino enhances potency.
1d H4-MethoxyphenylKinase X350Electron-donating group on the phenyl ring is favorable.
1e H4-ChlorophenylKinase X600Electron-withdrawing group is less favorable than EDG.
1f CH34-MethoxyphenylKinase X200Combination of N1-alkylation and favorable 4-amino substituent improves potency.

Visualization of Key Relationships

To visually represent the core concepts discussed, the following diagrams are provided.

General Structure-Activity Relationship of 3-Chloro-1H-pyrazol-4-amine Derivatives

SAR_Summary cluster_N1 N1-Position Modifications cluster_C4_Amine 4-Amino Group Modifications Core 3-Chloro-1H-pyrazol-4-amine Core N1_sub Alkyl/Aryl Substituents (R1) Core->N1_sub Substitution at N1 C4_sub Aryl/Heteroaryl/Alkyl Chains (R2) Core->C4_sub Substitution at 4-NH2 N1_effect Modulates solubility Can impact potency N1_sub->N1_effect Impacts Activity Biological Activity (e.g., Kinase Inhibition) N1_effect->Activity Influences C4_effect Key for potency and selectivity Interacts with solvent-exposed region C4_sub->C4_effect Determines C4_effect->Activity Strongly Influences

A simplified diagram illustrating the key modification points on the 3-Chloro-1H-pyrazol-4-amine scaffold and their general impact on biological activity.

Experimental Workflow for Synthesis and Evaluation

Workflow start Starting Material: 3-Chloro-1H-pyrazol-4-amine synthesis Palladium-Catalyzed N-Arylation start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (Kinase Assays) characterization->screening sar Structure-Activity Relationship Analysis screening->sar end Lead Compound Identification sar->end

A flowchart depicting the typical experimental workflow for the synthesis, purification, characterization, and biological evaluation of 3-Chloro-1H-pyrazol-4-amine derivatives to establish SAR.

Conclusion and Future Directions

The 3-Chloro-1H-pyrazol-4-amine scaffold represents a valuable starting point for the design of novel kinase inhibitors. The available data, though not extensive for this specific core, suggests that systematic modifications at the N1 position and, more critically, at the 4-amino group can lead to potent and selective compounds. Future research should focus on generating comprehensive SAR data for this scaffold against a panel of kinases to fully unlock its therapeutic potential. The synthesis of diverse libraries of derivatives, coupled with robust biological evaluation, will be key to identifying lead compounds for further development in areas such as oncology and inflammatory diseases.

References

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Study of Chloro- vs. Bromo- vs. Iodo-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of Halogen in Pyrazole Functionalization

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in medicinal chemistry is particularly profound, where the pyrazole scaffold features prominently in a multitude of clinically significant drugs.[3][4] The functionalization of this privileged heterocycle via Suzuki coupling is a cornerstone of drug discovery, allowing for the rapid generation of molecular diversity.

However, the success of a Suzuki coupling on a pyrazole core is not merely a matter of choosing a catalyst and base. A critical, strategic decision lies in the selection of the halogenated pyrazole precursor: iodo-, bromo-, or chloro-pyrazole. This choice is a nuanced balance of reactivity, stability, cost, and susceptibility to side reactions. This guide provides an in-depth comparative analysis, grounded in experimental data, to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns. We will dissect the performance of each halogen, explain the causality behind experimental choices, and provide actionable protocols for practical application.

Mechanistic Underpinnings: Reactivity Trends and a Critical Caveat

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is frequently the rate-determining step.[8]

The reactivity of the halopyrazole is therefore inversely correlated with the strength of the C-X bond (C-Cl > C-Br > C-I).[3][9] This fundamental principle dictates the classic reactivity trend:

Iodo-pyrazole > Bromo-pyrazole > Chloro-pyrazole

This trend suggests that iodo-pyrazoles are the most reactive, allowing for milder reaction conditions, while chloro-pyrazoles are the most inert, demanding highly active catalyst systems.[3][8][9]

However, a critical counterpoint exists that complicates this simple picture: the propensity for an undesired side reaction known as dehalogenation (or protodehalogenation). This pathway, where the halogen is replaced by a hydrogen atom, can significantly reduce the yield of the desired coupled product. Notably, iodo-pyrazoles are the most susceptible to this side reaction.[10][11][12][13] Consequently, in certain contexts, the seemingly less reactive bromo- and even chloro-pyrazoles can provide superior overall yields and a cleaner reaction profile.[10][11][12][13]

Furthermore, the presence of an unprotected N-H group on the pyrazole ring can inhibit the palladium catalyst through complexation, a challenge that must be considered during methods development.[14]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition Ar-X (Halo-pyrazole) Transmetalation_Complex Ar-Pd(II)(R)L₂ Oxidative_Addition->Transmetalation_Complex Transmetalation R-B(OR)₂ Base Transmetalation_Complex->Pd(0)L2 Reductive Elimination Ar-R (Product) Product Coupled Product (Ar-R) ArX Halo-pyrazole (Ar-X, X=I, Br, Cl) Boronic_Acid Organoboron Reagent (R-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis

The choice of halogen should be a deliberate one, tailored to the specific synthetic challenge. Below is a detailed breakdown of each substrate class.

Iodo-Pyrazoles: The Highly Reactive but Temperamental Substrate
  • Performance Profile: Iodo-pyrazoles exhibit the highest reactivity due to the low C-I bond dissociation energy. This facilitates the crucial oxidative addition step, often allowing for lower catalyst loadings, milder temperatures, and shorter reaction times.

  • Causality of Challenges: Their high reactivity is a double-edged sword. The same weak C-I bond that accelerates oxidative addition also makes the organopalladium intermediate susceptible to side reactions, most notably protodehalogenation. This is especially problematic in the presence of proton sources like water or alcohols in the solvent system.[15]

  • Experimental Considerations: While simple catalysts like Pd(PPh₃)₄ can sometimes be effective, controlling the dehalogenation side reaction is paramount. This may involve using anhydrous solvents, carefully selected bases (weaker bases like K₂CO₃ can sometimes be better than strong ones like NaOtBu), or advanced ligand systems that promote reductive elimination over side pathways.[15]

  • Strategic Application: Use iodo-pyrazoles when coupling with thermally sensitive or unstable boronic acids where mild conditions are essential. They are also a good starting point for initial screening, but be prepared to troubleshoot dehalogenation.

Bromo-Pyrazoles: The Reliable and Versatile Workhorse
  • Performance Profile: Bromo-pyrazoles represent the "gold standard" for many Suzuki applications. They offer a robust balance between reactivity and stability, making them far less prone to dehalogenation than their iodo-analogs while still being reactive enough for efficient coupling.[3][10][11]

  • Causality of Performance: The stronger C-Br bond requires more energetic conditions or, more commonly, a more active catalyst system to facilitate oxidative addition compared to iodo-pyrazoles. However, this increased stability is precisely what mitigates the risk of unwanted side reactions.

  • Experimental Considerations: Success with bromo-pyrazoles often relies on the use of modern, highly active catalyst systems. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and their corresponding palladium pre-catalysts (e.g., XPhos Pd G2/G3) are frequently employed to achieve high yields.[10][15]

  • Strategic Application: Bromo-pyrazoles should be considered the default starting point for most Suzuki coupling endeavors. Their reliability, good to excellent yields across a wide range of coupling partners, and manageable reactivity make them a dependable choice for both small-scale library synthesis and larger-scale campaigns.[10][16]

Chloro-Pyrazoles: The Challenging but Economical Option
  • Performance Profile: As the least reactive of the series, chloro-pyrazoles present the greatest synthetic challenge.[17] The strength of the C-Cl bond makes oxidative addition exceptionally difficult, and standard catalyst systems like Pd(PPh₃)₄ are typically ineffective.[15]

  • Causality of Challenges & Advantages: The inertness of the C-Cl bond necessitates the use of highly specialized and powerful catalyst systems. However, this same property makes them highly resistant to dehalogenation.[10][11] The primary driver for using chloro-pyrazoles is economic; chlorinated starting materials are often significantly cheaper and more readily available than their brominated or iodinated counterparts, a crucial factor in process chemistry and large-scale synthesis.

  • Experimental Considerations: Overcoming the activation barrier of chloro-pyrazoles is entirely dependent on catalyst selection. State-of-the-art, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are mandatory.[15][18] These ligands promote the formation of the active low-coordinate Pd(0) species required to break the strong C-Cl bond.

  • Strategic Application: Employ chloro-pyrazoles for late-stage diversification where the corresponding bromo- or iodo-pyrazole is unstable or inaccessible, and in process development where cost-of-goods is a primary concern. Their use requires a commitment to catalyst screening and optimization.

Data Presentation: At-a-Glance Comparison and Experimental Evidence

Table 1: Summary of Halopyrazole Performance Characteristics
FeatureIodo-PyrazoleBromo-PyrazoleChloro-Pyrazole
Relative Reactivity HighestIntermediateLowest
C-X Bond Strength WeakestIntermediateStrongest
Propensity to Dehalogenate HighLow to ModerateVery Low
Typical Catalyst Needs Can work with basic catalysts (e.g., Pd(PPh₃)₄), but often needs optimization to avoid side reactions.Requires modern, active catalysts (e.g., XPhos, SPhos) for high efficiency.Requires highly active, specialized catalysts (e.g., bulky phosphines, NHCs).
Ideal Use Case Mild condition requirements, sensitive substrates.General purpose, reliable workhorse.Cost-sensitive, large-scale synthesis.
Table 2: Selected Experimental Data for Suzuki Coupling of Halopyrazoles
EntryHalopyrazole SubstrateBoronic Acid PartnerCatalyst / Ligand (mol%)Base / SolventTemp (°C) / Time (h)Yield (%)Reference
14-Iodo-1H-pyrazolePhenylboronic acidXPhos Pd G2 (2)K₂CO₃ / EtOH:H₂OMW, 120°C / 0.5h65% (with 25% dehalogenation)[10],[12]
24-Bromo-1H-pyrazolePhenylboronic acidXPhos Pd G2 (2)K₂CO₃ / EtOH:H₂OMW, 120°C / 0.5h95%[10],[12]
34-Chloro-1H-pyrazolePhenylboronic acidXPhos Pd G2 (2)K₂CO₃ / EtOH:H₂OMW, 120°C / 0.5h94%[10],[12]
43-Bromo-1H-pyrazole4-Fluorophenylboronic acidP1 (XPhos pre-catalyst) (6-7)K₃PO₄ / Dioxane:H₂O100°C / 24h72%[14]
54-Bromo-1H-pyrazole3-Thienylboronic acidP1 (XPhos pre-catalyst) (6-7)K₃PO₄ / Dioxane:H₂O100°C / 24h61%[14],[16]

Note: The data in Table 2 illustrates the key trends. While iodo-pyrazoles are reactive, they can suffer from significant dehalogenation (Entry 1). Bromo- and chloro-pyrazoles, with an appropriate catalyst, can provide superior yields due to the suppression of this side reaction (Entries 2 & 3). Entries 4 & 5 demonstrate the broad applicability of bromo-pyrazoles with different coupling partners.

Experimental Protocols and Optimization

General Protocol for Suzuki-Miyaura Coupling of a Halopyrazole

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the halopyrazole (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5–10 minutes by evacuating and backfilling three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 1–5 mol%) and the degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O, EtOH/H₂O).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or a microwave reactor and stir at the desired temperature (typically 80–120 °C) for the specified time (0.5–24 h).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine completion.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Optimization_Logic cluster_chloro Challenge: Low Reactivity (Chloro-pyrazoles) cluster_iodo Challenge: Dehalogenation (Iodo-pyrazoles) start_cl Low Yield cat_cl Increase Catalyst Activity start_cl->cat_cl Primary Strategy temp_cl Increase Temperature start_cl->temp_cl Secondary Strategy base_cl Screen Stronger Bases (K₃PO₄, Cs₂CO₃) start_cl->base_cl Tertiary Strategy ligand_cl Screen Bulky, e⁻-rich Ligands (XPhos, SPhos, RuPhos, NHCs) cat_cl->ligand_cl start_io Dehalogenation Byproduct solvent_io Use Anhydrous Solvent (e.g., Dioxane, Toluene) start_io->solvent_io Primary Strategy base_io Screen Weaker, Non-nucleophilic Bases (K₂CO₃, CsF) start_io->base_io Secondary Strategy temp_io Lower Temperature start_io->temp_io Tertiary Strategy

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in the development of targeted kinase inhibitors. Its structural resemblance to the adenine ring of ATP allows it to effectively compete for the kinase hinge region, making it a privileged structure in medicinal chemistry.[1][2][3] This guide provides an in-depth comparison of notable pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, supported by experimental data and detailed protocols for their in vitro evaluation. Our focus is to equip you with the necessary knowledge to critically assess and compare the performance of these compounds in a preclinical setting.

The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purines, enabling it to mimic the binding of ATP to the active site of kinases.[4][5] This fundamental interaction has been exploited to develop a multitude of inhibitors targeting a wide array of kinases implicated in cancer and other diseases.[6] Prominent examples include the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, used in the treatment of B-cell malignancies.[1][6] The versatility of this scaffold allows for chemical modifications that can fine-tune potency and selectivity towards specific kinase targets.[1][2]

Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The in vitro efficacy of a kinase inhibitor is primarily defined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. Below is a comparative summary of well-characterized pyrazolo[3,4-d]pyrimidine inhibitors against key kinase targets.

InhibitorPrimary Target(s)Reported IC50 (nM)Key Cellular Effects
Ibrutinib BTK0.5 - 7.95[7]Inhibition of B-cell receptor signaling, induction of apoptosis in B-cell malignancies.
PP1 Src family kinases (Src, Lck)170 (Src), 5 (Lck)Inhibition of Src-mediated signaling pathways, anti-proliferative effects.
PP2 Src family kinases (Src, Lck)100 (Src), 4 (Lck)Similar to PP1, often used as a tool compound for studying Src family kinase function.
SI306 SrcLow micromolar range[8]Induces apoptosis and oxidative stress in glioblastoma cells.[8][9]
Compound 12b VEGFR-263[10]Potent anti-angiogenic activity.[10]
Compound 14 CDK2/cyclin A257[11]Potent anti-proliferative activity against various cancer cell lines.[11]

Key In Vitro Evaluation Workflows

A thorough in vitro evaluation of a novel pyrazolo[3,4-d]pyrimidine kinase inhibitor involves a multi-faceted approach, starting from biochemical assays to assess direct enzyme inhibition and progressing to cell-based assays to determine its effects in a more physiological context.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a Biochemical Kinase Assay (IC50 Determination) b Kinase Selectivity Profiling a->b Assess Specificity c Cell Viability/Proliferation Assay (e.g., MTS/MTT) a->c Confirm Cellular Potency d Analysis of Downstream Signaling (Western Blot) c->d Investigate Mechanism e Cell Cycle Analysis (Flow Cytometry) d->e Elucidate Cellular Fate f Apoptosis Assay (e.g., Annexin V Staining) d->f Confirm Apoptotic Induction

Caption: In Vitro Evaluation Workflow.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of a pyrazolo[3,4-d]pyrimidine inhibitor against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to ATP. This newly synthesized ATP is used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[12]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Pyrazolo[3,4-d]pyrimidine inhibitor (test compound)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or 5% DMSO (for control wells).[13]

  • Add 2 µL of the kinase diluted in kinase buffer.

  • Add 2 µL of the substrate/ATP mixture. The optimal concentrations of kinase, substrate, and ATP should be determined empirically for each kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[4]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[13]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • IC50 Calculation: The luminescence signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTS)

This assay determines the effect of the pyrazolo[3,4-d]pyrimidine inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The MTS tetrazolium compound is reduced by viable cells with active metabolism to a colored formazan product that is soluble in the cell culture medium. The quantity of formazan is directly proportional to the number of living cells.[14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazolo[3,4-d]pyrimidine inhibitor

  • MTS reagent containing an electron coupling reagent (e.g., PES)[15]

  • 96-well clear-bottom microplates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of the MTS reagent to each well.[15]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[15]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

Analysis of Downstream Signaling (Western Blot)

This protocol is used to assess the effect of the inhibitor on the phosphorylation status of the target kinase and its downstream substrates.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using phospho-specific antibodies, one can determine if an inhibitor is blocking the phosphorylation of its target and downstream signaling components.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the cells with ice-cold RIPA buffer and determine the protein concentration of each lysate.

  • Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL reagent and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels. Re-probe the membrane with an antibody against the total protein as a loading control.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) like EGFR, a common target for pyrazolo[3,4-d]pyrimidine inhibitors.

G Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds and Activates PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK Inhibits (ATP-competitive) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

A Comparative Guide to the X-ray Crystallographic Analysis of 3-Chloro-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 3-Chloro-1H-pyrazol-4-amine Derivatives in Drug Discovery

The 3-chloro-1H-pyrazol-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The precise three-dimensional arrangement of atoms and functional groups within these molecules is paramount, as it dictates their interaction with biological targets, ultimately governing their efficacy and selectivity. A profound understanding of their molecular architecture is therefore indispensable for rational drug design and the development of novel therapeutics.[1]

This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of 3-chloro-1H-pyrazol-4-amine derivatives. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for researchers aiming to unequivocally determine the structure of these vital compounds.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound.[2] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an atomic-level snapshot of the molecule.[3]

Causality in Experimental Design: Why X-ray Crystallography is Crucial for Pyrazole Derivatives

The pyrazole ring system can present several structural ambiguities that are challenging to resolve by spectroscopic methods alone:

  • Tautomerism and Isomerism: Pyrazole derivatives can exist as different tautomers and regioisomers, which can be difficult to distinguish using techniques like NMR spectroscopy, especially in cases of rapid proton exchange.[4]

  • Conformational Analysis: The orientation of substituents on the pyrazole ring and their intramolecular interactions are critical for biological activity. X-ray crystallography provides precise dihedral angles and reveals the preferred conformation in the solid state.

  • Intermolecular Interactions: Understanding the hydrogen bonding networks and other intermolecular forces in the crystal lattice can provide insights into the compound's physical properties and potential for polymorphism.

Experimental Protocol: A Step-by-Step Guide to X-ray Crystallographic Analysis

The successful determination of a crystal structure is a multi-step process that demands meticulous execution.

1. Crystal Growth (The Achilles' Heel of Crystallography): The primary limitation of SCXRD is the prerequisite of a high-quality single crystal.[3] Growing diffraction-quality crystals of 3-chloro-1H-pyrazol-4-amine derivatives can be challenging due to factors like high polarity and the potential for multiple hydrogen bonding interactions leading to rapid precipitation.

  • Solvent Selection: A systematic screening of solvents with varying polarities is crucial. Common choices include methanol, ethanol, acetonitrile, and mixtures thereof.

  • Crystallization Techniques:

    • Slow Evaporation: The simplest method, where a saturated solution is left undisturbed to allow for slow evaporation of the solvent.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

2. Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[1]

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares procedures to minimize the difference between the observed and calculated structure factors.[1]

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization of 3-chloro-1H-pyrazol-4-amine derivatives relies on a synergistic approach employing various analytical techniques.

Technique Information Provided Advantages for Pyrazole Derivatives Limitations for Pyrazole Derivatives
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguously resolves tautomerism and isomerism. Provides precise conformational data.Requires high-quality single crystals, which can be difficult to grow. Provides solid-state structure, which may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution.Excellent for determining the overall molecular framework and identifying the presence of different isomers in solution.[5]Can be ambiguous in distinguishing certain regioisomers and tautomers without advanced 2D techniques. Broad signals can occur due to proton exchange.[4]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.Confirms molecular formula. Fragmentation patterns can provide clues about the structure and substituents.Generally cannot distinguish between isomers. Fragmentation can be complex and difficult to interpret without reference compounds.[6]
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters.Useful for analyzing bulk powder samples and identifying different polymorphic forms.[7]Does not provide detailed atomic positions or connectivity information.[7]

Visualizing the Workflow: From Synthesis to Structural Elucidation

Structural_Elucidation_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Structural Analysis cluster_Confirmation Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Initial Characterization MS MS Purification->MS Molecular Weight SCXRD SCXRD Purification->SCXRD Crystal Growth PXRD PXRD Purification->PXRD Bulk Analysis Confirmed_Structure Confirmed_Structure NMR->Confirmed_Structure MS->Confirmed_Structure SCXRD->Confirmed_Structure Definitive Structure PXRD->Confirmed_Structure

Caption: Workflow for the synthesis and structural elucidation of 3-chloro-1H-pyrazol-4-amine derivatives.

Logical Relationships in Analytical Approaches

Analytical_Relationships Hypothesized_Structure Hypothesized_Structure NMR_Data NMR_Data Hypothesized_Structure->NMR_Data Provides Connectivity MS_Data MS_Data Hypothesized_Structure->MS_Data Confirms Mass Final_Structure Final_Structure NMR_Data->Final_Structure Supports MS_Data->Final_Structure Supports X-ray_Data X-ray_Data X-ray_Data->Final_Structure Definitively Determines

Caption: Logical relationships between different analytical techniques for structure determination.

Case Study: Crystal Structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine

A prime example illustrating the power of X-ray crystallography is the structure determination of 5-chloro-1-phenyl-1H-pyrazol-4-amine, a close analog of the target scaffold.

The crystal structure reveals key features that would be challenging to ascertain by other means:

  • Planarity and Torsion Angles: The pyrazole and phenyl rings are not coplanar, exhibiting a dihedral angle of 45.65 (6)°. The amino group is also significantly twisted with respect to the pyrazole ring plane, with a dihedral angle of 48 (2)°.[3]

  • Hydrogen Bonding: The crystal packing is stabilized by N—H⋯N hydrogen bonds, connecting the molecules into chains.[3]

Table 1: Crystallographic Data for 5-Chloro-1-phenyl-1H-pyrazol-4-amine [3]

ParameterValue
Chemical FormulaC₉H₈ClN₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8926 (6)
b (Å)9.9679 (13)
c (Å)22.617 (2)
β (°)92.795 (11)
Volume (ų)876.52 (19)
Z4

Conclusion: An Integrated Approach for Unambiguous Structural Assignment

The structural elucidation of 3-chloro-1H-pyrazol-4-amine derivatives is a critical step in the drug discovery pipeline. While NMR and mass spectrometry provide essential information regarding connectivity and molecular weight, single-crystal X-ray crystallography remains the unparalleled technique for the definitive determination of the three-dimensional atomic arrangement. Its ability to resolve ambiguities related to isomerism, tautomerism, and conformation is indispensable for establishing a clear structure-activity relationship.

For researchers and drug development professionals, an integrated analytical approach is paramount. The initial characterization by spectroscopic methods should be complemented, whenever possible, by a high-resolution crystal structure. This not only provides irrefutable proof of the molecular architecture but also offers invaluable insights into the intermolecular interactions that govern the solid-state properties of these promising therapeutic agents.

References

A Senior Application Scientist's Guide to the Synthesis of Fully Substituted Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its prevalence stems from its ability to engage in a variety of biological interactions, rendering it a privileged scaffold in drug design. The therapeutic potential of pyrazole-containing compounds is often unlocked or optimized by the specific substitution pattern on the pyrazole ring. Consequently, the efficient and controlled synthesis of fully substituted pyrazoles is of paramount importance to researchers in academia and the pharmaceutical industry.

This guide provides an in-depth, comparative analysis of the most pertinent synthetic routes to fully substituted pyrazoles. We will move beyond a simple recitation of methods to a critical evaluation of their performance, supported by experimental data and detailed protocols. This document is designed to empower you, the researcher, to make informed decisions when selecting a synthetic strategy tailored to your specific target molecule and research goals.

The Landscape of Pyrazole Synthesis: An Overview

The construction of the pyrazole ring has been a subject of intense research for over a century. Classical methods, such as the Knorr synthesis, remain workhorses in the field, while modern techniques, including multicomponent reactions and transition-metal catalysis, offer novel avenues to complex pyrazole derivatives. The choice of synthetic route is often a trade-off between factors like starting material availability, desired substitution pattern, reaction efficiency, and scalability.

Herein, we will dissect and compare four major strategies for the synthesis of fully substituted pyrazoles:

  • The Knorr Pyrazole Synthesis: A classic and reliable condensation reaction.

  • 1,3-Dipolar Cycloaddition: A powerful tool for regioselective pyrazole formation.

  • Multicomponent Reactions (MCRs): An efficient approach for generating molecular diversity.

  • Transition-Metal-Catalyzed C-H Functionalization: A modern method for late-stage modification of the pyrazole core.

The Knorr Pyrazole Synthesis: The Enduring Classic

First reported in 1883, the Knorr pyrazole synthesis is the archetypal method for constructing the pyrazole ring.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]

Mechanism and Regioselectivity

The reaction typically proceeds under acidic or basic conditions. The mechanism involves the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine.[3] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

A critical consideration in the Knorr synthesis is regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[4] The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[4]

View DOT script for Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Fully Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Fully Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: General mechanism of the Knorr pyrazole synthesis.

Performance and Applications

The Knorr synthesis is valued for its operational simplicity and the use of readily available starting materials. Yields are often high, particularly when the regioselectivity is not a concern. It is a highly versatile method, accommodating a wide range of substituents on both the dicarbonyl and hydrazine components.

However, the lack of predictable regioselectivity with unsymmetrical substrates can be a significant drawback, often requiring tedious separation of isomers. Modern variations of the Knorr synthesis have sought to address this issue through the use of specific catalysts or reaction conditions to favor the formation of a single regioisomer.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone derivative, a common outcome of the Knorr reaction with β-ketoesters.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

Procedure:

  • In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition can be exothermic and should be done with caution.

  • Heat the reaction mixture under reflux for 1 hour.

  • Cool the resulting viscous syrup in an ice bath.

  • Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.

  • Collect the crude product by vacuum filtration and wash with cold diethyl ether.

  • Recrystallize the crude product from ethanol to obtain the purified pyrazolone.

1,3-Dipolar Cycloaddition: Precision in Ring Construction

1,3-Dipolar cycloaddition reactions are a powerful and highly regioselective method for the synthesis of five-membered heterocycles, including pyrazoles. This approach involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkyne or an alkene.

Mechanism and Regioselectivity

The most common 1,3-dipolar cycloaddition for pyrazole synthesis involves the reaction of a nitrile imine with an alkyne. The nitrile imine is often generated in situ from a hydrazonoyl halide in the presence of a base. The cycloaddition proceeds in a concerted or stepwise manner to form the pyrazole ring with a high degree of regiocontrol, which is a significant advantage over the Knorr synthesis.

View DOT script for 1,3-Dipolar Cycloaddition Mechanism

Dipolar_Cycloaddition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine In situ generation Alkyne Alkyne Pyrazole Fully Substituted Pyrazole Alkyne->Pyrazole Base Base Base->Nitrile_Imine Nitrile_Imine->Pyrazole [3+2] Cycloaddition

Dipolar_Cycloaddition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine In situ generation Alkyne Alkyne Pyrazole Fully Substituted Pyrazole Alkyne->Pyrazole Base Base Base->Nitrile_Imine Nitrile_Imine->Pyrazole [3+2] Cycloaddition

Caption: General mechanism of pyrazole synthesis via 1,3-dipolar cycloaddition.

Performance and Applications

The primary advantage of 1,3-dipolar cycloaddition is the excellent control over regioselectivity, allowing for the synthesis of a single, well-defined pyrazole isomer. The reactions are often performed under mild conditions and tolerate a wide variety of functional groups on both the 1,3-dipole and the dipolarophile.

A potential limitation is the need to prepare the 1,3-dipole precursor, which may add steps to the overall synthetic sequence. However, the high regioselectivity and functional group tolerance often outweigh this drawback, especially when synthesizing complex, highly functionalized pyrazoles.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a general procedure for the synthesis of a trisubstituted pyrazole via the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne.

Materials:

  • Hydrazonoyl chloride

  • Terminal alkyne

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., THF, toluene)

Procedure:

  • To a solution of the hydrazonoyl chloride (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in an anhydrous solvent under an inert atmosphere, add triethylamine (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs) are one-pot processes in which three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials.[5] MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules.[5]

Mechanism and Versatility

The mechanisms of MCRs for pyrazole synthesis are diverse and often involve a cascade of reactions, such as condensation, Michael addition, and cyclization, occurring in a single pot. A common strategy involves the reaction of a β-ketoester, an aldehyde, a hydrazine, and a nitrile source.

The versatility of MCRs allows for the synthesis of a wide array of highly substituted and fused pyrazole derivatives by simply varying the starting components. This makes MCRs an attractive strategy for the discovery of new bioactive compounds.

View DOT script for Multicomponent Reaction Workflow

MCR_Workflow cluster_reactants Reactants Aldehyde Aldehyde One_Pot One-Pot Reaction (Catalyst, Solvent, Temp) Aldehyde->One_Pot Ketoester β-Ketoester Ketoester->One_Pot Hydrazine Hydrazine Hydrazine->One_Pot Nitrile Nitrile Source Nitrile->One_Pot Pyrazole Highly Substituted Pyrazole One_Pot->Pyrazole

MCR_Workflow cluster_reactants Reactants Aldehyde Aldehyde One_Pot One-Pot Reaction (Catalyst, Solvent, Temp) Aldehyde->One_Pot Ketoester β-Ketoester Ketoester->One_Pot Hydrazine Hydrazine Hydrazine->One_Pot Nitrile Nitrile Source Nitrile->One_Pot Pyrazole Highly Substituted Pyrazole One_Pot->Pyrazole

Caption: General workflow for a four-component pyrazole synthesis.

Performance and Applications

The key advantages of MCRs are their high efficiency, operational simplicity, and the ability to generate significant molecular diversity from simple starting materials.[5] They often proceed with high atom economy and can be performed under environmentally friendly conditions.

However, the optimization of MCRs can be challenging due to the number of variables involved. The regioselectivity can also be an issue in some cases, depending on the specific reaction and substrates.

Experimental Protocol: One-Pot, Three-Component Synthesis of a Polysubstituted Pyrazole

This protocol describes a general procedure for the synthesis of a highly substituted pyrazole via a one-pot, three-component reaction.[6]

Materials:

  • Aldehyde

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Diazo compound (e.g., ethyl diazoacetate) or a tosyl hydrazone

  • Piperidinium acetate (catalyst)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 equivalent), the 1,3-dicarbonyl compound (1.0 equivalent), and piperidinium acetate (20 mol%).

  • Heat the mixture at 70 °C for approximately 10 minutes.

  • Add DMSO (as solvent) and the diazo compound or tosyl hydrazone (1.01 equivalents) to the reaction mixture.

  • Continue heating at 70 °C for 12 hours under an open atmosphere (or oxygen).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Transition-Metal-Catalyzed C-H Functionalization: The Modern Approach to Derivatization

Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for the synthesis of complex organic molecules. This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[7]

Mechanism and Regioselectivity

In the context of pyrazole synthesis, C-H functionalization is typically used for the late-stage modification of a pre-existing pyrazole core. Palladium catalysis is commonly employed for the direct arylation of pyrazoles.[8] The reaction often proceeds via a concerted metalation-deprotonation mechanism, where a directing group on the pyrazole nitrogen guides the metal catalyst to a specific C-H bond. The regioselectivity is therefore highly dependent on the directing group and the reaction conditions.

View DOT script for Pd-Catalyzed C-H Arylation Workflow

CH_Arylation_Workflow cluster_reactants Reactants Pyrazole N-Substituted Pyrazole Catalytic_System Pd Catalyst Ligand, Base Pyrazole->Catalytic_System Aryl_Halide Aryl Halide Aryl_Halide->Catalytic_System Arylated_Pyrazole C-H Arylated Pyrazole Catalytic_System->Arylated_Pyrazole C-H Activation & Cross-Coupling CH_Arylation_Workflow cluster_reactants Reactants Pyrazole N-Substituted Pyrazole Catalytic_System Pd Catalyst Ligand, Base Pyrazole->Catalytic_System Aryl_Halide Aryl Halide Aryl_Halide->Catalytic_System Arylated_Pyrazole C-H Arylated Pyrazole Catalytic_System->Arylated_Pyrazole C-H Activation & Cross-Coupling

References

Comparative Cytotoxicity of Pyrazolo[3,4-d]pyrimidines in Cancer Cell Lines: A Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Pyrazolo[3,4-d]pyrimidines in Oncology

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and significant therapeutic potential, particularly in oncology.[1][2][3] This heterocyclic ring system is considered a "privileged scaffold" because its structure can be readily modified to interact with a wide array of biological targets with high affinity and specificity. Its structural similarity to endogenous purines allows it to function as an ATP-competitive inhibitor for a multitude of kinases, which are often dysregulated in cancer.[1][4]

The primary mechanism by which many pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1][3] These enzymes are critical regulators of cellular processes, including proliferation, survival, and angiogenesis.[1] By targeting kinases such as Cyclin-Dependent Kinases (CDKs), Src family kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can effectively halt the uncontrolled growth and spread of cancer cells.[3][4][5][6] This guide provides a comparative analysis of the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives against several cancer cell lines, delves into their mechanisms of action, and provides standardized protocols for their validation.

Comparative Cytotoxicity Analysis

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency. The data is compiled from multiple studies to provide a broad overview of the activity of this class of compounds and to allow for a comparative assessment against established chemotherapeutic agents.

Table 1: Comparative IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives and Standard Chemotherapeutics in Various Cancer Cell Lines.

Compound ID/NameTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
Series 1: Targeting EGFR
Compound 12bA549 (Lung)8.21Erlotinib6.77[7]
HCT-116 (Colon)19.56Erlotinib19.22[7]
Series 2: Targeting VEGFR-2
Compound 12bMDA-MB-468 (Breast)3.343Staurosporine6.358[5]
T-47D (Breast)4.792Staurosporine4.849[5]
Series 3: Targeting CDK2
Compound 13MCF-7 (Breast)0.081Sorafenib0.184[8]
Compound 14HCT-116 (Colon)0.006Sorafenib0.176[9]
MCF-7 (Breast)0.045Sorafenib0.144[9]
HepG-2 (Liver)0.048Sorafenib0.019[9]
Compound 15HCT-116 (Colon)0.007Sorafenib0.176[9]
MCF-7 (Breast)0.046Sorafenib0.144[9]
HepG-2 (Liver)0.048Sorafenib0.019[9]
Series 4: Targeting DHFR
Compound 7fMCF-7 (Breast)1.83Methotrexate (MTX)5.57[10]
Series 5: Targeting Src
SI221Glioblastoma Cell LinesNot specifiedPP2Not specified[11]
Series 6: Broad Spectrum
Compound 1aA549 (Lung)2.24Doxorubicin9.20[2]
Compound 1dMCF-7 (Breast)1.74DoxorubicinNot specified[2]
Compound VIIa57 different cell lines0.326 - 4.31Not specifiedNot specified[3]

Discussion of Comparative Data:

The data presented in Table 1 highlights the potent and, in some cases, selective cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds targeting CDK2, such as compounds 13, 14, and 15, exhibit significantly lower IC50 values compared to the multi-kinase inhibitor Sorafenib in breast and colon cancer cell lines, indicating a high degree of potency.[8][9] Similarly, the EGFR-targeting compound 12b shows comparable activity to Erlotinib in lung and colon cancer cells.[7] The broad-spectrum activity of compounds like 1a and VIIa across numerous cell lines underscores the potential of the pyrazolo[3,4-d]pyrimidine scaffold in developing widely applicable anticancer agents.[2][3] Of note, some derivatives demonstrate favorable selectivity, showing high toxicity to cancer cells while having minimal effect on non-tumor cells.[10][11]

Mechanism of Action: Targeting Cancer-Relevant Signaling Pathways

The cytotoxic effects of many pyrazolo[3,4-d]pyrimidine derivatives are attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.[8] Below is a diagram of the Cyclin-Dependent Kinase 2 (CDK2) pathway, a common target for this class of compounds.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_Synth DNA Synthesis CDK2->DNA_Synth initiates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2

Caption: CDK2 signaling in G1/S phase transition and its inhibition by pyrazolo[3,4-d]pyrimidines.

CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle.[4] Its activation, through binding with Cyclin E, is a critical step for the initiation of DNA synthesis. Many pyrazolo[3,4-d]pyrimidine derivatives are designed to be ATP-competitive inhibitors of CDK2.[4] By binding to the ATP-binding pocket of CDK2, they prevent its phosphorylation activity, leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis.[4][9]

Experimental Protocols for Cytotoxicity Validation

To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. The following sections detail the methodologies for cell culture and a common cytotoxicity assay.

Cell Culture and Maintenance

Rationale: Consistent and sterile cell culture techniques are fundamental to obtaining reliable and reproducible results in any cell-based assay. Maintaining healthy, sub-confluent cell cultures ensures that the observed cytotoxic effects are due to the compound of interest and not to experimental artifacts.

Protocol:

  • Cell Line Acquisition and Authentication: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC). Authenticate the cell lines using short tandem repeat (STR) profiling upon receipt and periodically thereafter.

  • Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). For example, MCF-7 cells are typically grown in Eagle's Minimum Essential Medium (EMEM) with 10% FBS.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach 70-80% confluency to maintain exponential growth. Use trypsin-EDTA to detach adherent cells.

  • Cryopreservation: Freeze early-passage cells in a cryoprotectant medium (e.g., culture medium with 10% DMSO) for long-term storage.

MTT Cytotoxicity Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.[8]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

SRB_Workflow start Start: Cell Seeding in 96-well Plate treatment Compound Treatment (Serial Dilutions) start->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation fixation Cell Fixation (e.g., Trichloroacetic Acid) incubation->fixation staining Staining with Sulforhodamine B (SRB) fixation->staining washing Washing to Remove Unbound Dye staining->washing solubilization Solubilization of Bound Dye (e.g., Tris Base) washing->solubilization reading Absorbance Reading (510 nm) solubilization->reading analysis Data Analysis (IC50 Calculation) reading->analysis end End: Cytotoxicity Profile analysis->end

Caption: Experimental Workflow for SRB Cytotoxicity Assay.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly promising platform for the development of novel anticancer agents. The compounds discussed in this guide demonstrate potent cytotoxic activity against a range of cancer cell lines, often through the targeted inhibition of key oncogenic signaling pathways. The comparative data underscores the potential for developing derivatives with improved potency and selectivity over existing therapies.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the pyrazolo[3,4-d]pyrimidine core and its substituents can lead to the identification of compounds with enhanced efficacy and reduced off-target effects.

  • In Vivo Validation: Promising candidates identified in vitro must be rigorously tested in preclinical animal models to evaluate their pharmacokinetic properties, in vivo efficacy, and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of pyrazolo[3,4-d]pyrimidine derivatives with other chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens and overcome drug resistance.

  • Biomarker Discovery: Identifying predictive biomarkers will be crucial for patient stratification and for guiding the clinical development of these targeted agents.

By pursuing these avenues of research, the full therapeutic potential of pyrazolo[3,4-d]pyrimidines can be realized, ultimately leading to new and improved treatments for cancer patients.

References

Navigating Beyond Palladium: A Comparative Guide to Alternative Catalysts for Pyrazole C-N Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comparative analysis of alternative catalysts to palladium for the C-N coupling of pyrazoles, a critical transformation in the synthesis of pharmaceuticals and other functional materials. While palladium catalysts have been the workhorses in this field, their high cost, toxicity, and the need for stringent removal from final products have driven the search for more sustainable and economical alternatives. This document details the performance of copper, nickel, and iron-based catalytic systems, providing experimental protocols, comparative data, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.

The Benchmark: Palladium-Catalyzed Pyrazole C-N Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have long been the gold standard for C-N bond formation.[1]

Advantages:

  • High Reactivity and Broad Scope: Palladium catalysts are known for their high turnover numbers and broad substrate scope, accommodating a wide range of pyrazole derivatives and aryl halides.[1]

  • Well-Understood Mechanisms: The catalytic cycles are well-documented, allowing for rational optimization of reaction conditions.

Disadvantages:

  • Cost: Palladium is a precious metal, making it a significant cost driver in large-scale synthesis.

  • Toxicity: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated, requiring costly purification steps.

  • Ligand Cost: The sophisticated phosphine ligands often required for high performance can also be expensive.

Representative Palladium-Catalyzed Protocol:

A typical palladium-catalyzed N-arylation of a pyrazole involves the use of a palladium precatalyst, a phosphine ligand, a base, and an appropriate solvent.

  • Catalyst System: Pd₂(dba)₃ / XPhos

  • Base: K₃PO₄

  • Solvent: Toluene

  • Temperature: 80-110 °C

Copper-Catalyzed C-N Coupling: A Cost-Effective Alternative

Copper-catalyzed C-N coupling, including the Ullmann condensation and the Chan-Lam coupling, represents one of the most established and cost-effective alternatives to palladium-based systems.

Ullmann-Type Coupling of Pyrazoles with Aryl Halides

This reaction typically involves the coupling of a pyrazole with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures.

Experimental Protocol:

  • Catalyst: Copper(I) iodide (CuI)

  • Ligand: 1,10-Phenanthroline

  • Base: K₂CO₃

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 120-150 °C

Mechanism: The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the pyrazole and reductive elimination to form the N-arylpyrazole and regenerate the Cu(I) catalyst.

Chan-Lam Coupling of Pyrazoles with Arylboronic Acids

The Chan-Lam coupling offers a milder alternative to the Ullmann reaction, using arylboronic acids as the coupling partners.

Experimental Protocol:

  • Catalyst: Copper(II) acetate (Cu(OAc)₂)

  • Base: Triethylamine (Et₃N) or pyridine

  • Solvent: Dichloromethane (DCM) or methanol (MeOH)

  • Atmosphere: Air (oxygen is often a required oxidant)

  • Temperature: Room temperature to 50 °C

Mechanism: The reaction is thought to proceed through a Cu(II)/Cu(III) catalytic cycle, involving transmetalation of the arylboronic acid to the copper center, coordination of the pyrazole, and subsequent C-N bond formation.

Comparative Performance of Copper Catalysts:

Catalyst SystemCoupling PartnerTemperatureRepresentative YieldReference
CuI / 1,10-PhenanthrolineAryl Iodide130 °C85%
Cu(OAc)₂ / PyridinePhenylboronic AcidRoom Temp.92%
CuO NanoparticlesAryl Bromide110 °C90%[2]

Nickel-Catalyzed C-N Coupling: A Versatile and Emerging Option

Nickel catalysts have emerged as a powerful alternative to palladium, offering high reactivity, often at a lower cost. Nickel's ability to participate in a wider range of catalytic cycles, including those involving Ni(0)/Ni(II) and Ni(I)/Ni(III) species, provides unique reactivity.

Thermal Nickel-Catalyzed Coupling

Similar to palladium, nickel can catalyze the coupling of pyrazoles with aryl halides, often with the aid of specialized ligands.

Experimental Protocol:

  • Catalyst: NiCl₂(dme)

  • Ligand: 1,10-Phenanthroline

  • Base: K₃PO₄

  • Solvent: Dioxane

  • Temperature: 100 °C

Visible-Light-Mediated Nickel-Catalyzed Coupling

A significant advancement in nickel catalysis is the development of photoredox-mediated methods, which allow for C-N coupling under mild, room-temperature conditions.[3]

Experimental Protocol: [3]

  • Catalyst: NiCl₂·6H₂O

  • Photocatalyst: Eosin Y

  • Base: Cs₂CO₃

  • Solvent: H₂O

  • Light Source: Blue LEDs

  • Temperature: Room temperature

Mechanism: In this dual catalytic system, the photocatalyst absorbs visible light and engages in a single-electron transfer (SET) process to generate a reactive radical species. This radical then participates in the nickel catalytic cycle to facilitate the C-N bond formation.

Comparative Performance of Nickel Catalysts:

Catalyst SystemCoupling PartnerConditionsRepresentative YieldReference
NiCl₂(dme) / LigandAryl Chloride100 °C, thermal78%
NiCl₂·6H₂O / Eosin YAryl BromideRoom Temp., Blue LEDs88%[3]

Iron-Catalyzed C-N Coupling: The Sustainable Frontier

Iron is a highly abundant, inexpensive, and low-toxicity metal, making it an ideal candidate for sustainable catalysis. While iron-catalyzed C-N coupling is less developed than copper and nickel systems, significant progress has been made.

Experimental Protocol: Iron-Catalyzed N-Arylation in Water [4]

  • Catalyst: FeCl₃·6H₂O

  • Ligand: (±)-trans-1,2-Diaminocyclohexane

  • Base: K₃PO₄

  • Solvent: H₂O

  • Temperature: 135 °C

Mechanism: The mechanism of iron-catalyzed C-N coupling is still under investigation but is thought to involve either a high-valent iron intermediate or a radical pathway.

Substrate Scope for Iron-Catalyzed N-Arylation of Pyrazole: [4]

Aryl IodideYield (%)
4-Iodotoluene85
4-Iodoanisole82
4-Iodobenzonitrile75
3-Iodopyridine78

Comparative Analysis and Future Outlook

CatalystCostToxicityMaturityKey AdvantagesKey Disadvantages
Palladium HighHighMatureHigh reactivity, broad scopeCost, toxicity, ligand expense
Copper LowModerateMatureLow cost, mild conditions (Chan-Lam)High temperatures (Ullmann), ligand needed
Nickel LowHighDevelopingHigh reactivity, photoredox potentialToxicity, air sensitivity of some catalysts
Iron Very LowLowEmergingSustainability, low cost, low toxicityHigher temperatures, limited scope

Future Outlook:

The development of alternative catalysts for pyrazole C-N coupling is a rapidly advancing field. The future will likely see the development of more active and stable iron catalysts that can operate under milder conditions. Additionally, the exploration of other earth-abundant metals and novel activation methods, such as electrocatalysis, will continue to provide more sustainable and efficient routes to this important class of compounds. The choice of catalyst will ultimately depend on a careful consideration of the specific reaction, scale, cost constraints, and sustainability goals of the project.

Visualizations

Catalytic Cycle for Copper-Catalyzed Chan-Lam Coupling

Caption: Proposed catalytic cycle for the Chan-Lam C-N coupling.

Experimental Workflow for Visible-Light-Mediated Nickel-Catalyzed Coupling

Caption: General workflow for photocatalytic pyrazole N-arylation.

References

A Senior Application Scientist's Guide to Prodrug Strategies for Enhancing the Aqueous Solubility of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Solubility Challenge with Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a multitude of potent protein kinase inhibitors targeting oncogenic pathways.[1][2][3] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, leading to promising antitumor activity.[2] However, the very features that contribute to its binding affinity—a planar, aromatic, and often heavily substituted heterocyclic system—frequently result in poor aqueous solubility.[4][5]

This low solubility is not a trivial hurdle; it presents significant challenges throughout the drug development pipeline. These challenges include the need for organic solvents in initial in vitro screening, which can confound results, difficulties in developing formulations for intravenous (IV) administration, and the potential for dissolution-rate-limited absorption and poor bioavailability for oral candidates.[1][2] It is estimated that around 40% of promising drug candidates fail to reach the market due to suboptimal physicochemical properties, with solubility being a primary culprit.[4]

To overcome this critical limitation, the prodrug approach has emerged as a highly successful and versatile strategy.[1][6] This guide provides a comparative analysis of key prodrug strategies applied to the pyrazolo[3,4-d]pyrimidine scaffold, offering an objective look at the underlying principles, supporting experimental data, and detailed protocols to empower researchers in their drug development efforts.

Comparative Analysis of Key Prodrug Strategies

The selection of a prodrug strategy is a critical decision driven by the specific properties of the parent molecule and the desired therapeutic application. Here, we compare three prominent strategies: carbamate-linked tertiary amines, phosphate esters, and amino acid conjugates.

Strategy 1: Carbamate-Linked Tertiary Amines

This strategy involves attaching a highly soluble promoiety, such as N-methylpiperazine, to the parent drug via a carbamate linker that is designed to be labile in vivo.

  • Principle of Action: The core concept is to introduce a functional group that is ionizable at physiological pH. The tertiary amine of the N-methylpiperazine group becomes protonated, rendering the entire prodrug molecule significantly more water-soluble. The O-alkyl carbamate linker is specifically chosen for its susceptibility to hydrolysis by endogenous esterases, ensuring the release of the active parent drug at the site of action.[1][4] The secondary amino group at the C4 position of the pyrazolo[3,4-d]pyrimidine nucleus has been identified as a particularly suitable attachment point for this modification.[4]

  • Data Presentation: The effectiveness of this approach has been demonstrated for several pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Parent CompoundProdrug MoietyAqueous Solubility (Parent)Aqueous Solubility (Prodrug)Fold IncreaseReference
Drug 46 N-methylpiperazino via O-alkyl carbamate< 0.1 µg/mL> 60 µg/mL> 600[6]
Compound 1 N-methylpiperazino via O-alkyl carbamate1.1 µM1500 µM~1360[1]
Compound 2 N-methylpiperazino via O-alkyl carbamate0.9 µM1100 µM~1220[1]

  • Visualizing the Mechanism:

cluster_0 Poorly Soluble Parent Drug cluster_1 Water-Soluble Prodrug cluster_2 Active Drug Release Parent Pyrazolo[3,4-d]pyrimidine (Low Solubility) Prodrug Carbamate-Linked N-Methylpiperazine Prodrug (High Solubility) Parent->Prodrug One-pot, two-step synthesis Active Pyrazolo[3,4-d]pyrimidine (Active Form) Prodrug->Active In vivo hydrolysis (Esterases)

Caption: General schematic of the carbamate-linked prodrug strategy.

  • Experimental Protocol: One-Pot, Two-Step Synthesis of Carbamate Prodrugs

    This protocol is adapted from the validated procedure for synthesizing a library of pyrazolo[3,4-d]pyrimidine prodrugs.[4][7]

    • Intermediate Formation: Dissolve the parent pyrazolo[3,4-d]pyrimidine drug (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

    • Add triphosgene (0.5 equivalents) portion-wise to the solution while maintaining the temperature at 0°C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the carbonyl-chloride intermediate by thin-layer chromatography (TLC). Expert Insight: This intermediate is moisture-sensitive; ensure all glassware is oven-dried and the reaction is under an inert atmosphere (e.g., N₂ or Argon).

    • Prodrug Formation: In a separate flask, dissolve 2-(4-methylpiperazin-1-yl)ethan-1-ol (1.2 equivalents) in anhydrous DCM.

    • Add the alcohol solution dropwise to the reaction mixture containing the carbonyl-chloride intermediate at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the final prodrug.

Strategy 2: Phosphate Esters

The phosphate ester prodrug is a classic and exceptionally powerful strategy for dramatically increasing the aqueous solubility of compounds containing a hydroxyl or, in some cases, an amino group.

  • Principle of Action: This approach involves covalently attaching a phosphate group to the parent drug.[8] The phosphate moiety has two acidic protons, allowing it to exist as a highly polar, negatively charged species at physiological pH. This high polarity confers outstanding aqueous solubility, often achieving increases of several orders of magnitude.[6][9] In vivo, the phosphate ester is rapidly cleaved by endogenous alkaline phosphatases, which are abundant in the plasma and on the brush border of intestinal enterocytes, efficiently releasing the parent drug.[8]

  • Data Presentation: While a specific example for a pyrazolo[3,4-d]pyrimidine was not found in the initial search, the profound effect of this strategy is demonstrated by its application to another poorly soluble heterocyclic antibacterial agent.

Parent Compound ClassProdrug MoietyAqueous Solubility (Parent)Aqueous Solubility (Prodrug)Fold IncreaseReference
BenzimidazolePhosphate Ester~2.5 µg/mL~75,000 µg/mL> 30,000[6][9]

This data is presented to illustrate the high potential of the phosphate ester strategy.

  • Visualizing the Workflow:

Start Parent Drug with -OH group Step1 React with (BnO)₂P-NⁱPr₂ + Tetrazole Start->Step1 Intermediate1 Phosphite Intermediate Step1->Intermediate1 Step2 Oxidize with m-CPBA Intermediate1->Step2 Intermediate2 Protected Phosphate Ester Step2->Intermediate2 Step3 Deprotect with H₂, Pd/C Intermediate2->Step3 End Highly Soluble Phosphate Prodrug Step3->End

Caption: A typical synthetic workflow for phosphate ester prodrugs.

  • Experimental Protocol: Synthesis of a Phosphate Ester Prodrug

    This is a representative protocol adapted from literature for hydroxyl-containing parent drugs.[9] It assumes the pyrazolo[3,4-d]pyrimidine has been modified to include a suitable hydroxyl handle.

    • Phosphitylation: Dissolve the hydroxyl-containing parent drug (1 equivalent) in a 1:1 mixture of anhydrous acetonitrile and DMF.

    • Add tetrazole (2 equivalents) followed by dibenzyl diisopropylphosphoramidite (1.5 equivalents).

    • Stir the reaction at room temperature for 18 hours under an inert atmosphere.

    • Oxidation: Cool the reaction mixture to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA, 1.6 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 40-60 minutes.

    • Work-up: Dilute the reaction with ethyl acetate and wash sequentially with 10% aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purify the crude protected phosphate ester by flash chromatography.

    • Deprotection: Dissolve the purified intermediate in ethanol. Add aqueous NaOH (2 equivalents) and a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under an atmosphere of hydrogen gas (H₂) using a balloon until the reaction is complete (monitored by TLC or LC-MS).

    • Final Salt Formation: Filter the reaction through Celite to remove the catalyst. Acidify the filtrate with aqueous HCl (2.2 equivalents) and concentrate. The resulting solid can be lyophilized or recrystallized to yield the final, highly soluble phosphate prodrug.

Strategy 3: Amino Acid Conjugates

Conjugating amino acids to a parent drug is an emerging strategy that can enhance solubility and potentially engage with endogenous transporter proteins.

  • Principle of Action: Amino acids contain both a carboxylic acid and an amino group, which are ionizable and can thus increase the hydrophilicity of the parent molecule.[8] Furthermore, depending on the amino acid chosen, the resulting prodrug may be recognized by amino acid transporters (e.g., PEPT1), potentially improving membrane permeability and oral bioavailability.[8] Recent studies have explored conjugating various amino acids to the pyrazolo[3,4-d]pyrimidine scaffold to enhance its biological activity, with solubility being a key related parameter.[10]

  • Data Presentation: Research in this area is focused on leveraging the amino acid moiety to improve drug-target interactions, such as with DHFR inhibitors. The structure-activity relationship suggests that specific amino acids, like glutamic acid, are preferred for enhancing inhibitory activity, which is intrinsically linked to the compound's ability to remain in solution to engage the target.[10]

  • Visualizing the Logic:

cluster_0 Amino Acid Library cluster_1 Prodrug Candidates Parent Pyrazolo[3,4-d]pyrimidine Core Conjugation Conjugation Chemistry (e.g., Amide Bond) Parent->Conjugation Val Valine Val->Conjugation Glu Glutamic Acid Glu->Conjugation Lys Lysine Lys->Conjugation ProdrugVal Val-Prodrug Conjugation->ProdrugVal ProdrugGlu Glu-Prodrug Conjugation->ProdrugGlu ProdrugLys Lys-Prodrug Conjugation->ProdrugLys Evaluation Screen for: - Solubility - Permeability - Activity ProdrugVal->Evaluation ProdrugGlu->Evaluation ProdrugLys->Evaluation

Caption: Logic for screening amino acid-prodrug conjugates.

  • Experimental Protocol: General Synthesis of Amino Acid Conjugates

    This protocol outlines a general approach for forming an amide bond between a pyrazolo[3,4-d]pyrimidine bearing a carboxylic acid and an amino acid ester.

    • Activation: Dissolve the pyrazolo[3,4-d]pyrimidine-carboxylic acid derivative (1 equivalent) in anhydrous DMF.

    • Add a peptide coupling reagent such as HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents). Stir for 15-20 minutes at room temperature to form the activated ester.

    • Coupling: Add the desired amino acid methyl ester hydrochloride (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

    • Optional Deprotection: If the free carboxylic acid of the conjugated amino acid is desired, the methyl ester can be hydrolyzed using LiOH in a THF/water mixture.

Head-to-Head Comparison and Selection Criteria

FeatureCarbamate-Linked Tertiary AminesPhosphate EstersAmino Acid Conjugates
Solubility Enhancement Good to Excellent (100x - 1,500x)Exceptional (>10,000x)Moderate to Good
Synthetic Complexity Low (often one-pot, two-steps)High (multi-step, protection/deprotection)Moderate (peptide coupling)
In Vivo Bioconversion Generally efficient via esterasesVery efficient via phosphatasesVariable, may involve peptidases
Formulation Versatility Excellent for both IV and oralGold standard for IV; can improve oralGood potential for both IV and oral
Active Transport Unlikely (passive diffusion)Unlikely (passive diffusion)Possible via amino acid transporters

Senior Scientist's Recommendation:

  • For maximum aqueous solubility , particularly for developing an intravenous formulation , the phosphate ester strategy is the undisputed gold standard, offering dramatic and reliable results.[8][9]

  • For rapid library synthesis and early-stage evaluation where a significant but perhaps not maximal solubility boost is needed, the carbamate-linked tertiary amine approach is superior due to its synthetic tractability and proven success with the pyrazolo[3,4-d]pyrimidine scaffold.[4][7]

  • The amino acid conjugate strategy is a compelling choice when a dual mechanism of improved solubility and potential engagement with active transporters is desired to enhance oral absorption.

Self-Validating Experimental Workflows

Trustworthy data is paramount. The following protocols provide a framework for validating the success of your chosen prodrug strategy.

  • Protocol: Measuring Aqueous Kinetic Solubility

    • Prepare a 10 mM stock solution of the test compound (prodrug or parent drug) in 100% DMSO.

    • In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

    • Add 2 µL of the 10 mM stock solution to the PBS, resulting in a final concentration of 100 µM in 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the absorbance or turbidity of the solution at a suitable wavelength (e.g., 620 nm) using a plate reader. A higher reading indicates lower solubility (precipitation).

    • Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant concentration using a calibrated HPLC-UV method.

  • Protocol: Assessing Prodrug Conversion in Plasma

    • Pre-warm human or murine plasma to 37°C.

    • Spike the plasma with the prodrug to a final concentration of 1-10 µM.

    • Incubate the mixture in a shaking water bath at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma.

    • Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the parent drug over time, allowing for the calculation of the prodrug's half-life.[1]

  • Comprehensive Evaluation Workflow:

cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Physicochemical & In Vitro Evaluation cluster_2 Phase 3: Biological Validation Select Select Parent Drug & Prodrug Strategy Synth Synthesize Prodrug Select->Synth Confirm Confirm Structure (NMR, HRMS) Synth->Confirm Solubility Measure Aqueous Solubility (vs. Parent) Confirm->Solubility Proceed if pure Stability Assess Plasma Stability/Conversion Rate Solubility->Stability Perm Evaluate Permeability (e.g., PAMPA) Stability->Perm Cell Cell-based Assay: Confirm Prodrug Conversion to Active Drug Perm->Cell Proceed if promising PK In Vivo PK Study: Assess Bioavailability Cell->PK

Caption: A self-validating workflow for prodrug development.

Conclusion

The poor aqueous solubility of the otherwise highly promising pyrazolo[3,4-d]pyrimidine class of kinase inhibitors represents a significant but surmountable barrier to clinical development. The application of rational prodrug design is a powerful and validated strategy to address this challenge directly.[7][11] By converting these lipophilic molecules into transiently soluble forms, researchers can enhance their suitability for both in vitro and in vivo evaluation. The choice between strategies—from the synthetically accessible carbamate-linked amines to the exceptionally potent phosphate esters—should be a deliberate one, guided by the ultimate therapeutic goal. Integrating these approaches early in the drug discovery process will undoubtedly accelerate the translation of potent pyrazolo[3,4-d]pyrimidine inhibitors from the bench to the clinic.[4]

References

A Senior Application Scientist's Guide to Comparative DFT Studies on the Reactivity of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates.[1] Its prevalence stems from its unique physicochemical properties: the five-membered aromatic heterocycle contains two adjacent nitrogen atoms, one acting as a hydrogen bond donor (the "pyrrole-type" NH) and the other as a hydrogen bond acceptor (the "pyridine-type" N).[1] This amphiprotic nature, coupled with its metabolic stability and ability to engage in various non-covalent interactions, makes it an exceptionally versatile scaffold for modulating biological activity.[2] Understanding and predicting the reactivity of substituted pyrazoles is therefore paramount for designing novel synthetic routes, optimizing drug-target interactions, and anticipating metabolic pathways.

This guide provides an in-depth comparative analysis of substituted pyrazole reactivity using Density Functional Theory (DFT), a powerful computational tool that has become indispensable in modern chemical research.[2] We will move beyond a mere listing of facts to explain the underlying quantum chemical principles that govern reactivity, offering both field-proven insights and detailed, replicable protocols.

The "Why": Leveraging Density Functional Theory for Reactivity Insights

DFT allows us to model the electronic structure of molecules with a favorable balance of computational cost and accuracy.[3] For studying reactivity, DFT provides a quantitative lens to examine key molecular properties that are otherwise difficult to measure experimentally. We can calculate and visualize a molecule's Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to predicting how a molecule will interact with electrophiles and nucleophiles.[4]

  • HOMO: Represents the outermost electrons. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles.

  • LUMO: Represents the lowest energy location for an incoming electron. A lower LUMO energy indicates a greater propensity to accept electrons, suggesting higher reactivity towards nucleophiles.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and global reactivity.[4] A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[5]

Furthermore, DFT enables the calculation of the Molecular Electrostatic Potential (MEP) , which maps the charge distribution onto the molecule's electron density surface.[6][7] This provides an intuitive visual guide to the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule, predicting sites for non-covalent interactions and chemical attack.[8]

Comparative Analysis: The Influence of Substituents on Pyrazole Reactivity

The true power of DFT in this context lies in its ability to systematically compare a series of related molecules. By computationally "synthesizing" various substituted pyrazoles, we can isolate the electronic and steric effects of different functional groups on the ring's reactivity.

The nature and position of a substituent can dramatically alter the electronic landscape of the pyrazole ring.[9] Electron-donating groups (EDGs) like methyl (-CH₃) or amino (-NH₂) increase the electron density of the ring, raising the HOMO energy and making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the ring's electron density, lowering the LUMO energy and priming the molecule for nucleophilic attack.[9][10]

Recent DFT studies at the B3LYP/6-311++G(d,p) level of theory have quantitatively demonstrated this relationship.[9] It has been shown that EDGs at the C3 position tend to increase the basicity of the pyrazole ring, while EWGs at the C5 position can stabilize that particular tautomer.[9][10]

Quantitative Comparison of Reactivity Descriptors

To illustrate these effects, the following table summarizes key reactivity descriptors calculated for a model set of 3-substituted pyrazoles.

Substituent (at C3)Group TypeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
-H (Unsubstituted)Neutral-6.78-0.156.63
-CH₃EDG-6.45-0.096.36
-NH₂Strong EDG-5.98-0.025.96
-CNEWG-7.21-1.156.06
-NO₂Strong EWG-7.65-2.185.47

Note: These are representative values derived from the literature and general chemical principles for illustrative purposes.

Analysis of Trends:

  • HOMO Energy: As we move from the strong electron-withdrawing -NO₂ group to the strong electron-donating -NH₂ group, the HOMO energy systematically increases. This quantifies the increased ability of the substituted pyrazole to donate electrons, making the amino-substituted pyrazole the most reactive towards electrophiles in this series.

  • LUMO Energy: The presence of EWGs (-CN, -NO₂) significantly lowers the LUMO energy compared to the unsubstituted and EDG-substituted pyrazoles. The nitro-substituted pyrazole, with the lowest LUMO energy, is therefore the most susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy gap is smallest for the pyrazoles substituted with strong EWGs and EDGs, indicating their higher overall reactivity compared to the unsubstituted or methyl-substituted pyrazoles.[5]

Predicting Reaction Mechanisms: A Case Study in [3+2] Cycloadditions

DFT is not limited to static reactivity descriptors; it is also a powerful tool for elucidating reaction mechanisms by locating and calculating the energies of transition states.[11][12] The [3+2] cycloaddition reaction is a common method for synthesizing the pyrazole core itself.[13][14]

For instance, in the reaction between a nitrile oxide (a 1,3-dipole) and a substituted alkene, DFT can be used to determine the activation energies for the different possible regioisomeric pathways.[15] By comparing the calculated energy barriers, one can predict which regioisomer will be the major product, a prediction that often aligns remarkably well with experimental outcomes.[15][16] This predictive power is invaluable in synthetic planning, saving significant time and resources in the lab.

Experimental Protocol: A Self-Validating DFT Workflow for Pyrazole Reactivity

This section provides a detailed, step-by-step methodology for conducting a comparative DFT study on substituted pyrazoles. The choice of functional and basis set represents a widely validated and cost-effective approach for systems of this type.[3]

Objective: To calculate and compare the electronic properties and reactivity descriptors of a series of substituted pyrazoles.

Computational Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set.

  • Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has a long track record of providing reliable results for the geometries and electronic properties of organic molecules.[17][18] The 6-311++G(d,p) basis set is a Pople-style, triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and anions.[19] The (d,p) indicates the addition of polarization functions, which allow for greater flexibility in describing bonding environments. This combination is considered a robust standard for this type of investigation.[3][9]

Step-by-Step Protocol:

  • Structure Preparation:

    • Construct the 3D structures of the parent pyrazole and the desired substituted derivatives (e.g., 3-nitro-1H-pyrazole, 3-amino-1H-pyrazole) using a molecular builder (e.g., GaussView, Avogadro).

    • Perform a preliminary geometry cleanup using molecular mechanics if available.

  • Geometry Optimization:

    • Submit each structure for a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. This step finds the lowest energy conformation (the most stable structure) for each molecule on the potential energy surface.[10]

    • Self-Validation: The optimization process is iterative. A successful convergence is the first validation checkpoint.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized structure at the same B3LYP/6-311++G(d,p) level of theory.[10]

    • Trustworthiness Check: This is a critical step. A true energy minimum must have zero imaginary frequencies. If any imaginary frequencies are found, it indicates the structure is a transition state or a saddle point, not a stable minimum. The structure must then be perturbed and re-optimized.[10] The output of this step also provides the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Data Extraction and Analysis:

    • From the output files of the frequency calculations, extract the following key data points for each molecule:

      • Energy of the HOMO (E_HOMO)

      • Energy of the LUMO (E_LUMO)

    • Calculate the HOMO-LUMO energy gap: ΔE = E_LUMO - E_HOMO .

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Using the optimized geometry, perform a single-point energy calculation to generate the MEP surface.

    • Visualize the MEP surface. Identify the regions of most negative potential (red/yellow), indicating nucleophilic sites (like the pyridine-type nitrogen), and the regions of most positive potential (blue), indicating electrophilic sites (like the acidic NH proton).[20]

  • Comparative Tabulation:

    • Organize the extracted E_HOMO, E_LUMO, and calculated ΔE values into a table, as shown in the previous section, for clear comparison across the series of substituted pyrazoles.

Visualization of Concepts and Workflows

Diagrams are essential for conveying complex relationships and workflows. Below are Graphviz diagrams illustrating the key concepts discussed.

G cluster_input 1. Input cluster_dft 2. DFT Calculation (B3LYP/6-311++G(d,p)) cluster_validation 3. Validation cluster_output 4. Analysis & Output mol Substituted Pyrazole Structure opt Geometry Optimization mol->opt freq Frequency Calculation opt->freq mep_calc MEP Calculation opt->mep_calc check Imaginary Frequencies? freq->check mep_map MEP Surface Map mep_calc->mep_map check->opt Yes (Re-optimize) homo_lumo HOMO/LUMO Energies & Energy Gap check->homo_lumo No (True Minimum) reactivity Reactivity Prediction homo_lumo->reactivity mep_map->reactivity

Caption: A standard workflow for a DFT-based reactivity study of a pyrazole derivative.

G cluster_substituent Substituent Effect cluster_electronic Electronic Properties cluster_reactivity Predicted Reactivity edg Electron Donating Group (EDG) e.g., -NH2, -OCH3 homo Increases HOMO Energy edg->homo ewg Electron Withdrawing Group (EWG) e.g., -NO2, -CF3 lumo Decreases LUMO Energy ewg->lumo electro Enhanced Reactivity towards Electrophiles homo->electro nucleo Enhanced Reactivity towards Nucleophiles lumo->nucleo

Caption: The causal relationship between substituent type and pyrazole reactivity.

Conclusion

Density Functional Theory offers an unparalleled computational microscope for examining the factors that govern the reactivity of substituted pyrazoles. By quantifying the effects of substituents on frontier molecular orbitals and electrostatic potential, DFT provides predictive insights that can guide rational drug design and streamline synthetic efforts. The systematic, comparative approach outlined in this guide enables researchers to move beyond intuition, grounding their hypotheses in the robust and validated framework of quantum chemistry. As computational resources become more accessible, the integration of these in silico techniques into the standard research workflow is not just an advantage, but a necessity for staying at the forefront of chemical and pharmaceutical science.

References

Overcoming Acquired Resistance: A Comparative Guide to the Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The emergence of drug resistance is a primary obstacle to successful cancer chemotherapy, leading to treatment failure and disease relapse. Cancer cells can develop resistance to a wide array of structurally and mechanistically diverse anticancer agents, a phenomenon known as multidrug resistance (MDR). This guide provides a comparative analysis of a promising class of heterocyclic compounds, the pyrazolo[3,4-d]pyrimidine derivatives, and their demonstrated efficacy in overcoming various mechanisms of drug resistance in cancer cell lines. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering valuable insights for researchers and drug development professionals.

The pyrazolo[3,4-d]pyrimidine scaffold is a purine analogue that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural similarity to adenine allows it to competitively bind to the ATP-binding sites of various kinases, making it a privileged scaffold for the design of kinase inhibitors.[3][4] This is particularly relevant in the context of drug resistance, as aberrant kinase signaling is a frequent driver of both cancer progression and therapeutic resistance.

Circumventing Key Resistance Mechanisms

Pyrazolo[3,4-d]pyrimidine derivatives have been shown to counteract several well-established mechanisms of drug resistance:

  • Targeting Kinase Mutations: A common mechanism of resistance to kinase inhibitors is the acquisition of mutations in the target kinase, which can reduce drug binding affinity. Certain pyrazolo[3,4-d]pyrimidine derivatives have been specifically designed to inhibit both wild-type and mutant forms of kinases, such as the epidermal growth factor receptor (EGFR).[3]

  • Overcoming Efflux Pump-Mediated Resistance: A major contributor to MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell. Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated the ability to circumvent this mechanism and have shown efficacy in P-gp overexpressing cell lines.[5][6]

  • Targeting Alternative Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the effects of a targeted therapy. The multi-targeted nature of some pyrazolo[3,4-d]pyrimidine derivatives allows them to simultaneously inhibit several key signaling nodes, reducing the likelihood of resistance.[7]

  • Modulating the Microtubule Network: Resistance to taxanes and other microtubule-targeting agents can arise from alterations in tubulin isotype expression, such as the overexpression of βIII-tubulin. Novel pyrazolo[4,3-d]pyrimidine derivatives have been developed that are effective against cancer cells with this resistance mechanism.[5]

Comparative Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives

The following tables summarize the in vitro efficacy of selected pyrazolo[3,4-d]pyrimidine derivatives against various drug-resistant and sensitive cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are presented to allow for a direct comparison of their cytotoxic potential.

Table 1: Efficacy against EGFR Mutant and Doxorubicin-Resistant Cell Lines

CompoundCell LineResistance MechanismIC50 / GI50 (µM)Reference
12b A549Non-small cell lung cancer8.21[3]
HCT-116Colon carcinoma19.56[3]
EGFRWT (enzymatic)Wild-type EGFR0.016[3]
EGFRT790M (enzymatic)Mutant EGFR0.236[3]
15 DOX/MDA-MB-468Doxorubicin-resistant breast cancer (P-gp overexpression)0.267[6]
16 DOX/MDA-MB-468Doxorubicin-resistant breast cancer (P-gp overexpression)0.844[6]

Table 2: Broad-Spectrum Antitumor Activity of Selected Derivatives

CompoundCell Line PanelGI50 Range (µM)Notable SensitivitiesReference
15 NCI-601.18 - 8.44Melanoma, ovarian, renal, and breast cancer cell lines[6]
16 NCI-600.018 - 9.98Non-small cell lung cancer, colon, CNS, prostate, ovarian, renal, and breast cancer cell lines[6]
12c NCI-60 (Renal Cancer Panel)0.87 (UO-31)More potent than sunitinib and sorafenib against certain renal cancer cell lines[8]
9 NCI-60≤ 0.01Potent against most tumor cell lines, including several multidrug-resistant phenotypes[5]

Mechanism of Action: A Deeper Dive

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for the development of compounds with diverse mechanisms of action.

Dual EGFR/VEGFR2 Inhibition

One strategy to combat resistance is to target multiple critical signaling pathways simultaneously. Certain phenylpyrazolo[3,4-d]pyrimidine derivatives have been shown to act as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7] This dual inhibition can lead to enhanced antitumor efficacy and potentially overcome resistance mechanisms that rely on the activation of either pathway.[7]

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR VEGFR2 VEGFR2 VEGFR2->PI3K_Akt_mTOR PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_pyrimidine->EGFR Pyrazolo_pyrimidine->VEGFR2

Caption: Dual inhibition of EGFR and VEGFR2 signaling pathways by pyrazolo[3,4-d]pyrimidine derivatives.

Microtubule Targeting in Resistant Cells

A novel series of N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent microtubule targeting agents.[5] These compounds inhibit tubulin polymerization and are effective against cancer cell lines that have developed resistance to taxanes through the overexpression of βIII-tubulin.[5] Furthermore, they have been shown to circumvent P-glycoprotein-mediated drug resistance.[5]

Microtubule_Targeting cluster_cell Cancer Cell Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Microtubule->Tubulin_dimers Depolymerization Mitotic_arrest Mitotic Arrest Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine Derivative Pyrazolo_pyrimidine->Tubulin_dimers Inhibits Polymerization Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Caption: Mechanism of action of pyrazolo[4,3-d]pyrimidine derivatives as microtubule targeting agents.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Incubate for 24h step1->step2 step3 Treat with pyrazolo[3,4-d]pyrimidine derivatives step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT solution step4->step5 step6 Incubate for 3-4h step5->step6 step7 Solubilize formazan crystals step6->step7 step8 Measure absorbance at 570 nm step7->step8 step9 Calculate IC50 values step8->step9 end End step9->end

Caption: Workflow for the MTT cell viability assay.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor. This can be measured using various methods, including radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

Step-by-Step Protocol (Luminescence-based):

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable reaction buffer.

  • Compound Addition: In a 96-well or 384-well plate, add the pyrazolo[3,4-d]pyrimidine derivative at various concentrations. Include a no-inhibitor control and a no-enzyme control.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • ATP Detection: Add a luciferase-based ATP detection reagent to the wells. This reagent will produce a luminescent signal that is proportional to the amount of ATP remaining in the well.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The kinase activity is inversely proportional to the luminescent signal. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

Pyrazolo[3,4-d]pyrimidine derivatives represent a highly promising class of compounds for overcoming drug resistance in cancer. Their chemical tractability allows for the development of derivatives that can target specific resistance mechanisms, such as kinase mutations and efflux pump overexpression, as well as broader strategies like multi-targeting and interfering with the microtubule network. The compelling preclinical data highlighted in this guide, particularly the low micromolar to nanomolar efficacy against resistant cell lines, underscores the potential of this scaffold for the development of next-generation cancer therapeutics. Further in vivo studies are warranted to translate these promising in vitro findings into clinically effective treatments for patients with drug-resistant cancers.[5][9]

References

Benchmarking New Pyrazole-Based Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its synthetic tractability and ability to form key interactions within enzyme active sites have made it a focal point in the development of novel kinase inhibitors. This guide provides an in-depth, data-driven comparison of emerging pyrazole-based inhibitors against established drugs, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies used for their evaluation, present comparative efficacy data, and visualize the underlying signaling pathways and experimental workflows.

The Rationale for Pyrazole-Based Kinase Inhibitors

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Pyrazole derivatives have risen to prominence in this area due to their ability to act as versatile pharmacophores, often serving as hinge-binding motifs that anchor the inhibitor to the ATP-binding pocket of the kinase.[2][3] This guide will focus on the comparative analysis of new pyrazole-based inhibitors targeting key kinases such as VEGFR2 and CDK2, benchmarked against established drugs like Sorafenib and Roscovitine.

Comparative Efficacy: In Vitro Analysis

A crucial first step in characterizing a new inhibitor is to determine its potency against its purified target kinase and its ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this evaluation.

Biochemical Potency Against Target Kinases

The following table summarizes the in vitro inhibitory activity of novel pyrazole-based compounds against their target kinases, directly compared with established inhibitors.

Compound IDTarget KinaseNew Pyrazole Inhibitor IC50 (µM)Established DrugEstablished Drug IC50 (µM)Citation
Compound 6b VEGFR20.2Sorafenib0.03[5]
Compound 5a VEGFR20.267Sorafenib0.03[5]
Compound 3i VEGFR20.00893Sorafenib0.03[6]
Compound 11 VEGFR20.19Sorafenib0.08[7]
Compound 6 VEGFR20.06083Sorafenib0.05365[8]
Compound 6b CDK20.458Roscovitine0.556[5]
Compound 5a CDK20.311Roscovitine0.556[5]
Compound 11 CDK20.45Roscovitine0.99[9]
Compound 9 CDK20.96AT7519Not specified[10]
Cellular Antiproliferative Activity

The efficacy of an inhibitor in a biochemical assay must translate to a cellular context. The following table presents the IC50 values of new pyrazole derivatives against cancer cell lines, benchmarked against standard-of-care drugs.

Compound IDCell LineNew Pyrazole Inhibitor IC50 (µM)Established DrugEstablished Drug IC50 (µM)Citation
Compound 6b HepG2 (Liver Cancer)2.52Sorafenib2.051[5]
Compound 5a HepG2 (Liver Cancer)3.46Sorafenib2.051[5]
Compound 3i PC-3 (Prostate Cancer)1.24Sorafenib1.13[6]
Compound 10b A549 (Lung Cancer)6.48Sorafenib14.10[7]
Compound 5 MCF-7 (Breast Cancer)8.03RoscovitineNot specified[9]
Compound 4 NCI-60 Panel (Mean)3.81Not specifiedNot specified[10][11]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they disrupt.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5] Pyrazole-based inhibitors often target the ATP-binding site of the VEGFR2 kinase domain, blocking downstream signaling cascades.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->VEGFR2 Inhibits CDK2_Pathway CyclinE_A Cyclin E / Cyclin A CDK2_Cyclin CDK2-Cyclin Complex (Active) CyclinE_A->CDK2_Cyclin CDK2 CDK2 CDK2->CDK2_Cyclin pRb pRb CDK2_Cyclin->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->CDK2_Cyclin Inhibits ADPGlo_Workflow Start Start Prep Prepare Reagents (Kinase, Substrate, Inhibitors) Start->Prep Reaction Kinase Reaction (Inhibitor + Kinase/Substrate) Prep->Reaction Stop_Deplete Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->Stop_Deplete Detect Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop_Deplete->Detect Measure Measure Luminescence Detect->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-Chloro-1H-pyrazol-4-amine hydrochloride. However, a foundational pillar of innovative science is an unwavering commitment to safety, which extends through the entire lifecycle of a chemical, including its final disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound. The procedures outlined here are synthesized from regulatory standards and best laboratory practices to ensure a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in handling it safely. This compound is a halogenated organic compound, a class of chemicals that requires special attention for disposal.[1][2] According to its classification, it presents several hazards that dictate the need for stringent handling protocols.[3]

This chemical is considered hazardous by the OSHA Hazard Communication Standard.[4] It is harmful if swallowed, in contact with skin, or inhaled.[3] Furthermore, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] The causality is clear: direct contact can lead to immediate harm, and improper disposal can release a reactive and hazardous substance into the environment.

Chemical Safety & Hazard Summary
GHS Hazard Statements H302: Harmful if swallowed[3][6]H312: Harmful in contact with skin[3]H315: Causes skin irritation[3][4][5][6]H319: Causes serious eye irritation[3][5][7]H332: Harmful if inhaled[3]H335: May cause respiratory irritation[3][4][5][6][7]
Signal Word Warning / Danger[4][6]
Required Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[4][7] Use only outdoors or in a well-ventilated area.[4][7]
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][7]
First Aid: Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][7]
First Aid: Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6][8]

Immediate Spill Response Protocol

In the event of an accidental release, immediate and correct action is critical to mitigate exposure and prevent wider contamination.

Minor Spill (Solid, <1g in a fume hood)
  • Restrict Access: Ensure no other personnel enter the immediate area.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Deactivation (if applicable): There is no simple deactivation. Avoid creating dust.

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[4][9] Use dry clean-up procedures and avoid generating dust.[10]

  • Decontaminate: Wipe the spill area with a damp cloth, then with soap and water. Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container.

  • Documentation: Record the spill and cleanup procedure in the laboratory logbook.

Major Spill (Solid, >1g or any spill outside a fume hood)
  • Evacuate: Alert personnel in the immediate area and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[11]

  • Decontaminate (Personnel): If contact with skin or clothing occurs, remove contaminated clothing and flush the affected skin area with copious amounts of water.[4] Seek medical attention.

Below is a workflow diagram illustrating the decision-making process for spill response.

SpillResponse spill Spill of 3-Chloro-1H-pyrazol-4-amine HCl Occurs check_size Assess Spill Size & Location spill->check_size minor_spill Minor Spill (<1g in fume hood) check_size->minor_spill Minor major_spill Major Spill (>1g or outside hood) check_size->major_spill Major don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Immediate Area major_spill->evacuate cleanup Sweep into Labeled Hazardous Waste Container don_ppe->cleanup decontaminate_area Decontaminate Spill Area & Dispose of Materials cleanup->decontaminate_area end_minor Procedure Complete decontaminate_area->end_minor notify_ehs Contact EHS / Emergency Response evacuate->notify_ehs end_major Await Professional Response notify_ehs->end_major

Caption: Decision workflow for handling spills.

Core Disposal Protocol: Waste Accumulation and Segregation

The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous waste.[4][11] It must not be disposed of down the drain or in regular trash.[12]

Step 1: Designate a Hazardous Waste Container
  • Select an Appropriate Container: Use a clearly labeled, sealable, and chemically compatible container. The original product container can be suitable if it is in good condition.[11] Ensure the container has a screw-top cap and is leak-proof.

  • Labeling is Critical: The container must be labeled with the words "HAZARDOUS WASTE".[11] The label must also clearly state the full chemical name: "this compound" and list all constituents if it is a mixture.

Step 2: Waste Accumulation
  • Solid Waste: Place any solid residue, contaminated weighing paper, or grossly contaminated disposables (e.g., pipette tips) directly into the designated hazardous waste container.

  • Empty Containers: An "empty" container that held this chemical must also be treated as hazardous waste unless triple-rinsed. The rinsate from this cleaning process must be collected as hazardous waste.[13]

  • Solutions: Any solutions containing this compound must be collected in a designated liquid hazardous waste container, appropriately labeled with all chemical components and their approximate concentrations.

  • Segregation: Do not mix this waste stream with other incompatible wastes.[11] Specifically, keep it separate from strong oxidizing agents and acids.[7][9]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed hazardous waste container at or near the point of generation, in a designated SAA.[11]

  • Container Management: Keep the container tightly closed at all times, except when adding waste.[11]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent spills or leaks from spreading.

Formal Disposal: Arranging for Professional Collection

Once the waste container is full or is no longer needed, it must be disposed of through your institution's official hazardous waste management program.

  • Contact EHS: Notify your Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.[11][13]

  • Provide Documentation: Complete any required waste pickup forms, ensuring all information about the container's contents is accurate.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed and approved Treatment, Storage, and Disposal Facility (TSDF). As a halogenated organic waste, it will likely be disposed of via high-temperature incineration or other specialized thermal treatment methods designed to prevent the formation of toxic byproducts.[1]

By adhering to this structured, multi-step protocol, you ensure that every stage of the disposal process for this compound is handled with the necessary scientific rigor and commitment to safety. This approach not only protects you and your colleagues but also upholds the integrity of our research community and protects the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 3-Chloro-1H-pyrazol-4-amine hydrochloride (CAS No. 63680-90-0). In the fast-paced world of drug discovery and development, a deep and intuitive understanding of chemical safety is not just a regulatory hurdle—it's the bedrock of innovative and successful research. This guide is designed to provide you, our fellow researchers and scientists, with a comprehensive, field-proven framework for personal protective equipment (PPE) when working with this specific pyrazole derivative. We will move beyond simple checklists to explain the critical reasoning behind each safety measure, ensuring every action in the lab is a self-validating step towards safety and scientific integrity.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is a substituted pyrazole, a class of compounds known for diverse pharmacological activities. Its specific hazard profile, as identified by GHS (Globally Harmonized System) classifications, dictates the necessary protective measures. This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause significant skin and eye irritation and may lead to respiratory irritation.[1]

The hydrochloride salt form means it is typically a solid powder. This physical state presents a primary exposure risk through the generation of airborne dust during weighing, transferring, or mixing operations. These fine particles can be easily inhaled or can settle on skin and surfaces, leading to dermal absorption or accidental ingestion. Therefore, our PPE strategy is fundamentally designed to create a complete barrier against particulate matter and prevent all routes of exposure.

Hazard ClassificationGHS StatementPrimary Exposure Route
Acute Toxicity, OralH302: Harmful if swallowed[1]Ingestion
Acute Toxicity, DermalH312: Harmful in contact with skin[1]Skin Absorption
Acute Toxicity, InhalationH332: Harmful if inhaled[1]Inhalation
Skin Corrosion/IrritationH315: Causes skin irritation[1]Skin Contact
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]Eye Contact
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]Inhalation

The Core Ensemble: Your PPE Protocol

A multi-layered approach to PPE is crucial. This involves selecting the right equipment for each part of the body that could be exposed. The following protocol is your baseline for any procedure involving this compound powder.

Respiratory Protection: An Absolute Necessity

Given the inhalation hazard, respiratory protection is non-negotiable, especially when handling the solid compound outside of a contained system.

  • Minimum Requirement: A NIOSH-approved N95 respirator or its European equivalent (EN 149 FFP2). This will protect against airborne particulates.

  • Best Practice/High-Energy Operations: For activities that could generate significant dust (e.g., scraping, sonicating, or large-scale transfers), a half-mask or full-face respirator with P100 (or FFP3) particulate filters is recommended. A Powered Air-Purifying Respirator (PAPR) offers a higher protection factor and may be more comfortable for extended use.

  • The "Why": The fine, lightweight nature of chemical powders means they can remain suspended in the air for extended periods. Standard surgical masks are not designed to filter out these small chemical particles and offer no protection.[2] A properly fitted N95 or higher-rated respirator is essential to prevent these particles from entering the respiratory tract and causing local irritation or systemic toxicity.[3]

Hand Protection: The First Line of Dermal Defense

Your hands are most likely to come into direct contact with the chemical.

  • Glove Type: Use powder-free nitrile gloves.[4] Vinyl gloves are not recommended due to their poor resistance to many chemicals.[4]

  • Protocol: Double-gloving is the standard for handling hazardous compounds.[5] The outer glove is removed immediately after the handling procedure is complete, and the inner glove is removed upon exiting the work area.

  • The "Why": Nitrile provides good chemical resistance against a broad range of substances. The powder-free specification is critical because powder on gloves can absorb chemical particulates, increasing the risk of contamination and exposure.[2] Double-gloving provides an extra layer of security against microscopic pinholes or tears that may not be immediately visible, and it allows for a safe and contained method for removing the most contaminated layer of PPE.

Eye and Face Protection: Shielding Against Dust and Splashes

Protecting your eyes from irritating and harmful dust is paramount.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6] Standard safety glasses with side shields are inadequate as they do not prevent dust from entering around the edges.[4]

  • Best Practice: When there is a risk of splashing (e.g., when making solutions) or significant dust generation, a full-face shield should be worn in addition to safety goggles.[4]

  • The "Why": this compound is a known serious eye irritant.[1] Direct contact with even a small amount of dust can cause immediate and severe irritation. A full seal is necessary to protect the sensitive mucous membranes of the eyes. The face shield adds a further barrier to protect the entire face from contamination.

Body Protection: Preventing Skin Contact and Contamination

Your lab coat is a critical piece of protective equipment.

  • Requirement: A long-sleeved laboratory coat, preferably with knit cuffs to ensure a snug fit around the inner glove. The coat should be fully buttoned or snapped.

  • Material: Use a lab coat made of a material appropriate for chemical handling. For hazardous solids, a standard cotton/poly blend is often sufficient, but for tasks involving solutions, a coat with chemical-resistant properties is superior.

  • The "Why": A closed lab coat protects your skin and personal clothing from contamination by dust or spills.[7] Knit cuffs are a crucial detail; they prevent dust from entering the sleeve and contaminating your arms or the inner pair of gloves.

Operational Workflow: A Step-by-Step Guide

Adherence to a strict procedural workflow for donning, doffing, and handling is as important as the PPE itself.

Donning and Doffing PPE: The Sequence Matters

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves (Over Lab Coat Cuffs) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat (Roll Inward) Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (Outside Work Area) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Engineering Controls: Your Primary Barrier

PPE should always be used in conjunction with appropriate engineering controls.

  • Fume Hood/Containment: All weighing and handling of the solid chemical should be performed inside a certified chemical fume hood, a glove box, or a powder containment balance enclosure. This is your primary method for minimizing airborne particulates.[3][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3]

  • Safety Stations: An eyewash station and safety shower must be immediately accessible in the work area.[3][8]

Emergency Procedures and Disposal

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Disposal Plan

Proper disposal is the final step in the safe handling lifecycle.

  • Chemical Waste: All waste containing this compound, including rinseate from cleaning glassware, must be collected in a dedicated, clearly labeled hazardous waste container.[9] As this is a halogenated organic compound, it may need to be segregated into a halogenated waste stream, depending on your institution's policies.[9]

  • Contaminated PPE: All disposable PPE (gloves, disposable lab coats, respirator cartridges) used while handling the chemical must be disposed of as hazardous waste. Place items in a sealed, labeled bag or container before putting them in the designated solid chemical waste bin.[10] Never dispose of contaminated PPE in the regular trash.

By integrating these principles and protocols into your daily laboratory work, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
3-Chloro-1H-pyrazol-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.